6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid
Description
Properties
IUPAC Name |
6-acetamido-4-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c1-7(14)13-9-3-2-8-4-10(19(16,17)18)6-12(15)11(8)5-9/h2-6,15H,1H3,(H,13,14)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVBYISUDGOVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212994 | |
| Record name | 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6361-41-7 | |
| Record name | N-Acetyl-Gamma acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6361-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid (CAS No. 6361-41-7). Also known as N-acetyl gamma acid, this compound is a significant intermediate in the synthesis of various azo dyes. This document consolidates key data from computational models and experimental sources to serve as an essential resource for researchers, chemists, and professionals in the fields of dye chemistry and drug development. Key parameters including molecular structure, solubility predictors, and spectral characteristics are discussed, supported by detailed protocols and safety guidelines.
Introduction: Significance and Applications
This compound is a naphthalene derivative of substantial industrial importance, primarily serving as a crucial building block in the chemical industry. Its molecular architecture, featuring a hydroxyl group, an acetamido group, and a sulfonic acid moiety on a naphthalene core, makes it a versatile precursor for the synthesis of a wide range of colorants.
The primary application of this compound lies in its role as a dye intermediate.[1] The strategic placement of its functional groups allows it to act as a coupling component in azo dye synthesis, leading to the production of various acid and reactive dyes. Commercially significant products derived from N-acetyl gamma acid include C.I. Acid Red 68, C.I. Reactive Orange 7, and C.I. Reactive Orange 16.[2] Understanding its physicochemical properties is therefore paramount for optimizing reaction conditions, ensuring product purity, and developing new dye structures with desired performance characteristics.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical compound is the foundation of all scientific investigation. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 6-acetamido-4-hydroxynaphthalene-2-sulfonic acid | [3][4] |
| CAS Number | 6361-41-7 | [1][3][5] |
| Synonyms | N-acetyl gamma acid, 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy- | [2][3] |
| Molecular Formula | C₁₂H₁₁NO₅S | [3][4][5] |
| Molecular Weight | 281.29 g/mol | [3][4] |
| Appearance | Greenish-Brown Powder/Solid | [1] |
The two-dimensional structure of the molecule is critical for understanding its reactivity and intermolecular interactions.
Caption: 2D structure of this compound.
Physicochemical Properties
A quantitative understanding of the physicochemical properties is essential for predicting the behavior of the compound in various chemical and biological systems. The following table summarizes key computed and available experimental data.
| Property | Value | Details / Source |
| Density | 1.581 g/cm³ | Computed |
| Flash Point | 79 °C (175 °F) | Experimental |
| Partition Coefficient (LogP) | -1.32 | ACD/LogP, Computed[3] |
| Distribution Coefficient (LogD) | -4.81 (at pH 5.5) -4.83 (at pH 7.4) | ACD/LogD, Computed[3] |
| Water Solubility | High (Predicted) | Inferred from highly negative LogD values. The sulfonic acid and hydroxyl groups impart significant hydrophilicity. |
| Hydrogen Bond Donors | 3 | Computed[3][4] |
| Hydrogen Bond Acceptors | 5-6 | Computed (5 from PubChem[4], 6 from Guidechem[3]) |
| Rotatable Bonds | 2-3 | Computed (2 from PubChem[4], 3 from Guidechem[3]) |
| Polar Surface Area (PSA) | 81.29 Ų to 112 Ų | Computed (Discrepancy between sources[3][4]) |
| Refractive Index | 1.706 | Computed[3] |
| pKa | Not Experimentally Determined | The sulfonic acid group is expected to be strongly acidic (pKa < 1), while the phenolic hydroxyl group will be weakly acidic (pKa ~9-10). |
Expert Insights:
-
Solubility: The computed LogP and LogD values are strongly negative, indicating that the compound is highly hydrophilic and should be readily soluble in water and polar protic solvents.[3] This is a direct consequence of the ionizable sulfonic acid group and the polar hydroxyl and acetamido groups, which readily engage in hydrogen bonding. This high water solubility is a critical property for its application in aqueous dyeing processes.
-
Reactivity: The molecule possesses three key reactive sites: the aromatic naphthalene ring, the phenolic hydroxyl group, and the sulfonic acid group. The electron-donating nature of the hydroxyl and acetamido groups activates the aromatic ring towards electrophilic substitution, which is the basis for its use as a coupling component with diazonium salts in azo dye synthesis.
-
pKa and Ionization State: While precise experimental pKa values are not available in the reviewed literature, the sulfonic acid moiety is known to be a strong acid with a pKa typically below 1.[6] Therefore, in any aqueous solution above pH 2, this group will exist almost exclusively in its deprotonated sulfonate form (-SO₃⁻). The phenolic hydroxyl group is much less acidic, with an expected pKa in the range of 9-10. This means that in neutral to moderately acidic solutions, the molecule will carry a net negative charge.
Synthesis and Analytical Characterization
4.1. Synthetic Pathway
The industrial synthesis of this compound is achieved through the acetylation of its corresponding amine precursor, 7-amino-4-hydroxy-2-naphthalenesulfonic acid (commonly known as Gamma acid or γ-acid). The reaction involves treating the sodium salt of γ-acid with acetic anhydride in an aqueous solution.[2]
Caption: Workflow for the synthesis of N-acetyl gamma acid.
This process is a straightforward N-acetylation, a common reaction in organic synthesis to protect an amino group or modify a molecule's properties. The choice of acetic anhydride as the acetylating agent is driven by its high reactivity and the fact that the byproduct, acetic acid (or sodium acetate in this case), is easily managed.
4.2. Recommended Analytical Characterization
To confirm the identity and purity of synthesized this compound, a suite of analytical techniques should be employed. Based on the characterization of structurally similar compounds, the following methods are recommended[7][8]:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and integration of aromatic protons, the -NH proton, and the acetyl -CH₃ protons.
-
¹³C NMR: To identify all unique carbon atoms in the molecule, including those in the naphthalene core and the acetamido group.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups, such as O-H stretching (hydroxyl), N-H stretching (amide), C=O stretching (amide), and the strong, characteristic S=O stretching bands of the sulfonic acid group.[7]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).[7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities or unreacted starting material. A reverse-phase method using an acetonitrile/water mobile phase with an acid modifier (e.g., phosphoric or formic acid) would be suitable for this polar, acidic compound.[9]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.
5.1. Hazard Identification
Based on available safety data sheets for this and structurally related compounds, this compound is classified as follows:
-
Respiratory Irritant: May cause respiratory irritation upon inhalation of dust.[10]
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
5.3. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[10]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, call a poison center or doctor.[10]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[10]
5.4. Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Protect from direct sunlight.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
Conclusion
This compound is a well-defined chemical entity with properties dominated by its hydrophilic and acidic functional groups. Its high water solubility and activated aromatic system make it an ideal intermediate for the synthesis of azo dyes. This guide has consolidated its key physicochemical data, synthetic route, and safety protocols to provide a robust technical resource. Adherence to the outlined analytical and safety procedures will ensure its effective and safe utilization in research and industrial applications.
References
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International Laboratory USA. (n.d.). 2-Acetanido-8-Naphthol-6-Sulfonic Acid(Acetyl Gamma Acid). Retrieved from [Link]
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IndiaMART. (n.d.). Acetyl Gamma Acid 6-Acetamido-4-Hydroxynapthalene-2- Sulfonic Acid. Retrieved from [Link]
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PubChem. (n.d.). 6-Acetamido-4-hydroxynaphthalene-1-sulfonic acid. Retrieved from [Link]
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Zhang, W. (2013). One-step synthesis of 6-acetamido-3-(N-(2-(dimethylamino) ethyl) sulfamoyl) naphthalene-1-yl 7-acetamido-4-hydroxynaphthalene-2-sulfonate and its characterization with 1D and 2D NMR techniques. Magnetic Resonance in Chemistry, 51(7), 431-4. Retrieved from [Link]
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Wikimedia Commons. (2022). File:Synthesis 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.svg. Retrieved from [Link]
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SIELC Technologies. (2018). 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid. Retrieved from [Link]
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AVESİS. (2022). Facile one-pot synthesis of water-soluble conjugated polymers derived from 7-amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from [Link]
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Reddit. (2015). What is the pKa 6-(p-toluidino)-2-naphthalenesulfonic acid?. Retrieved from [Link]
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Foreword: From Intermediate to Essential Component
An In-Depth Technical Guide to the Synthesis of N-Acetyl J-Acid from J-Acid
In the intricate world of specialty chemicals, the transformation of a foundational molecule into a value-added derivative is a cornerstone of innovation. The synthesis of N-Acetyl J-Acid from its precursor, J-Acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid), represents a critical process in the manufacture of advanced dyestuffs and other specialty chemicals. This guide provides a comprehensive, field-proven perspective on this synthesis pathway. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the process parameters, and establish a framework for robust, repeatable, and verifiable synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this essential acetylation reaction.
Part 1: The Foundational Chemistry: Acetylation of J-Acid
The conversion of J-Acid to N-Acetyl J-Acid is a classic example of N-acetylation, a reaction where an acetyl group (CH₃CO-) is introduced onto a nitrogen atom.[1][2] In this specific case, the target is the primary amino group (-NH₂) of the J-Acid molecule.
The Reaction Mechanism
The core of the synthesis is the nucleophilic acyl substitution reaction. The nitrogen atom of the amino group on J-Acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of J-Acid's amino group attacks one of the carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the acetate ion (CH₃COO⁻) is expelled as a leaving group.
-
Deprotonation: The positively charged nitrogen is deprotonated, often by a base in the reaction mixture or the acetate leaving group, to yield the final, stable N-acetylated product.
This selective acetylation of the amino group, in the presence of a hydroxyl group, is possible due to the higher nucleophilicity of the amine compared to the phenolic hydroxyl group under the chosen reaction conditions.
Caption: Chemical reaction for the synthesis of N-Acetyl J-Acid.
Key Reagents and Their Roles
-
J-Acid (Substrate): The starting material, chemically known as 7-amino-4-hydroxy-2-naphthalenesulfonic acid.[3] Its purity is paramount for a high-quality final product.
-
Acetic Anhydride (Acetylating Agent): A highly effective and common reagent for acetylation. It is reactive and its byproduct, acetic acid, is easily managed.[2]
-
Caustic Lye (NaOH) or Soda Ash (Na₂CO₃) (Base/pH Modifier): J-Acid is sparingly soluble in cold water but readily soluble in dilute alkaline solutions.[3][4] The addition of a base serves two primary purposes:
-
Solubilization: It deprotonates the sulfonic acid and phenolic hydroxyl groups, forming the sodium salt of J-Acid, which is highly soluble in the aqueous reaction medium. This ensures a homogeneous reaction mixture, which is crucial for consistent results.
-
Acid Scavenging: It neutralizes the acetic acid byproduct formed during the reaction, maintaining a favorable pH and driving the equilibrium towards product formation.
-
-
Sulfuric Acid (Alternative Solvent): An alternative, non-aqueous approach involves using sulfuric acid as a solvent for the acetylation of free aminoarylsulfonic acids with acetic anhydride.[5] This method is particularly useful for producing salt-free N-acetylaminoarylsulfonic acids, which can be advantageous for certain downstream applications.[5]
Part 2: A Validated Synthesis Protocol
This section details a robust, industrial-scale protocol for the synthesis of N-Acetyl J-Acid. The causality behind each step is explained to ensure a deep understanding of the process.
Summary of Reaction Parameters
| Parameter | Specification | Rationale |
| Primary Reactant | J-Acid | The amino-containing substrate to be acetylated. |
| Acetylating Agent | Acetic Anhydride | Provides the acetyl group for the N-acetylation reaction. |
| Base / Solvent Aid | Caustic Lye (NaOH) or Soda Ash (Na₂CO₃) | Ensures solubility of J-Acid and neutralizes the acetic acid byproduct.[6] |
| Reaction Time | ~22 hours | Allows the reaction to proceed to completion for maximum yield.[6] |
| Isolation Method | Nutch Filtration | Standard industrial method for separating a solid product from a liquid reaction mass.[6] |
| Drying Method | Centrifugation & Drying | Removes residual solvent and moisture to yield the final, stable product.[6] |
Step-by-Step Experimental Workflow
The following protocol is a synthesized representation of a common industrial process.[6]
Step 1: Reactor Charging and Solubilization
-
Charge the primary reactor with the calculated volume of water.
-
With agitation, slowly add J-Acid powder to the water.
-
Gradually add Caustic Lye or Soda Ash to the slurry. Continue agitation until all the J-Acid has dissolved, forming a clear solution of its sodium salt. Self-Validation Check: The solution should be free of suspended solids, indicating complete salt formation and solubilization.
Step 2: Acetylation Reaction
-
Once the J-Acid is fully dissolved, begin the slow, controlled addition of Acetic Anhydride. The reaction is exothermic, and the addition rate should be managed to maintain the desired reaction temperature.
-
After the full charge of acetic anhydride, add salt (NaCl). This can aid in the eventual precipitation of the product.
-
Maintain the reaction mixture under constant agitation for approximately 22 hours. Causality: This extended reaction time is an industrial parameter designed to ensure the reaction goes to completion, maximizing the conversion of J-Acid and minimizing residual starting material in the final product.
Step 3: Product Isolation
-
Upon completion of the 22-hour reaction period, the reaction mass is transferred to a Nutch filter.
-
Apply vacuum to the filter to separate the solid product (wet cake) from the liquid filtrate. The filtrate, containing wastewater and byproducts, is directed to an effluent treatment plant.[6]
Step 4: Purification and Drying
-
The wet cake of crude N-Acetyl J-Acid is washed with a minimal amount of cold water or brine to remove entrained impurities.
-
For higher purity, a second purification stage can be introduced where the cake is re-slurried in a vessel with dilute sulfuric acid and water, then re-filtered.[6]
-
The purified wet cake is transferred to a centrifuge to remove the bulk of the residual liquid.
-
The centrifuged material is then dried in a suitable industrial dryer until a constant weight is achieved.
-
The final dried, powdered N-Acetyl J-Acid is then packaged.
Caption: Experimental workflow for N-Acetyl J-Acid synthesis.
Part 3: Quality Control and Product Characterization
Verifying the identity and purity of the synthesized N-Acetyl J-Acid is a critical final step. A multi-pronged analytical approach ensures that the product meets the required specifications for its intended application, primarily as a dye intermediate.[7]
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this analysis. An appropriate HPLC method can quantify the purity of N-Acetyl J-Acid, and crucially, detect and quantify any unreacted J-Acid.[8] A reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile is a common starting point.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides a rapid confirmation of the acetylation. Key spectral changes to observe include:
-
The disappearance of the characteristic N-H stretching bands of the primary amine in J-Acid.
-
The appearance of a strong carbonyl (C=O) stretch from the newly formed amide group, typically around 1650-1680 cm⁻¹.
-
The appearance of the N-H stretch of the secondary amide.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy): ¹H NMR spectroscopy provides definitive structural confirmation. The key diagnostic signal is the appearance of a singlet at approximately 2.1-2.2 ppm, corresponding to the three protons of the acetyl (CH₃) group. Shifts in the signals of the aromatic protons adjacent to the amino group also confirm the reaction.
-
Titration (Strength/Coupling Value): In industrial settings, a "strength" or "coupling value" is often determined, which is a measure of the active product content.[7] This is typically assessed via a titration method, such as diazotization-coupling, which quantifies the amount of reactive material.
Typical Product Specifications
| Parameter | Specification (Dry Basis) | Analytical Method |
| Appearance | Sightly Greenish yellow to dull Yellow Dry material | Visual Inspection |
| Nature of Material | Free sulphonic acid | pH/Titration |
| Strength (Purity) | 80% Min. | HPLC / Titration |
| Solubility | Soluble in dilute alkaline Solution | Wet Chemistry |
| J-Acid Content | 0.3% to 0.5% Max. | HPLC |
| R.W. Acid (Di-J Acid) | Trace | HPLC / TLC |
Part 4: Safety Considerations
Professional laboratory and plant safety protocols must be strictly adhered to during this synthesis.
-
Acetic Anhydride: Is corrosive and a lachrymator. It reacts exothermically with water. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Caustic Lye (NaOH) / Sulfuric Acid: Are highly corrosive. Avoid contact with skin and eyes. Prepare solutions by adding the reagent to water slowly, never the other way around, to manage the exothermic dissolution.
-
J-Acid: While not acutely hazardous, inhalation of the dust should be avoided. Standard handling procedures for chemical powders should be followed.
This guide provides a comprehensive framework for the synthesis, purification, and analysis of N-Acetyl J-Acid. By understanding the chemical principles behind each step, scientists and researchers can troubleshoot issues, optimize conditions, and consistently produce a high-quality product that meets the stringent demands of the chemical industry.
References
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ChemBK. (2024, April 9). N-Acetyl J Acid. Retrieved from ChemBK. [Link]
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Jemby Chem Limited. (n.d.). Buy N Acetyl J Acid Manufacturer, Exporter, Supplier. Retrieved from Jemby Chem Limited. [Link]
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Jemby Chem Limited. (n.d.). M/s Jemby Chem Limited is a working unit at Plot No. C-1/335-337, Phase-II, GIDC Vatva, Ahmedabad, for manufacturing Dyes Interm. Retrieved from Gujarat Pollution Control Board. [Link]
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Mahavir Synthesis. (n.d.). N-Acetyl J-acid. Retrieved from Mahavir Synthesis. [Link]
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Yuan, Y., et al. (2021). Evolutionary Reprogramming of Acyltransferase Domains in Polyene Macrolide Pathways. Molecules, 26(11), 3123. [Link]
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Tradeindia. (n.d.). N Acetyl J Acid - C12H11O5NS, 80-99% Purity White Powder. Retrieved from Tradeindia. [Link]
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Khorrami, M., et al. (2018). Various Methods for Determination of the Degree of N-Acetylation of Chitin and Chitosan: A Review. Journal of Agricultural and Food Chemistry, 66(35), 9297-9305. [Link]
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IndiaMART. (n.d.). N Acetyl J Acid at best price in Ahmedabad by Jemby Chem Ltd. Retrieved from IndiaMART. [Link]
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Wikipedia. (n.d.). Acetylation. Retrieved from Wikipedia. [Link]
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BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Retrieved from BYJU'S. [Link]
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6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid CAS number and molecular structure.
An In-Depth Technical Guide to 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid
Introduction
This compound, also known by its synonym N-acetyl-gamma acid, is a significant organic intermediate derived from naphthalene.[1] Its molecular structure, featuring hydroxyl, sulphonic acid, and acetamido functional groups, imparts a unique reactivity profile that makes it a valuable precursor in the synthesis of more complex molecules. While it is most prominently utilized in the manufacture of azo dyes, its role as a versatile building block extends to the broader field of organic synthesis, where it serves in the development of specialized chemical compounds.
This guide provides a comprehensive technical overview for researchers and development professionals, detailing the compound's core properties, a validated synthesis protocol with mechanistic insights, its primary applications, and essential safety protocols.
Compound Identification:
-
CAS Number: 6361-41-7[1]
-
Molecular Formula: C₁₂H₁₁NO₅S[2]
-
Synonyms: 2-Acetamido-8-naphthol-6-sufonic acid, N-acetyl γ acid[1]
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is foundational to its chemical behavior. The electron-donating nature of the hydroxyl and acetamido groups, combined with the electron-withdrawing sulphonic acid group, activates the naphthalene ring system for specific electrophilic substitution reactions, primarily at the positions ortho and para to the activating groups.
Caption: 2D representation of this compound.
Quantitative Data
The following table summarizes the key physicochemical properties of the compound, compiled from authoritative chemical databases.
| Property | Value | Reference |
| Molecular Weight | 281.29 g/mol | [2] |
| Appearance | White to off-white crystalline powder (inferred from precursors) | [3] |
| Melting Point | >300 °C (decomposes) (inferred from precursors) | [4][5] |
| Topological Polar Surface Area | 112 Ų | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Solubility | Moderately soluble in water (inferred from precursors) | [6] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is a multi-step process that begins with 2-naphthol. The pathway involves the strategic introduction of functional groups through sulfonation, nitrosation, reduction, and finally, acetylation. The causality behind each step is critical for achieving high purity and yield. The precursor, 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (commonly known as Gamma Acid), is a key intermediate in this process.[7]
Caption: Synthetic workflow from 2-Naphthol to the final product.
Detailed Experimental Protocol (Synthesis of N-acetyl-gamma acid from Gamma Acid)
This protocol outlines the final acetylation step, a critical transformation for which the purity of the starting Gamma Acid (CAS: 90-51-7) is paramount.
Materials:
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid (Gamma Acid)
-
Acetic Anhydride
-
Sodium Acetate (Anhydrous)
-
Water (Deionized)
-
Hydrochloric Acid (HCl)
Procedure:
-
Slurry Formation: In a reaction vessel, create a slurry by suspending one molar equivalent of Gamma Acid in a sufficient volume of water.
-
Buffering: Add 0.1 to 0.2 molar equivalents of sodium acetate. Rationale: Sodium acetate acts as a base to neutralize the acetic acid byproduct of the reaction, maintaining a favorable pH and driving the reaction to completion.
-
Acetylation: While stirring the slurry vigorously, slowly add 1.1 to 1.2 molar equivalents of acetic anhydride. The temperature should be monitored and maintained between 25-40°C. Rationale: Acetic anhydride is the acetylating agent. A slight excess ensures complete conversion of the primary amine. Slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Continue stirring for 2-4 hours after the addition is complete. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the disappearance of the starting material.
-
Precipitation: Once the reaction is complete, the product is precipitated from the solution by acidification. Slowly add hydrochloric acid until the pH of the mixture reaches approximately 1-2.
-
Isolation and Purification: The precipitated solid is collected by filtration. The filter cake should be washed with cold water to remove residual acid and salts.
-
Drying: The purified product, this compound, is dried under vacuum at 60-70°C until a constant weight is achieved.
Applications in Research and Drug Development
The primary industrial application of this compound is as a key intermediate in the synthesis of azo dyes.[3][8] The functional groups on the molecule allow it to act as a coupling component, reacting with diazonium salts to form the extended conjugated systems responsible for color.[4] It is integral to producing a range of dyes, including various acid, mordant, and food colorants.[3][9]
Beyond dyes, its utility in organic synthesis is significant.[8]
-
Building Block: It serves as a foundational structure for building more complex molecules. The presence of multiple reactive sites allows for selective chemical modifications, enabling the creation of a diverse library of compounds.[8]
-
Pharmaceutical Intermediates: While not a final drug product itself, its structural motif is of interest in medicinal chemistry. Naphthalene-based structures are found in various pharmacologically active agents. This compound can be used in the synthesis of novel candidates for drug discovery programs.[3]
-
Research and Development: In academic and industrial R&D, it is used to explore new synthetic pathways and develop novel materials.[8]
Safety, Handling, and Storage
Hazard Identification:
-
May cause respiratory irritation if inhaled as a dust.[10][12]
-
Combustible as a fine dust, with a potential for dust explosion if dispersed in air.[13]
Recommended Handling Procedures:
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10][11]
-
Hygiene: Wash hands thoroughly after handling. Change contaminated clothing promptly.[10][13]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep away from strong oxidizing agents, strong acids, and strong bases.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound (CAS: 6361-41-7) is a highly functionalized naphthalene derivative with established importance as a chemical intermediate. Its well-defined synthesis from common starting materials and its versatile reactivity make it a cornerstone in the dye manufacturing industry and a valuable tool for broader organic synthesis. A thorough understanding of its properties, synthesis, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in research and industrial applications.
References
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Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). 4-Hydroxy-6-(methylamino)naphthalene-2-sulfonic acid. [Link]
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Crysdot LLC. (n.d.). 6-Hydroxynaphthalene-2-sulfonic acid. [Link]
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Himalaya Chemicals. (n.d.). 6- Hydroxynaphthalene-2- Sulfonic Acid. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Hydroxynaphthalene-2-sulphonic Acid: A Deep Dive into Properties and Applications. [Link]
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Wikimedia Commons. (2022). File:Synthesis 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.svg. [Link]
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Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). 4,6-Dihydroxynaphthalene-2-sulfonic acid. [Link]
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Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). 6-Hydroxynaphthalene-2-sulfonic acid. [Link]
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Wikimedia Commons. (2022). File:Synthesis 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.svg. [Link]
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PubChem. (n.d.). 6-Acetamido-4-hydroxynaphthalene-1-sulfonic acid. [Link]
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Georganics. (n.d.). 7-Acetamido-4-hydroxy-naphthalene-2-sulfonic acid. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Hydroxynaphthalene-2-sulphonic Acid: Properties, Applications, and Industrial Uses of a Key Fine Chemical. [Link]
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Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). 6-(Ethylamino)-4-hydroxynaphthalene-2-sulfonic acid. [Link]
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A Technical Guide to the Solubility of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Complex Naphthalene Derivative
Welcome to this in-depth technical guide on the solubility of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid. As researchers, scientists, and drug development professionals, we recognize that a thorough understanding of a compound's solubility is a cornerstone of successful formulation, synthesis, and purification strategies. This is particularly true for complex molecules like this compound, whose multifaceted structure presents both challenges and opportunities in solvent selection.
This guide deviates from a simple data sheet. Instead, it is structured to provide a holistic understanding, from the underlying physicochemical principles that govern solubility to the practical, validated methodologies for its determination. We will explore the causality behind experimental choices and equip you with the knowledge to not only understand but also to generate reliable solubility data in your own laboratories.
Molecular Architecture and Its Implications for Solubility
This compound is a structurally rich organic molecule. Its solubility behavior is not dictated by a single feature but is a synergistic interplay of its constituent functional groups and the core aromatic system.
-
Naphthalene Core: The large, hydrophobic bicyclic aromatic ring system inherently limits solubility in polar solvents like water. This nonpolar character will favor interactions with nonpolar or moderately polar organic solvents through van der Waals forces.
-
Sulphonic Acid Group (-SO₃H): This is a strongly acidic and highly polar functional group. It is readily ionized to the sulfonate (-SO₃⁻) form, especially in the presence of any basicity. This group dramatically increases polarity and provides a primary site for hydrogen bonding with protic solvents. The pKa of the sulfonic acid group is very low, meaning it will exist in its anionic, highly polar sulfonate form in most relevant media.
-
Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is weakly acidic and can act as both a hydrogen bond donor and acceptor. This enhances interactions with polar, protic solvents such as alcohols and water.
-
Acetamido Group (-NHCOCH₃): This amide group is polar and can participate in hydrogen bonding, acting as a hydrogen bond donor (N-H) and acceptor (C=O). This contributes to its solubility in polar aprotic solvents like DMSO and DMF.
The molecule is zwitterionic in nature, possessing both a strongly acidic sulfonic acid group and other functionalities. This complex interplay of a large hydrophobic core with multiple polar, ionizable, and hydrogen-bonding groups suggests a nuanced solubility profile. While related compounds like 6-Hydroxynaphthalene-2-sulphonic acid are readily soluble in water, the addition of the less polar acetamido group may modulate this behavior.[1] Naphthol derivatives, in general, show solubility in various alcohols, ethers, and chlorinated solvents.[2]
Theoretical Framework: "Like Dissolves Like" in Practice
The age-old principle of "like dissolves like" provides a foundational framework for predicting solubility.[3] For this compound, this means:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The sulfonic acid and hydroxyl groups will strongly interact with these solvents through hydrogen bonding. However, the large nonpolar naphthalene core will oppose dissolution. Solubility is expected to be moderate and highly dependent on the solvent's polarity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, which can solvate the charged sulfonate group. The acetamido group will also interact favorably. These solvents are often excellent choices for complex, polar molecules.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the multiple polar functional groups, the compound is expected to have very low to negligible solubility in these solvents. The energy required to break the strong intermolecular forces (especially hydrogen bonds) in the solid crystal lattice would not be compensated by the weak van der Waals interactions with nonpolar solvents.
The following table provides a qualitative prediction of solubility based on these principles. It serves as a starting point for experimental investigation.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Strong hydrogen bonding at -SO₃H and -OH sites is favorable, but the large hydrophobic naphthalene core provides an opposing force. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High polarity and hydrogen bond accepting capability can effectively solvate the polar functional groups, including the acetamido moiety. |
| Less Polar | Acetone, Ethyl Acetate | Low | Intermediate polarity may not be sufficient to overcome the crystal lattice energy of the highly functionalized solute. |
| Nonpolar | Hexane, Toluene, Chloroform | Very Low / Insoluble | The large polarity mismatch between the solvent and the highly polar functional groups of the solute prevents effective solvation. |
A Validated Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method
To move from prediction to empirical data, a robust and reproducible experimental method is essential. The saturation shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[4][5] Its reliability stems from allowing the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.
Causality in Experimental Design
The design of this protocol is self-validating. Each step is chosen to control variables that critically affect solubility measurements, ensuring the final data is accurate and reliable.[6]
-
Excess Solid: Using a clear excess of the compound ensures that the solution becomes saturated and remains so, even with minor temperature fluctuations. This is the cornerstone of measuring equilibrium solubility.
-
Equilibration Time: Complex molecules can take a significant amount of time to reach equilibrium. The protocol includes multiple time points to empirically determine when the concentration plateaus, providing proof that equilibrium has been reached.[5]
-
Temperature Control: Solubility is highly temperature-dependent. A constant, controlled temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility.[5]
-
Agitation: Consistent agitation ensures the entire solvent volume is exposed to the solid, preventing localized saturation and accelerating the approach to equilibrium.
-
Phase Separation: Incomplete removal of undissolved microparticulates is a common source of error, leading to artificially high solubility values. Centrifugation followed by filtration through a low-binding filter is a robust method for clear phase separation.
-
Validated Analytical Method: The accuracy of the final solubility value is entirely dependent on the accuracy of the method used to quantify the dissolved compound (e.g., HPLC-UV). This method must be validated for linearity, accuracy, and precision in the chosen solvent.
Step-by-Step Experimental Workflow
-
Preparation:
-
Accurately weigh an amount of this compound into a series of inert glass vials (e.g., 5-10 mg per vial). The amount should be sufficient to represent a clear excess relative to its estimated solubility.
-
Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to each vial.
-
Include a blank vial containing only the solvent as a control.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples at a constant, moderate speed for a predetermined set of time points (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to rest at the set temperature for a short period (e.g., 30 minutes) to allow larger particles to settle.
-
Transfer an aliquot of the supernatant to a centrifuge tube.
-
Centrifuge at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any suspended microparticulates.
-
Carefully withdraw the clear supernatant and filter it through a chemically compatible, low-protein-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). This step is critical for removing any remaining solid particles.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the chosen solvent.
-
Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and calibration standards using a validated HPLC-UV method.
-
Calculate the concentration of the compound in the saturated solution, correcting for the dilution factor.
-
-
Validation of Equilibrium:
-
Compare the calculated concentrations from the different equilibration time points (24h, 48h, 72h). Equilibrium is confirmed when the concentration does not significantly change between the later time points.[5]
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Advanced Considerations: pKa and its Influence
The sulfonic acid group of this compound is strongly acidic (estimated pKa < 1), while the phenolic hydroxyl group is weakly acidic (estimated pKa ~9-10). The presence of these ionizable groups means that the solubility of the compound can be significantly influenced by the acidic or basic nature of the solvent or any additives.
For non-aqueous organic solvents, the concept of pH is not directly applicable. However, the inherent acidity or basicity of the solvent can still play a crucial role. For instance, in a basic solvent like pyridine, the phenolic hydroxyl group would be deprotonated, increasing polarity and potentially solubility. Conversely, in an acidic solvent, the equilibrium would favor the protonated forms.
For accurate pKa determination, potentiometric titration is a highly precise and commonly used technique.[7][8] This involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The inflection points in the titration curve correspond to the pKa values of the ionizable groups.
Visualizing the pKa Determination Process
Caption: Process for pKa Determination via Potentiometric Titration.
Conclusion and Future Work
Understanding the solubility of this compound is not a matter of consulting a single data point but involves a systematic scientific approach. This guide has laid out the foundational principles based on its molecular structure and provided a robust, validated experimental protocol for generating high-quality, reproducible solubility data. The provided frameworks for both solubility and pKa determination empower researchers to build a comprehensive physicochemical profile of this compound.
The logical next step for any research team is the meticulous application of the shake-flask protocol to populate the solubility table for a range of relevant polar protic, polar aprotic, and nonpolar solvents. This empirical data, grounded in the sound methodology described herein, will be invaluable for advancing any project involving this versatile naphthalene derivative.
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Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. Available at: [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
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Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design - ACS Publications. Available at: [Link]
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Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. Available at: [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). Available at: [Link]
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Annex 4 - Proposal to waive in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). Available at: [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
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Sulfonation of a series of naphthalenes containing two different oxy substituents. ResearchGate. Available at: [Link]
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6-Acetamido-4-hydroxynaphthalene-1-sulfonic acid. PubChem. Available at: [Link]
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6- Hydroxynaphthalene-2- Sulfonic Acid. Himalaya Chemicals. Available at: [Link]
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A Technical Guide to 6-Acetamido-4-hydroxynaphthalene-2-sulphonic Acid and Its Key Derivatives: Synthesis, Properties, and Applications
This guide provides an in-depth technical overview of 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid, a versatile naphthalene derivative, and its key chemical offspring. We will explore the synthesis of the core molecule and its transformation into diverse classes of compounds, including potent azo dyes, sensitive fluorescent probes, and biologically active sulfonamides. This document is intended for researchers, chemists, and professionals in drug development, offering insights into the synthesis, characterization, and potential applications of these valuable compounds.
The Core Moiety: this compound
This compound belongs to the family of naphthalenesulfonic acids, which are characterized by a naphthalene core functionalized with one or more sulfonic acid groups. The presence of the acetamido and hydroxyl groups on the naphthalene ring significantly influences the molecule's chemical reactivity and photophysical properties, making it a valuable precursor for a range of functional derivatives.
Synthesis of the Parent Compound
The synthesis of this compound typically starts from 2-naphthol, a readily available industrial chemical. The synthetic route involves a series of electrophilic substitution reactions to introduce the sulfonic acid, nitro, and amino groups, followed by acetylation. A plausible synthetic pathway is outlined below.[1]
Caption: A plausible synthetic route to this compound from 2-Naphthol.
Key Derivatives and Their Potential Applications
The functional groups on this compound—the hydroxyl, acetamido, and sulfonic acid moieties—provide multiple avenues for derivatization, leading to compounds with a wide array of properties and applications.
Azo Dye Derivatives
The electron-rich naphthalene ring, activated by the hydroxyl group, makes this compound an excellent coupling component in azo coupling reactions.[2] Azo dyes are a large and important class of colored compounds used extensively in the textile, food, and printing industries.[3]
The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich nucleophile, in this case, this compound.[3][4]
Caption: General workflow for the synthesis of azo dyes from this compound.
The color of the resulting azo dye is determined by the nature of the aromatic amine used in the diazotization step. The sulfonic acid group imparts water solubility, making these dyes suitable for dyeing natural fibers like cotton and wool. Furthermore, some azo dyes exhibit pH-indicator properties, changing color in response to changes in acidity.[5] The complexation of these azo dyes with metal ions can also lead to pigments with high stability.[6]
| Aromatic Amine Precursor | Resulting Azo Dye Color (Predicted) | Potential Applications |
| Aniline | Orange-Red | Textile Dye, pH Indicator |
| Sulphanilic acid | Yellow-Orange | Food Colorant, Textile Dye |
| Naphthionic acid | Red-Violet | Pigment for Inks and Paints |
Fluorescent Probe Derivatives
Naphthalene and its derivatives are well-known for their fluorescent properties.[7] The fluorescence of these compounds is often sensitive to the polarity of their microenvironment, a phenomenon known as solvatochromism. This property makes them valuable as fluorescent probes for studying biological systems, such as protein conformation and membrane dynamics.[8]
Derivatives of this compound can be designed as fluorescent probes by introducing moieties that modulate their electronic and photophysical properties. For example, replacing the acetamido group with a more electron-donating group or extending the conjugated system can shift the emission wavelength and enhance the quantum yield.
A notable example of a related fluorescent probe is 6-(p-toluidinyl)naphthalene-2-sulfonic acid (TNS), which has been used to study the conformational states of enzymes.[8] By analogy, derivatives of this compound could be synthesized for similar applications.
The mechanism of action of many naphthalene-based fluorescent probes relies on intramolecular charge transfer (ICT). In a polar environment, the excited state is stabilized by solvent molecules, leading to a red-shifted emission. In a non-polar environment, such as the hydrophobic pocket of a protein, the emission is typically blue-shifted and more intense. This sensitivity allows for the detection of binding events and conformational changes in biomolecules.[9]
Potential applications for fluorescent derivatives of this compound include:
-
Protein Labeling: Covalent attachment to proteins to study their structure and function.
-
Membrane Probes: Insertion into lipid bilayers to report on membrane fluidity and potential.
-
Ion Sensing: Design of chemosensors for the detection of specific metal ions.[7]
| Derivative Type | Fluorescence Property | Potential Application |
| Dansyl-type derivative | High quantum yield, environmental sensitivity | Protein labeling, sensing |
| N-Aryl derivative | Solvatochromism | Probing hydrophobic pockets in proteins |
| Metal-chelating derivative | Fluorescence quenching/enhancement upon ion binding | Metal ion sensing |
Sulfonamide Derivatives and Their Biological Potential
Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[10][11][12] The sulfonic acid group of this compound can be converted into a sulfonamide, which can then be further derivatized to create a library of compounds for biological screening.
The synthesis of sulfonamides from sulfonic acids typically involves a two-step process: conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with a primary or secondary amine.[13]
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The Cornerstone of Color: An In-depth Technical Guide to the Mechanism of N-Acetyl J-Acid in Dye Synthesis
This guide provides a comprehensive exploration of the synthesis of azo dyes, with a particular focus on the pivotal role and reaction mechanism of N-Acetyl J-Acid. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the fundamental principles of azo coupling, the nuanced influence of molecular structure on reactivity, and practical methodologies for synthesis and characterization.
Introduction: The Significance of N-Acetyl J-Acid in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries.[1] Their widespread application is a testament to their intense colors, excellent fastness properties, and the relative simplicity of their synthesis. The core of azo dye synthesis lies in a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, known as the coupling component.
N-Acetyl J-Acid, chemically known as 7-(acetylamino)-4-hydroxy-2-naphthalenesulfonic acid, is a crucial intermediate in the production of a wide array of azo dyes.[2][3] Its unique molecular architecture, featuring a naphthalene core substituted with an acetylamino group, a hydroxyl group, and a sulfonic acid group, imparts specific reactivity and solubility characteristics that are highly desirable in dye manufacturing. Understanding the intricate mechanism of how N-Acetyl J-Acid participates in the azo coupling reaction is paramount for controlling the synthesis process and tailoring the properties of the final dye molecule.
The Core Mechanism: Electrophilic Aromatic Substitution
The formation of an azo dye from a diazonium salt and N-Acetyl J-Acid is a classic example of an electrophilic aromatic substitution reaction.[4] In this reaction, the diazonium ion, a weak electrophile, attacks the electron-rich naphthalene ring of N-Acetyl J-Acid, which acts as the nucleophile.
Step 1: Diazotization of a Primary Aromatic Amine
The synthesis begins with the conversion of a primary aromatic amine, such as aniline or its derivatives, into a diazonium salt. This reaction is typically carried out in a cold, acidic solution of sodium nitrite.[5][6] The low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.
Step 2: The Azo Coupling Reaction with N-Acetyl J-Acid
The freshly prepared diazonium salt is then introduced to a solution of N-Acetyl J-Acid. The electrophilic diazonium ion attacks the activated naphthalene ring of N-Acetyl J-Acid, leading to the formation of the azo dye.
The position of the electrophilic attack on the N-Acetyl J-Acid ring is not random; it is precisely controlled by the electronic and steric effects of the existing substituents: the hydroxyl (-OH), acetylamino (-NHCOCH₃), and sulfonic acid (-SO₃H) groups.
-
Hydroxyl (-OH) Group: This is a powerful activating group that donates electron density to the aromatic ring through resonance, making it more nucleophilic. It is an ortho, para-director.
-
Acetylamino (-NHCOCH₃) Group: This is also an activating group and an ortho, para-director. The acetyl group serves a dual purpose: it protects the amino group from reacting during the diazotization step (if it were a primary amine) and modulates the activating effect of the nitrogen atom.
-
Sulfonic Acid (-SO₃H) Group: This is a deactivating group that withdraws electron density from the ring through an inductive effect, making the ring less reactive towards electrophiles. It is a meta-director.
The interplay of these directing effects determines the site of coupling. The strong activating effect of the hydroxyl group, combined with the acetylamino group, makes the positions ortho to the hydroxyl group the most electron-rich and sterically accessible. Therefore, the azo coupling with N-Acetyl J-Acid predominantly occurs at the position ortho to the hydroxyl group and meta to the sulfonic acid group. Research has shown that in citrate-phosphate buffer solutions, the coupling of diazotized orthanilic and sulfanilic acids with N-acetyl J acid mainly yields the ortho isomer.[1]
The acetyl group in N-Acetyl J-Acid is not merely a passive spectator. Its primary function is to protect the amino group. Primary aromatic amines can themselves be diazotized, which would lead to unwanted side reactions. By converting the amino group to an acetamido group, this reactivity is suppressed. Furthermore, the acetyl group modulates the electronic properties of the amino nitrogen, influencing the overall reactivity and solubility of the molecule. In some syntheses, the acetyl group is hydrolyzed after the coupling reaction.
The pH of the reaction medium is a critical parameter in the azo coupling reaction. The coupling is generally faster at a high pH. This is because the hydroxyl group of N-Acetyl J-Acid is deprotonated under alkaline conditions to form a phenoxide ion. The negatively charged phenoxide is a much stronger electron-donating group than the neutral hydroxyl group, thereby significantly increasing the nucleophilicity of the naphthalene ring and accelerating the rate of electrophilic attack. However, the pH must be carefully controlled, as a very high pH can lead to the decomposition of the diazonium salt. Typically, the coupling reaction is carried out under mildly alkaline conditions.
Experimental Protocol: Synthesis of an Azo Dye using Aniline and N-Acetyl J-Acid
This protocol provides a detailed, step-by-step methodology for the synthesis of an illustrative azo dye.
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Work in a well-ventilated fume hood. Diazonium salts are unstable and potentially explosive when dry; they should be kept in solution and used immediately after preparation.
Materials and Equipment
| Material | Quantity |
| Aniline | 0.93 g (0.01 mol) |
| Concentrated Hydrochloric Acid | 2.5 mL |
| Sodium Nitrite (NaNO₂) | 0.7 g (0.01 mol) |
| N-Acetyl J-Acid | 2.81 g (0.01 mol) |
| Sodium Hydroxide (NaOH) | As needed |
| Sodium Carbonate (Na₂CO₃) | As needed |
| Sodium Chloride (NaCl) | For salting out |
| Distilled Water | |
| Ice | |
| Beakers | |
| Erlenmeyer flasks | |
| Magnetic stirrer and stir bar | |
| Thermometer | |
| Dropping funnel | |
| Büchner funnel and flask | |
| Filter paper |
Step-by-Step Procedure
-
In a 100 mL beaker, dissolve 0.93 g of aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.7 g of sodium nitrite in 5 mL of distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution using a dropping funnel. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution contains the benzenediazonium chloride.
-
In a 250 mL beaker, dissolve 2.81 g of N-Acetyl J-Acid in 50 mL of a 2% sodium carbonate solution. Gentle warming may be required to facilitate dissolution.
-
Cool the N-Acetyl J-Acid solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared benzenediazonium chloride solution (from Part A) to the cold N-Acetyl J-Acid solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 10% sodium hydroxide solution. A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a saturated sodium chloride solution to "salt out" the dye and remove any unreacted starting materials and inorganic salts.
-
Wash the filtered dye with a small amount of cold distilled water.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Dry the purified dye in an oven at 60-70 °C.
Characterization of the Synthesized Azo Dye
To confirm the structure and purity of the synthesized azo dye, various spectroscopic techniques are employed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the dye molecule. Characteristic absorption bands to look for include:
-
O-H stretch: A broad peak around 3400 cm⁻¹
-
N-H stretch (amide): Around 3300 cm⁻¹
-
C=O stretch (amide): Around 1650 cm⁻¹
-
N=N stretch (azo group): A weak to medium intensity peak in the range of 1400-1450 cm⁻¹[7]
-
S=O stretch (sulfonic acid): Strong peaks around 1200 cm⁻¹ and 1050 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the aniline and naphthalene rings, as well as signals for the methyl protons of the acetyl group and the N-H proton of the amide.[7]
-
¹³C NMR: This will confirm the number of unique carbon atoms and their chemical environments, including the carbons of the aromatic rings, the carbonyl carbon of the acetyl group, and the methyl carbon.
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to determine the wavelength of maximum absorption (λ_max) of the dye, which corresponds to its color. The extended conjugation provided by the azo group linking the two aromatic rings is responsible for the absorption of light in the visible region.
Conclusion
N-Acetyl J-Acid is a fundamentally important building block in the synthesis of a vast array of azo dyes. Its unique molecular structure, with a strategically positioned hydroxyl, acetylamino, and sulfonic acid group, governs the regioselectivity and outcome of the azo coupling reaction. A thorough understanding of the electrophilic aromatic substitution mechanism, the directing effects of the substituents, and the critical role of reaction parameters such as pH and temperature, empowers researchers to design and synthesize novel dye molecules with tailored properties for a multitude of applications. The experimental protocol and characterization techniques outlined in this guide provide a solid foundation for the practical synthesis and analysis of N-Acetyl J-Acid-based azo dyes, ensuring both scientific rigor and reproducible results.
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Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
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Ali, S., & Nabi, A. A. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Basrah Journal of Research Sciences, 48(1), 60-69. [Link]
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Yahya, Z. A., & Al-Adilee, K. J. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone. Journal of Chemical and Pharmaceutical Research, 11(1), 1-8. [Link]
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Olawale Olayinka Omotosho, & Umar Salami Ameuru. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry, 4(4), 63-68. [Link]
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ResearchGate. (2015). Effect of Substituent in Diazotized Orthanilic Acid on the Azo Coupling with 7-Acetylamino-4-hydroxynaphthalene-2-sulfonic Acid in Citrate-Phosphate Buffers. [Link]
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Al-Nahrain Journal of Science. (2024). An Overview of Preparation for Different Azo Compounds. [Link]
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Conscientia Beam. (2020). Synthesis of 1-(1-Phenylazo)-2-naphthol Azo Dye and its Reductive-Cleavage to 1-Amino-2-naphthol Hydrochloride. [Link]
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ResearchGate. (2008). Stereoelectronic Effects of Substituent Groups in the Solid State. Crystal Chemistry of Some Cubanecarboxylic and Phenylpropiolic Acids. [Link]
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MDPI. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. [Link]
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Jemby Chem Limited. (n.d.). N – ACETYL J - ACID. [Link]
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Al-Nahrain University, College of Science. (2024). An Overview of Preparation for Different Azo Compounds. [Link]
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University POLITEHNICA of Bucharest. (n.d.). SYNTHESIS OF REACTIVE DYES BASED ON EPYCHLOROHYDRINE. [Link]
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EPJ Web of Conferences. (2024). Synthesis and characterization of a new Azo dye and study of its adsorption mechanism on graphene oxide nanoparticles. [Link]
-
SIELC Technologies. (2018). 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Azo Dyes. [Link]
-
Wikipedia. (n.d.). Azo coupling. [Link]
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid
This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid (also known as N-Acetyl Gamma Acid). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal properties of this compound for application in thermally sensitive processes, formulation development, and quality control.
Introduction: The Significance of Thermal Stability
This compound is a key intermediate in the synthesis of various dyes and pigments and holds potential for applications in pharmaceuticals and other specialty chemicals. The thermal stability of this compound is a critical parameter that dictates its storage conditions, handling procedures, and viability in manufacturing processes that involve elevated temperatures. Understanding its decomposition temperature and pathway is paramount to ensuring product purity, efficacy, and safety. Naphthalenesulfonic acid derivatives are generally noted for their good thermal stability, often exhibiting decomposition temperatures well above 200°C.[1][2] However, the presence of acetamido and hydroxyl functional groups can influence the overall thermal behavior.
Predicted Thermal Decomposition Profile
While specific experimental data for this compound is not extensively available in public literature, a decomposition profile can be inferred from the analysis of structurally related compounds, such as other naphthalenesulfonic acids and N-acetylated compounds.[3][4][5] The decomposition is anticipated to be a multi-stage process, primarily driven by the lability of the sulfonic acid and acetamido groups at elevated temperatures.
The decomposition of sulfonic acids typically involves the evolution of sulfur dioxide (SO₂) and water.[4] For instance, studies on the thermal degradation of polymeric sulfonic acids show initial mass loss corresponding to water, followed by the evolution of SO₂ at higher temperatures.[4] The acetamido group may undergo hydrolysis or decomposition, potentially releasing acetic acid or related fragments.
A hypothetical decomposition pathway for this compound is proposed to initiate with the desulfonation and loss of the acetyl group, followed by the fragmentation of the naphthalene ring at significantly higher temperatures. The hazardous decomposition products could include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[6]
Key Predicted Decomposition Stages:
-
Initial Stage (ca. 100-150°C): Loss of residual moisture.
-
Primary Decomposition (ca. 200-350°C): This stage is likely to involve the primary fragmentation of the functional groups. This could include the desulfonation process, releasing sulfur dioxide, and the decomposition of the acetamido group.
-
Secondary Decomposition (>350°C): At higher temperatures, the naphthalene core is expected to undergo further fragmentation.
Analytical Methodologies for Thermal Stability Assessment
To empirically determine the thermal stability and decomposition temperature of this compound, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides precise information on decomposition temperatures, the stoichiometry of decomposition reactions, and the composition of the material.[3][7]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting, crystallization, and glass transitions, as well as the enthalpy of these transitions.[8][9][10] For this compound, DSC can reveal the melting point and any exothermic or endothermic events associated with decomposition.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting TGA and DSC analyses, designed to ensure self-validating and reproducible results.
Protocol for Thermogravimetric Analysis (TGA)
This protocol is based on established standards such as ASTM E1131 and ISO 11358.[3][7][11]
Objective: To determine the onset of decomposition and mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a clean, tared TGA crucible (typically alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss curve.
-
Identify the temperatures at which 5% and 50% mass loss occurs (T5% and T50%).
-
Determine the residual mass at the final temperature.
-
Protocol for Differential Scanning Calorimetry (DSC)
This protocol follows general principles for the thermal analysis of pharmaceutical and organic compounds.[2][8][12]
Objective: To determine the melting point and other thermal transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to a temperature above the expected decomposition, for instance, 350°C, at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify and characterize endothermic and exothermic peaks.
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Integrate the area under any peaks to determine the enthalpy of the transition (ΔH).
-
Data Presentation and Interpretation
The quantitative data obtained from TGA and DSC analyses should be summarized for clear interpretation and comparison.
Table 1: Summary of Expected Thermal Analysis Data
| Parameter | Description | Expected Value Range |
| TGA | ||
| Tonset (°C) | Onset temperature of decomposition | 200 - 300 |
| T5% (°C) | Temperature at 5% mass loss | 210 - 310 |
| T50% (°C) | Temperature at 50% mass loss | > 300 |
| Residual Mass (%) | Mass remaining at 600°C | Varies based on decomposition products |
| DSC | ||
| Tm (°C) | Melting point | > 300 (with decomposition) |
| ΔHm (J/g) | Enthalpy of melting/decomposition | To be determined experimentally |
Visualization of Experimental Workflow and Decomposition Pathway
Experimental Workflow
The logical flow of the thermal analysis process is crucial for ensuring systematic and accurate characterization.
Caption: Workflow for TGA and DSC analysis.
Postulated Decomposition Pathway
A simplified logical diagram illustrating the potential decomposition steps of this compound.
Caption: Postulated thermal decomposition pathway.
Conclusion
This technical guide outlines the critical importance of understanding the thermal stability of this compound. While direct experimental data remains to be extensively published, a scientifically grounded prediction of its thermal behavior can be made based on related chemical structures. The provided experimental protocols for TGA and DSC offer a robust framework for the empirical determination of its decomposition profile. Such analysis is essential for the safe and effective application of this compound in various industrial and pharmaceutical contexts.
References
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- Wilkie, C. A., & C-Y, H. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
- Lewis, E. A., & Murphy, K. P. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Visualized Experiments, (86), e51371.
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- ANALYSIS OF SULFONATED POLYESTERS VIA PYROLYSIS-GC/MS AND TGA METHODS. (n.d.). JKU.
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- Differential Scanning Calorimetry and Scanning Thermal Microscopy Analysis of Pharmaceutical M
- Differential scanning calorimetry (DSC) thermograms of the pure drug,... (n.d.).
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Methodological & Application
Application Notes and Protocols: 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid as a Novel Fluorescent Probe for Cellular Imaging
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to the characterization and application of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid as a putative fluorescent probe for cellular imaging. While this compound is known as an intermediate in dye synthesis, its inherent structural motifs—a substituted naphthalene core—suggest potential for fluorescence-based applications in life sciences. These notes are intended for researchers, scientists, and drug development professionals interested in exploring and validating new small-molecule fluorescent probes. We will detail the foundational principles, from spectroscopic characterization to live-cell imaging protocols and the critical validation experiments required to establish its utility and specificity.
Introduction: The Potential of Naphthalene-Based Fluorophores in Cellular Imaging
Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization and quantification of cellular structures, dynamic processes, and specific analytes with high spatiotemporal resolution.[1][2][3] Small-molecule organic fluorophores offer several advantages, including tunable spectral properties, high brightness, and the potential for targeted chemical design.[4] Naphthalene-based probes, in particular, have demonstrated utility in various cellular imaging applications, including the detection of biothiols and metal ions.[5][6][7][8]
This compound possesses a naphthalene scaffold functionalized with electron-donating hydroxyl and acetamido groups, which are known to influence the photophysical properties of aromatic systems. The presence of a sulfonic acid group imparts water solubility, a desirable characteristic for biological applications. While direct evidence of its application as a cellular imaging agent is nascent, its chemical structure warrants investigation. These application notes will therefore serve as a foundational guide for the systematic evaluation of this compound as a novel fluorescent probe.
Physicochemical and Spectroscopic Characterization
Prior to any cellular application, a thorough understanding of the probe's fundamental properties is essential. This section outlines the key characterization steps.
Purity and Solubility
-
Purity Assessment: The purity of the compound should be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to ambiguous results and artifacts in imaging experiments.
-
Solubility: The sulfonic acid moiety suggests good aqueous solubility. Prepare a stock solution (e.g., 1-10 mM) in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) or a biocompatible organic solvent like dimethyl sulfoxide (DMSO). Determine the maximum solubility in cell culture media.
Spectroscopic Properties
The fluorescence characteristics of the probe will dictate the appropriate instrumentation and experimental design.
-
Absorbance and Emission Spectra: Using a spectrophotometer and a spectrofluorometer, determine the maximum absorbance (λ_abs) and emission (λ_em) wavelengths in a relevant buffer (e.g., PBS, pH 7.4).
-
Quantum Yield (Φ): The fluorescence quantum yield, a measure of the efficiency of fluorescence, should be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[9]
-
Molar Extinction Coefficient (ε): This value, determined from the absorbance spectrum using the Beer-Lambert law, is a measure of how strongly the molecule absorbs light at a given wavelength.
-
Stokes Shift: Calculate the difference between the maximum absorbance and emission wavelengths. A large Stokes shift is advantageous as it minimizes self-quenching and simplifies the optical setup.[10]
-
Photostability: Expose the probe to continuous excitation light in the fluorescence microscope and quantify the rate of photobleaching. This is crucial for long-term imaging experiments.[11]
-
pH Sensitivity: Given the hydroxyl and sulfonic acid groups, the probe's fluorescence may be pH-dependent. Record the fluorescence intensity and spectra across a range of pH values to determine its pKa and optimal pH range for use.
| Parameter | Methodology | Significance |
| Purity | HPLC, NMR | Ensures experimental reproducibility and avoids artifacts. |
| Solubility | Serial dilution in buffer/media | Determines appropriate stock and working concentrations. |
| λ_abs / λ_em | Spectrophotometry / Spectrofluorometry | Defines the optimal excitation and emission filter sets. |
| Quantum Yield (Φ) | Comparative method with a standard | Indicates the brightness of the probe. |
| Molar Extinction Coefficient (ε) | Beer-Lambert Law | Relates absorbance to concentration. |
| Stokes Shift | λ_em - λ_abs | A larger shift is generally better for imaging. |
| Photostability | Time-lapse imaging under continuous excitation | Determines suitability for long-term live-cell imaging. |
| pH Sensitivity | Fluorescence measurements in buffers of varying pH | Identifies optimal pH for use and potential as a pH sensor. |
Cellular Imaging Protocols
This section provides a general framework for introducing the probe into cultured cells and acquiring fluorescent images. These protocols should be optimized for the specific cell type and experimental goals.
Cell Culture and Plating
-
Culture cells of interest (e.g., HeLa, A549, or a cell line relevant to your research) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass) at a density that will result in 50-70% confluency at the time of imaging. Allow the cells to adhere overnight.
Probe Loading
The introduction of the probe into the cells is a critical step that needs to be optimized to ensure sufficient signal with minimal cytotoxicity.[12]
Protocol: Staining Live Cells
-
Prepare Staining Solution: Dilute the stock solution of this compound in pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired working concentration. A starting concentration range of 1-10 µM is recommended for initial experiments.
-
Cell Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a period of 15-60 minutes. The optimal incubation time will depend on the rate of cellular uptake.
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove excess, unbound probe and reduce background fluorescence.[11]
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for imaging on a fluorescence microscope.
Fluorescence Microscopy
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a suitable light source (e.g., mercury lamp, LED), filter sets matching the determined excitation and emission spectra of the probe, and a sensitive camera.
-
Image Acquisition: To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[13] For live-cell imaging over time, acquire images at the longest possible intervals that still capture the dynamics of interest.
Caption: General workflow for live-cell imaging with a fluorescent probe.
Validation of the Fluorescent Probe
Observing fluorescence within a cell is only the first step. A rigorous validation process is crucial to ensure that the signal is specific and meaningful.[14]
Cytotoxicity Assessment
It is imperative to determine the concentration range at which the probe does not adversely affect cell health.
Protocol: MTT Assay for Cytotoxicity
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the probe (e.g., 0.1 µM to 100 µM) for a duration relevant to the imaging experiment (e.g., 1-24 hours). Include an untreated control and a positive control for cell death (e.g., Triton X-100).
-
After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control.
Determination of Subcellular Localization
To understand the probe's utility, it is essential to identify where it accumulates within the cell.
Protocol: Co-localization with Organelle-Specific Dyes
-
Load cells with this compound as described in section 3.2.
-
In the final wash step or in the fresh imaging buffer, add a well-characterized, spectrally distinct organelle-specific fluorescent probe (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, LysoTracker for lysosomes, or DAPI/Hoechst for the nucleus).
-
Acquire images in both the channel for the new probe and the channel for the co-localization marker.
-
Merge the images and analyze for spatial overlap using co-localization analysis software (e.g., calculating Pearson's correlation coefficient).
Caption: Key steps in the validation of a new fluorescent probe.
Potential Applications and Future Directions
Based on its structure, this compound could potentially serve as:
-
A General Cytoplasmic Stain: If the probe distributes evenly throughout the cytoplasm, it could be used to visualize cell morphology and track changes in cell shape.
-
An Organelle-Specific Probe: If co-localization studies reveal specific accumulation in an organelle, it could be developed as a marker for that compartment.
-
A pH-Sensitive Probe: If its fluorescence is highly dependent on pH in the physiological range, it could be used to report on pH changes in specific cellular compartments.[10]
-
A Biosensor Backbone: The naphthalene scaffold could be further modified with specific recognition moieties to create targeted biosensors for ions, reactive oxygen species, or other analytes.[15]
Further research should focus on detailed photophysical studies, derivatization to improve targeting and spectral properties, and application in more complex biological models such as 3D cell cultures or tissues.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak Signal | - Probe concentration too low.- Incubation time too short.- Incorrect filter set.- Photobleaching. | - Increase probe concentration.- Increase incubation time.- Verify filter specifications against λ_ex/λ_em.- Reduce light exposure. |
| High Background | - Probe concentration too high.- Inadequate washing.- Probe precipitates in media. | - Decrease probe concentration.- Increase number and duration of washes.- Filter stock solution; check solubility in media. |
| Cell Death/Stress | - Probe is cytotoxic at the working concentration.- Phototoxicity from excessive light exposure. | - Perform a cytotoxicity assay and use a lower concentration.- Reduce excitation light intensity and exposure time. |
| Non-specific Staining | - Probe aggregation.- Hydrophobic interactions with cellular components. | - Lower the probe concentration.- Include a non-ionic detergent (e.g., Pluronic F-127) in the loading buffer. |
References
- A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. (n.d.). National Institutes of Health.
- REVIEW: Fluorescent probes for living cells. (n.d.). Ovid.
- Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. (2024). MDPI.
- Organic fluorescent probes for live-cell super-resolution imaging. (n.d.). Hep Journals.
- In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (2012). Springer.
- Fluorescent Probes and Labels for Cellular Imaging. (n.d.). National Institutes of Health.
- The Pivotal Role of Validation in Optical Probe Development. (2018). LI-COR Biosciences.
- 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
- Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. (2018). Theranostics.
- Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- Live Cell Imaging Methods and Protocols. (2025). ResearchGate.
- Fluorescent Probes and Labels for Biomedical Applications. (n.d.). ResearchGate.
- Lessons in Organic Fluorescent Probe Discovery. (n.d.). National Institutes of Health.
- Live-cell microscopy – tips and tools. (n.d.). Journal of Cell Science.
- Rational Design of Small Molecule Fluorescent Probes for Biological Applications. (n.d.). National Institutes of Health.
- Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. (2018). PubMed.
- A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. (2020). Royal Society of Chemistry.
- Fluorescent Probes and Labels for Biomedical Applications. (2008). ResearchGate.
- A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. (n.d.). Royal Society of Chemistry.
- A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. (2020). Royal Society of Chemistry.
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- 1. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis [thno.org]
- 6. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. setabiomedicals.com [setabiomedicals.com]
- 10. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
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- 15. Fluorescent Probes and Labels for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utilization of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic Acid in Reactive Dye Synthesis
Senior Application Scientist's Foreword
In the intricate world of synthetic colorants, the selection of intermediates is a decision of paramount importance, dictating the final dye's hue, fastness, and reactivity. Among the vast arsenal of coupling components, 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid, often referred to in industry as N-Acetyl Gamma Acid, stands out for its unique structural attributes. Its naphthalene core provides the necessary chromophoric backbone, while the strategically placed hydroxyl, acetamido, and sulphonic acid groups govern its solubility, coupling position, and the final properties of the dye molecule.
This document moves beyond a simple recitation of steps. It is designed to provide researchers and process chemists with a deep, mechanistic understanding of why N-Acetyl Gamma Acid is a superior choice for creating specific shades of reactive dyes and how to manipulate reaction conditions to achieve desired outcomes. We will dissect the synthesis from first principles, explaining the causality behind each procedural choice, ensuring that the protocols are not just followed, but understood. This guide is built on the pillars of robust chemical principles and field-proven methodologies to empower you to innovate with confidence.
Section 1: Foundational Principles
The synthesis of a reactive dye is a multi-stage process that hinges on the precise reaction between two key components: a diazo component (derived from a primary aromatic amine) and a coupling component. The final molecule is then equipped with a reactive group that can form a covalent bond with the substrate, typically a cellulosic fiber like cotton.[1]
The Coupling Component: this compound
This compound (CAS: 6334-97-0) is a bifunctional naphthalene derivative that serves as the coupling component.[2] Its structure is engineered for optimal performance in azo dye synthesis.
-
Hydroxyl Group (-OH): This is an activating group that directs the electrophilic diazonium salt to couple at the ortho position (position 3). In alkaline conditions, it deprotonates to a phenoxide ion (-O⁻), significantly enhancing the nucleophilicity of the ring system and accelerating the coupling reaction.[3]
-
Acetamido Group (-NHCOCH₃): This group modulates the electronic properties of the molecule and can influence the final color. It also provides steric hindrance that helps ensure coupling occurs at the desired position.
-
Sulphonic Acid Group (-SO₃H): This group confers water solubility to the intermediate and the final dye molecule, which is essential for the dyeing process in aqueous media.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | N-Acetyl Gamma Acid, 7-Acetamido-4-hydroxynaphthalene-2-sulfonic acid | [2][5] |
| CAS Number | 6334-97-0 | [2] |
| Molecular Formula | C₁₂H₁₁NO₅S | [2] |
| Molecular Weight | 281.28 g/mol | [2] |
| Appearance | White crystalline powder | [5] |
| Solubility | Limited solubility in water, soluble in alkaline solutions | [5][6] |
| Primary Use | Intermediate for reactive and acid dyes | [2][7] |
The Diazo Component and the Reactive Group
The diazo component is an aromatic primary amine that is converted into a highly reactive diazonium salt (Ar-N₂⁺).[8] This salt then acts as the electrophile in the coupling reaction. For reactive dyes, the parent amine often contains the reactive group (or its precursor). A common example is an amine bearing a sulfatoethylsulfonyl group (-SO₂CH₂CH₂OSO₃H), which, under alkaline conditions of dyeing, converts to the highly reactive vinyl sulfone group (-SO₂CH=CH₂).
Section 2: Synthesis of a Monoazo Reactive Dye
This section provides a detailed protocol for the synthesis of a representative red reactive dye, leveraging the principles of diazotization and azo coupling.
Overview of the Synthesis Workflow
The synthesis is a sequential, one-pot process where temperature and pH control are critical for maximizing yield and purity. The instability of the diazonium salt necessitates its immediate use after formation.[3]
Caption: General workflow for the synthesis of a reactive azo dye.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Aminonaphthalene-1,5-disulfonic acid (or other suitable aromatic amine)
-
This compound (N-Acetyl Gamma Acid)
-
Hydrochloric Acid (HCl, 36%)
-
Sodium Nitrite (NaNO₂)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Chloride (NaCl)
-
Sulphamic Acid (for quenching excess nitrite)
-
Distilled Water
-
Ice
Part A: Diazotization of the Aromatic Amine [3][8]
-
Amine Slurry Preparation: In a 500 mL beaker equipped with a magnetic stirrer, add 0.1 mol of 2-aminonaphthalene-1,5-disulfonic acid to 150 mL of water. Stir to form a uniform slurry.
-
Acidification: Slowly add 25 mL of concentrated HCl. The mixture will remain a slurry.
-
Cooling: Place the beaker in an ice-salt bath and cool the contents to 0-5°C with continuous stirring. This low temperature is critical to prevent the decomposition of the diazonium salt once formed.[9]
-
Nitrite Addition: In a separate flask, dissolve 0.1 mol (e.g., 6.9 g) of sodium nitrite in 40 mL of water and cool the solution.
-
Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the cold amine slurry over 20-30 minutes. Ensure the temperature does not rise above 5°C.
-
Completion Check: After the addition is complete, continue stirring for an additional 30 minutes in the ice bath. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black). If the test is negative, add a small amount more of the nitrite solution. If positive, the reaction is complete. Destroy any significant excess of nitrous acid by adding a small amount of sulphamic acid.[10] The resulting mixture is the diazonium salt solution, which should be used immediately.
-
Coupling Solution Preparation: In a separate 1 L beaker, dissolve 0.1 mol of this compound in 200 mL of water. Add a 20% (w/v) solution of sodium carbonate until the pH reaches 8-9 and the solid is completely dissolved, forming the sodium salt.
-
Cooling: Cool this coupling solution to 0-10°C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the stirred coupling solution over 30-45 minutes.
-
pH Control: During the addition, continuously monitor the pH and maintain it between 8.0 and 9.0 by adding small portions of the sodium carbonate solution as needed. This alkaline pH is crucial for activating the hydroxyl group of the N-Acetyl Gamma Acid.[3] A deep red or orange color should develop immediately as the azo dye forms.
Part C: Dye Isolation and Purification
-
Reaction Completion: Once the addition is complete, continue stirring the reaction mixture at 5-10°C for another 2-3 hours to ensure the reaction goes to completion.
-
Salting Out: Add solid sodium chloride (approx. 20% w/v) to the reaction mixture in portions with stirring. This decreases the solubility of the dye, causing it to precipitate.
-
Filtration: Filter the precipitated dye using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake with a cold, saturated sodium chloride solution to remove inorganic impurities.
-
Drying: Dry the purified dye paste in an oven at a controlled temperature (e.g., 60-70°C) to a constant weight. The yield should be calculated based on the limiting reagent.
Mechanistic Insights
The synthesis is a classic example of electrophilic aromatic substitution. The electron-deficient diazonium ion is attacked by the electron-rich naphthalene ring of the coupling component.
Caption: Mechanism of azo dye formation.
Section 3: Application Protocol for Cellulosic Fibers
The synthesized dye is "reactive" because it can form a permanent covalent bond with the hydroxyl groups of cellulose fibers under alkaline conditions.[1]
Principle of Reactive Dye Fixation
The reaction proceeds via a nucleophilic substitution or addition mechanism, where the deprotonated hydroxyl group of cellulose (Cell-O⁻) attacks the reactive group of the dye, displacing a leaving group (e.g., sulfate from a vinyl sulfone precursor).
Caption: Covalent bond formation between a reactive dye and cellulose.
Laboratory-Scale Dyeing Protocol
This protocol describes a typical exhaust dyeing method for cotton fabric.[12]
Recipe:
-
Material-to-Liquor Ratio (M:L): 1:10
-
Reactive Dye: 2% (on weight of fabric)
-
Glauber's Salt (NaCl or Na₂SO₄): 60-80 g/L (Exhaustion agent)
-
Soda Ash (Na₂CO₃): 20 g/L (Fixation alkali)
-
Wetting/Sequestering Agent: 0.5 g/L
Procedure:
-
Dye Bath Preparation: Prepare a dye bath with the required amount of water, wetting agent, and Glauber's salt.
-
Exhaustion Phase: Introduce a pre-wetted cotton fabric sample into the dye bath. Add the dissolved reactive dye solution. Raise the temperature to 60°C and run for 30-45 minutes. The salt helps push the dye from the solution into the fiber.[12]
-
Fixation Phase: Add the pre-dissolved soda ash to the dye bath. This raises the pH, activating the cellulose and the dye's reactive group, initiating covalent bond formation. Continue dyeing for another 45-60 minutes at 60°C.
-
Wash-off: Drain the dye bath. Rinse the fabric thoroughly with cold water.
-
Soaping: Wash the dyed fabric in a boiling solution containing a non-ionic soap (2 g/L) for 10-15 minutes to remove any unfixed, hydrolyzed dye. This step is critical for achieving good wash fastness.
-
Final Rinse and Dry: Rinse the fabric again with cold water and allow it to dry.
Section 4: Data Interpretation and Quality Control
Table 2: Expected Results and Troubleshooting
| Parameter | Expected Outcome | Potential Issue | Troubleshooting Steps |
| Synthesis Yield | 60-85% | Low Yield | Incomplete diazotization (check temperature/reagents); Diazonium salt decomposition (maintain <5°C); Incorrect pH during coupling. |
| Color | Deep Red/Orange | Off-color or dull shade | Impure starting materials; Side reactions due to improper temperature or pH control. |
| λ-max (in water) | ~500-540 nm | Significant shift in λ-max | Indicates structural variation or impurities. Re-purify the dye. |
| Dyeing Fixation | High (Good wash fastness) | Poor wash fastness | Insufficient alkali during fixation; Fixation time too short or temperature too low; Ineffective soaping to remove unfixed dye. |
Section 5: References
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions.
-
BenchChem. (2025). Application Notes and Protocols for Azo and Reactive Dye Production.
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes.
-
PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING.
-
National Center for Biotechnology Information (PMC). (n.d.). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins.
-
ChemBK. (2024). N-Acetyl gamma acid.
-
ResearchGate. (2015). Synthesis of Reactive Dyes Containing Acrylamido Group and Their Application to Cotton Fabric.
-
Hindawi. (n.d.). Characterization, application and microbial study of imidazole base acid anthraquinone dyes.
-
IOPscience. (n.d.). Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light.
-
RASAYAN Journal of Chemistry. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group.
-
International Journal of Biology, Pharmacy and Allied Sciences. (2023). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS.
-
World Bank Group. (n.d.). Dye Manufacturing.
-
International Journal of ChemTech Research. (2013). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties.
-
Dye intermediates. (2013). 7-Acetamido-4-hydroxynaphthalene-2-sulfonic acid.
-
Google Patents. (n.d.). A kind of reactive dye based on J acid and H acid polychromosome and its preparation and application.
-
Himalaya Chemicals. (n.d.). 6- Hydroxynaphthalene-2- Sulfonic Acid.
-
Google Patents. (n.d.). Gamma acid type reactive dye.
-
African Journals Online (AJOL). (2020). Substituent Effects on Absorption Spectra of 7-Amino-4-Hydroxynaphthalene-2- Sulfonic Acid Based Dyes.
-
Textile Learner. (2021). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping.
-
ResearchGate. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid.
-
ResearchGate. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 6-Hydroxynaphthalene-2-sulphonic Acid: A Deep Dive into Properties and Applications.
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid.
-
MDPI. (n.d.). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes.
-
Dye intermediates. (2013). 6-Hydroxynaphthalene-2-sulfonic acid.
-
ChemicalBook. (n.d.). 6-Hydroxynaphthalene-2-sulphonic acid.
-
ResearchGate. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
-
ChemicalBook. (n.d.). 93-01-6(6-Hydroxynaphthalene-2-sulphonic acid) Product Description.
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Application Note: A Detailed Protocol for the Regioselective Sulfonation of N-acetylated J-Acid
Abstract: This document provides a comprehensive guide for the laboratory-scale sulfonation of N-acetylated J-Acid (7-(Acetylamino)-4-hydroxy-2-naphthalenesulfonic acid). N-acetylated J-Acid is a vital intermediate in the synthesis of specialized azo dyes and functional organic molecules. The introduction of an additional sulfonic acid group via electrophilic aromatic substitution enhances its solubility and modifies its chromophoric properties. This protocol details a robust experimental setup, emphasizing reaction control, safety, and product purification. It is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.
Introduction and Scientific Background
N-acetyl J-acid, known chemically as 7-(acetylamino)-4-hydroxy-2-naphthalenesulfonic acid[1], is a key derivative of J-acid (2-amino-5-naphthol-7-sulfonic acid). Its utility in the dye industry stems from its role as a coupling component. The sulfonation of this molecule is a critical process to further functionalize the naphthalene core.
The underlying chemical transformation is an electrophilic aromatic substitution (EAS) reaction. In this process, an electrophile—in this case, sulfur trioxide (SO₃)—attacks the electron-rich naphthalene ring system[2][3]. The reaction's success hinges on precise control over experimental variables, as sulfonation is notoriously exothermic and can lead to undesired side products if not properly managed[4][5]. The SO₃ electrophile is typically generated in situ from concentrated or fuming sulfuric acid (oleum)[3][6].
The primary challenge and objective of this protocol are to achieve regioselective sulfonation. The existing substituents on the N-acetyl J-acid ring—the hydroxyl (-OH), acetylamino (-NHCOCH₃), and sulfonic acid (-SO₃H) groups—exert strong directing effects, influencing the position of the incoming sulfonic acid group. This guide provides a method to control these factors to yield a consistent, high-quality product.
Reaction Mechanism and Regioselectivity
The sulfonation of an aromatic ring proceeds via a well-established two-step mechanism:
-
Generation of the Electrophile: In a strongly acidic medium like fuming sulfuric acid (H₂S₂O₇), sulfur trioxide (SO₃) is the active electrophile[3]. SO₃ is highly electron-deficient at the sulfur atom, making it a powerful electrophile[7].
-
Electrophilic Attack and Formation of the Sigma Complex: The π-electrons of the naphthalene ring attack the SO₃ molecule, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion[2][8].
-
Deprotonation and Restoration of Aromaticity: A weak base in the mixture, typically HSO₄⁻, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the sulfonated product[2][8].
Scientist's Note on Regioselectivity: The N-acetyl J-acid molecule has three powerful directing groups. Both the hydroxyl (-OH) and acetylamino (-NHCOCH₃) groups are strong activating, ortho-, para-directors. The existing sulfonic acid (-SO₃H) group is a deactivating, meta-director. The final position of substitution will be a result of the interplay between these directing effects on the bicyclic naphthalene system. The protocol is optimized to favor a specific, thermodynamically stable isomer.
Caption: Figure 2: Experimental Workflow for Sulfonation.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure, including the position of the new sulfonic acid group.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O and O-H stretching frequencies of the sulfonic acid group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the sulfonated product.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Alkane Sulfonic Acid. NJ.gov. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Prevention Reference Manual: Chemical Specific Volume 15: Control of Accidental Releases of Sulfur Trioxide. EPA NEPIS. [Link]
-
Mahavir Synthesis. (n.d.). N-Acetyl J-acid. [Link]
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes. [Link]
-
Blidar, A., et al. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. Journal of Organic Chemistry. [Link]
-
Katritzky, A. R., et al. (2005). N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. [Link]
- Bloch, H. S. (1970). Purification of sulfonic acids. U.S. Patent 3,496,224.
-
Phoenix Equipment. (n.d.). Sulphonation. [Link]
- Gubelmann, I. (1936). Production of acetylamino-naphthol-sulphonic acids. U.S. Patent 2,062,368.
-
PrepChem.com. (n.d.). Synthesis of Amino J Acid. [Link]
- Van Der Puy, M., et al. (1984). Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent. U.S. Patent 4,487,725.
-
Blidar, A., et al. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. ACS Publications. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Muneer CP. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. YouTube. [Link]
- Tianjin Academy of Environmental Sciences. (1999). J acid (7-amino-4-hydroxyl-2-naphthalenesulfonic acid) preparation method. Chinese Patent CN1140507C.
- Zhao, M., et al. (2020). A kind of reactive dye based on J acid and H acid polychromosome and its preparation and application. Chinese Patent CN110903678A.
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. [Link]
-
LANXESS Deutschland GmbH. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. European Patent EP 3763700 A1. [Link]
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Clark, J. (n.d.). The sulphonation of benzene. Chemguide. [Link]
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Brittain, J. M., & de la Rosa, M. A. (2006). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. [Link]
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Leah4sci. (2014). Aromatic Sulfonation Mechanism - EAS vid 5. YouTube. [Link]
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Chem Help ASAP. (2019). Sulfonation of aromatic rings by EAS reaction. YouTube. [Link]
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Max Planck Institute for Polymer Research. (2020). Polymer Chemistry. MPG.PuRe. [Link]
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Application Notes and Protocols for the Safe Handling and Disposal of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid
Introduction and Hazard Analysis
6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid is a complex organic molecule belonging to the class of sulfonated naphthalene derivatives. These compounds are widely used as intermediates in the synthesis of dyes and pharmaceuticals. Due to the presence of the sulfonic acid group, these molecules are generally water-soluble solids. The acetamido and hydroxyl groups further influence their reactivity and toxicological profile.
Based on data from analogous compounds, this compound should be handled as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] As a powdered solid, it also poses a risk of dust explosion if handled improperly.[5] Therefore, stringent adherence to safety protocols is mandatory.
Inferred Hazard Profile
The hazard profile for this compound is inferred from the known hazards of structurally related compounds.
| Hazard Statement | Basis for Inference (Structurally Similar Compounds) | GHS Classification (Inferred) |
| Causes skin irritation | 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, Naphthalene-2-sulfonic acid[1][2][3] | Skin Irritation (Category 2) |
| Causes serious eye irritation | 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, Naphthalene-2-sulfonic acid[1][2][6] | Eye Irritation (Category 2A) |
| May cause respiratory irritation | 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, 1-Naphthol-5-sulfonic acid sodium salt[1][2][4] | Specific Target Organ Toxicity - Single Exposure (Category 3) |
| May be harmful if swallowed | 1-Naphthol[7] | Acute Toxicity, Oral (Category 4) |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, all handling of this compound should be conducted within a certified chemical fume hood.[8]
Required Personal Protective Equipment
-
Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed regularly.[9]
-
Body Protection: A full-length laboratory coat must be worn and kept fastened.[1]
-
Respiratory Protection: For operations with a high potential for dust generation, a NIOSH-approved respirator with a particulate filter may be necessary.[5]
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.
General Handling Workflow
Caption: General workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the chemical fume hood is operational.
-
Gather all required equipment and reagents.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Use a spatula for transferring the solid. Avoid creating dust clouds.
-
Close the container tightly after use.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Storage:
Emergency Procedures
Spill Response
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Application Note: A Robust, Validated HPLC Method for Purity Analysis of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid
Abstract
This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid. The method was developed based on a systematic, science-driven approach, considering the physicochemical properties of the analyte. The final isocratic method provides excellent resolution, peak symmetry, and sensitivity. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in a regulated environment.
Introduction
This compound is a complex naphthalene derivative used as a key intermediate in the synthesis of various specialty chemicals, including azo dyes. The purity of this intermediate is critical as impurities can affect the quality, yield, and safety profile of the final product. Therefore, a robust analytical method is required to accurately assess its purity and profile any related substances. High-performance liquid chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power and sensitivity.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the systematic development and validation of an HPLC method for this specific analyte.
Analyte Properties and Method Development Rationale
A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.
Chemical Structure:
Figure 1. Structure of this compound.
Physicochemical Properties:
| Property | Value | Implication for HPLC Method |
| Molecular Formula | C12H11NO5S | --- |
| Molecular Weight | 281.28 g/mol [4] | Influences diffusion and chromatographic behavior. |
| Functional Groups | Sulphonic acid (-SO3H), Phenolic hydroxyl (-OH), Acetamido (-NHCOCH3) | The highly polar sulphonic acid and phenolic groups dominate retention behavior. The compound is acidic. |
| pKa (estimated) | ~0.5 (Sulphonic acid), ~9-10 (Phenolic hydroxyl) | Retention will be highly sensitive to mobile phase pH. At pH > 2, the sulphonic acid group will be ionized, making the molecule highly polar. |
| UV Absorbance | Naphthalene ring system provides strong UV absorbance. | UV detection is a suitable and sensitive detection method. |
| Solubility | Soluble in water and polar organic solvents.[5] | Allows for straightforward sample and mobile phase preparation. |
Rationale for Initial Conditions:
-
Stationary Phase: A C18 (octadecylsilane) column was chosen as the primary stationary phase. Its non-polar nature is ideal for retaining the naphthalene ring structure in a reversed-phase mode.
-
Mobile Phase: An acidic mobile phase is required to suppress the ionization of the highly polar sulphonic acid group, thereby increasing its retention on the C18 column. A combination of a phosphate buffer (for pH control) and a polar organic solvent like acetonitrile or methanol is appropriate. Acetonitrile was chosen for its lower viscosity and favorable UV transparency.
-
Detection: Based on the naphthalene chromophore, a photodiode array (PDA) detector was used to scan for the optimal detection wavelength, ensuring maximum sensitivity for the parent compound and any potential impurities.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Chemicals:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4, analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade, prepared using a Milli-Q system).
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.
-
Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution using the diluent.
Method Development and Optimization Workflow
The development process followed a logical progression from initial screening to final optimization to ensure a robust separation.
}
Diagram 1. Logical workflow for HPLC method development and validation.
Optimization of Chromatographic Conditions
Several parameters were systematically adjusted to achieve the optimal separation. The primary goal was to achieve a resolution (Rs) of greater than 2.0 between the main peak and its closest eluting impurity.
Table 1: Summary of Optimization Experiments
| Parameter | Conditions Tested | Observation | Selected Condition |
| Mobile Phase pH | 2.5, 3.0 , 4.0 | pH 2.5 showed excessive retention. pH 4.0 resulted in poor peak shape (tailing) and lower retention. pH 3.0 provided a balance of good retention and excellent peak symmetry. | pH 3.0 |
| Organic Modifier | Acetonitrile vs. Methanol | Acetonitrile provided better peak shapes and lower backpressure compared to Methanol. | Acetonitrile |
| Column Temp. | 25°C, 30°C , 35°C | 30°C offered stable retention times and improved peak efficiency over ambient temperature. | 30°C |
| Detection λ | PDA Scan (200-400 nm) | Maximum absorbance (λmax) was observed at 235 nm . | 235 nm |
Final Optimized Method and Protocol
Table 2: Final HPLC Method Parameters
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM KH2PO4, pH 3.0 with H3PO4 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | PDA at 235 nm |
| Run Time | 15 minutes |
Step-by-Step Protocol:
-
System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 1.5, and the theoretical plates are not less than 3000.
-
Analysis: Inject the blank (diluent), followed by the standard and sample solutions.
-
Data Processing: Integrate the peaks and calculate the purity of the sample using the area normalization method.
Method Validation
The final optimized method was validated according to ICH Q2(R1) guidelines.[6][7][8] The validation ensures that the analytical procedure is suitable for its intended purpose.[8]
Table 3: Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Peak is pure and free from interference from blank and placebo. | The method is specific. No interference was observed at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over a range of 50-750 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at three concentration levels (80%, 100%, 120%). |
| Precision (RSD%) | ||
| - Repeatability (n=6) | RSD ≤ 1.0% | 0.45% |
| - Intermediate Precision | RSD ≤ 2.0% | 0.82% (Different day, different analyst) |
| Robustness | System suitability parameters are met after minor changes. | The method is robust. Minor variations in flow rate (±0.1 mL/min) and pH (±0.2 units) did not significantly affect the results. |
| Limit of Quantitation (LOQ) | - | 0.5 µg/mL |
Conclusion
A simple, specific, and reliable isocratic RP-HPLC method has been successfully developed and validated for the purity analysis of this compound. The method development was guided by the physicochemical properties of the analyte, and the validation results confirm its suitability for routine quality control analysis in a regulated environment. The comprehensive protocols and justifications provided in this note serve as an authoritative guide for scientists in the field.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubChem. 5-Acetamido-6-Hydroxynaphthalene-2-Sulphonic Acid. [Link]
-
da Silva, M. L. B., et al. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Journal of the Brazilian Chemical Society, 17, 1360-1365. [Link]
-
Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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- 8. fda.gov [fda.gov]
The Strategic Application of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Naphthalene Scaffold
In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid, also known as N-acetyl gamma acid, presents itself as a highly valuable scaffold. Its unique arrangement of functional groups—an acetamido moiety, a hydroxyl group, and a sulfonic acid on a naphthalene core—offers a rich platform for a variety of chemical transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this intermediate, with a particular focus on its application in the synthesis of symmetrical urea-based pharmaceuticals, exemplified by analogs of the trypanocidal drug, Suramin.
While traditionally recognized for its extensive use in the dye industry, the inherent reactivity and structural features of this compound make it a compelling starting material for the construction of complex, biologically active molecules. The following protocols and discussions are designed to not only provide step-by-step methodologies but also to elucidate the underlying chemical principles and strategic considerations essential for successful synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe use in any synthetic protocol.
| Property | Value | Reference |
| CAS Number | 6361-41-7 | [1] |
| Molecular Formula | C₁₂H₁₁NO₅S | [1] |
| Molecular Weight | 281.28 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Limited solubility in water; soluble in acidic and organic solvents. | [2] |
| Melting Point | Approximately 188-191 °C | [2] |
Safety and Handling: As with any laboratory chemical, appropriate safety precautions must be observed. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation of dust and direct contact with skin and eyes.[2]
Synthetic Strategy: A Modular Approach to Suramin-like Compounds
The synthesis of symmetrical urea compounds, such as Suramin and its analogs, often involves a convergent synthetic strategy. This approach leverages the creation of two identical molecular fragments that are then joined together in a final step. This compound serves as an excellent precursor for one of these fragments. The overall workflow can be conceptualized as follows:
Caption: Synthetic workflow for a Suramin-like compound.
Detailed Experimental Protocols
The following protocols are presented as a comprehensive guide. Researchers should adapt these procedures based on their specific target molecules and available laboratory equipment.
Protocol 1: Deacetylation of this compound to 6-Amino-4-hydroxynaphthalene-2-sulfonic Acid (Gamma Acid)
Rationale: The initial deacetylation step is crucial to unmask the primary amine, which serves as the key nucleophile for the subsequent acylation reaction. Both acidic and basic hydrolysis methods can be employed.[3][4]
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
Methanol or Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure (Acid-Catalyzed):
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add methanol to dissolve the starting material.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid), may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.
Procedure (Base-Catalyzed):
-
Dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2M).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully neutralize with hydrochloric acid to precipitate the product.
-
Filter the precipitated Gamma Acid, wash with cold water, and dry.
Protocol 2: Synthesis of 3-Nitrobenzoyl Chloride
Rationale: Acyl chlorides are highly reactive acylating agents. 3-Nitrobenzoyl chloride is a common building block in the synthesis of Suramin and its analogs. It is typically prepared from 3-nitrobenzoic acid using a chlorinating agent like thionyl chloride or phosphorus pentachloride.[2][5][6]
Materials:
-
3-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Round-bottom flask with reflux condenser and gas trap
-
Heating mantle
Procedure:
-
In a fume hood, place 3-nitrobenzoic acid (1 equivalent) in a dry round-bottom flask.
-
Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Attach a reflux condenser fitted with a gas trap to neutralize the HCl and SO₂ byproducts.
-
Gently heat the mixture to reflux for 2-3 hours. The reaction is complete when the evolution of gas ceases.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude 3-nitrobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 3: Acylation of 6-Amino-4-hydroxynaphthalene-2-sulfonic Acid
Rationale: This step forms the critical amide bond, linking the naphthalene core to the nitroaromatic moiety. The reaction is a nucleophilic acyl substitution where the amino group of Gamma Acid attacks the electrophilic carbonyl carbon of the acyl chloride.
Materials:
-
6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid)
-
3-Nitrobenzoyl chloride
-
A suitable base (e.g., pyridine, triethylamine, or sodium carbonate)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Suspend Gamma Acid (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the base (1.1-1.5 equivalents) to the suspension and stir.
-
Dissolve 3-nitrobenzoyl chloride (1 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 4-8 hours, monitoring by TLC.
-
After completion, the reaction mixture can be worked up by washing with dilute acid (to remove excess base) and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(3-nitrobenzoyl)-6-amino-4-hydroxynaphthalene-2-sulfonic acid. Purification can be achieved by recrystallization or column chromatography.
Protocol 4: Reduction of the Nitro Group
Rationale: The nitro group is reduced to a primary amine, which is a necessary precursor for the final urea formation step. Catalytic hydrogenation is a common and efficient method for this transformation.
Materials:
-
N-(3-nitrobenzoyl)-6-amino-4-hydroxynaphthalene-2-sulfonic acid
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
Procedure:
-
Dissolve the nitro compound in the chosen solvent in a suitable hydrogenation vessel.
-
Carefully add the Pd/C catalyst.
-
Purge the vessel with nitrogen or argon, then introduce hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the N-(3-aminobenzoyl)-6-amino-4-hydroxynaphthalene-2-sulfonic acid.
Protocol 5: Synthesis of the Symmetrical Urea
Rationale: The final step involves the coupling of two molecules of the amino-aroyl intermediate with a phosgene equivalent to form the symmetrical urea linkage. Phosgene itself is highly toxic, so safer alternatives like triphosgene or N,N'-carbonyldiimidazole (CDI) are preferred.[7]
Materials:
-
N-(3-aminobenzoyl)-6-amino-4-hydroxynaphthalene-2-sulfonic acid
-
Triphosgene or N,N'-Carbonyldiimidazole (CDI)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
Procedure (using Triphosgene):
-
In a fume hood, dissolve the amino-aroyl intermediate (2 equivalents) and the base (2.2 equivalents) in the anhydrous solvent.
-
In a separate flask, dissolve triphosgene (1 equivalent) in the same solvent.
-
Slowly add the triphosgene solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, the reaction can be quenched with water.
-
The product may precipitate and can be collected by filtration. If it remains in solution, an extractive workup followed by purification by recrystallization or chromatography will be necessary.
Caption: Convergent synthesis of a symmetrical urea-based pharmaceutical.
Analytical Characterization
Throughout the synthetic sequence, it is imperative to characterize the intermediates and the final product to ensure purity and structural integrity. The following techniques are recommended:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
Conclusion
This compound is a readily available and highly versatile intermediate with significant potential in pharmaceutical synthesis. The protocols outlined in this application note demonstrate a clear and logical pathway for its conversion into complex, symmetrical urea-based molecules, akin to the established drug Suramin. By understanding the reactivity of its functional groups and employing modern synthetic methodologies, researchers can leverage this valuable building block to explore novel chemical space and develop new therapeutic agents. The modular nature of the presented synthesis allows for the introduction of structural diversity, paving the way for the creation of libraries of compounds for biological screening.
References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
-
6-Amino-4-hydroxynaphthalene-2-sulfonic acid. (2013, May 29). Dye|Dye intermediates|Fluorescent Brightener|pigment dye. [Link]
-
N-Acetyl gamma acid. (2024, April 9). ChemBK. [Link]
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Recent advances in the synthesis of N-acyl sulfonamides. (2025, September 8). PMC. [Link]
-
Acetyl Gamma Acid | Cas no 6361-41-7. EMCO Chemicals. [Link]
-
6-Acetamido-4-hydroxynaphthalene-1-sulfonic acid | C12H11NO5S | CID 163593385. (2025, December 27). PubChem. [Link]
-
New Route to Direct Synthesis of Symmetrical Ureas from Carboxylic Acids. ResearchGate. [Link]
- Amino-hydroxynaphthalene sulphonic acids or their n-substitution products and a process for making the same.
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Chongqing Chemdad Co., Ltd. [Link]
-
Synthesis 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.svg. (2022, March 15). Wikimedia Commons. [Link]
- Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid).
-
p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]
- Method for deacetylation of biopolymers.
-
Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. (2015, July 16). Digital Commons@ETSU. [Link]
-
1-amino-2-naphthol-4-sulfonic acid. Organic Syntheses Procedure. [Link]
-
2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:2). Substance Details - SRS | US EPA. [Link]
-
Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates. PMC. [Link]
-
Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Publishing. [Link]
-
Preparation, Characterization and Analytical studies of 4-((2,6- dihydroxyphenyl) diazenyl)-5-hydroxynaphthalene-2,7-disulfonic. (2025, July 21). ResearchGate. [Link]
-
novel deacetylation of 1-acetyl 2-naphthol in facile manner. (2025, August 6). ResearchGate. [Link]
-
Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495. PubChem. [Link]
-
Synthesis of 2-nitrobenzoyl chloride. PrepChem.com. [Link]
-
1-amino-2-naphthol-4-sulfonic acid. Organic Syntheses. [Link]
-
Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons @ East Tennessee State University. [Link]
-
N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]
-
5-(Acetylamino)-6-hydroxy-2-naphthalenesulfonic acid | C12H11NO5S | CID 133359. PubChem. [Link]
-
7-Acetamido-4-hydroxy-naphthalene-2-sulfonic acid. Georganics. [Link]
-
6-hydroxynaphthalene-2-sulphonic acid. NIST WebBook. [Link]
- Method for producing 6-hydroxy-2-naphthoic acid using naphthalene.
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- 6. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid (N-Acetyl Gamma Acid)
Welcome to the technical support guide for the synthesis of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid, commonly known as N-Acetyl Gamma Acid. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthesis protocols for higher yield and purity. As an essential intermediate in the manufacturing of various dyes and pigments, achieving consistent, high-quality results in the synthesis of N-Acetyl Gamma Acid is paramount.[1][2][3]
This guide moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanics, offering troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Part 1: The Synthesis Workflow - An Overview
The core of this synthesis is the N-acetylation of 6-Amino-4-hydroxynaphthalene-2-sulphonic acid (Gamma acid) using an acetylating agent, most commonly acetic anhydride.[1] The reaction's success hinges on precise control over key parameters to favor the desired N-acetylation while preventing side reactions that compromise yield and purity.
Caption: Overall workflow for the synthesis of N-Acetyl Gamma Acid.
Part 2: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by controlling critical process parameters.
Materials:
-
6-Amino-4-hydroxynaphthalene-2-sulphonic acid (Gamma acid)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Chloride (NaCl, for salting out)
-
Deionized Water
Procedure:
-
Dissolution of Starting Material:
-
In a suitable reaction vessel, charge 1.0 molar equivalent of Gamma acid into approximately 8-10 volumes of deionized water.
-
Begin agitation and slowly add a 10% w/v solution of sodium carbonate at room temperature until the Gamma acid is fully dissolved. The key is to add just enough base to achieve dissolution, resulting in a solution that is neutral or very slightly acidic to litmus paper.[4]
-
Causality: Allowing the solution to become alkaline at this stage can promote side reactions once the acetylating agent is added.[4] Maintaining a slightly acidic state protects the amino group.
-
-
Acetylation:
-
Cool the solution to 20-25°C.
-
Slowly add 1.1 to 1.2 molar equivalents of acetic anhydride over 20-30 minutes. An immediate exotherm will be observed; maintain the temperature between 20-30°C using an ice bath.[1]
-
Causality: Using a slight excess of acetic anhydride ensures the reaction goes to completion. Slow addition and temperature control are critical to prevent runaway reactions and degradation of the product.
-
-
Reaction Monitoring:
-
Stir the mixture vigorously for 30-60 minutes after the addition is complete.
-
The completion of the acetylation can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by checking for the disappearance of the Gamma acid spot/peak.
-
-
Product Isolation:
-
Once the reaction is complete, the product can be isolated. Two common methods are:
-
Acid Precipitation: Slowly add dilute hydrochloric acid or sulfuric acid to the reaction mixture to adjust the pH to approximately 3.5-4.5.[5] The N-Acetyl Gamma Acid will precipitate out of the solution.
-
Salting Out: Add sodium chloride to the reaction mixture until saturation is reached. This decreases the solubility of the product's sodium salt, causing it to precipitate.[6]
-
-
Causality: The free sulfonic acid is less soluble in acidic aqueous media than its salt form. Salting out works by increasing the ionic strength of the solution, reducing the solvation of the organic sulfonate salt.
-
-
Filtration and Drying:
-
Cool the slurry to 10-15°C to maximize precipitation.
-
Filter the solid product using a Buchner funnel.
-
Wash the filter cake with a small amount of cold brine or cold deionized water to remove residual inorganic salts and impurities.
-
Dry the product under vacuum at 60-70°C until a constant weight is achieved.
-
Part 3: Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis.
Caption: A troubleshooting decision guide for common synthesis issues.
Q1: My final yield is significantly lower than expected. What are the most likely causes?
A: Low yield can typically be traced back to three main areas:
-
Incomplete Reaction: The acetylation may not have gone to completion. This can be due to an insufficient amount of acetic anhydride, poor mixing, or the reaction time being too short. Ensure you are using at least a 10% molar excess of high-quality acetic anhydride.
-
Product Hydrolysis: The acetamido group (-NHCOCH₃) is susceptible to hydrolysis back to an amino group (-NH₂) under both strong acidic and strong basic conditions, especially when heated.[7][8][9] If the pH deviates significantly during the reaction or isolation, you may be losing the product.
-
Isolation Losses: The product may not have fully precipitated from the solution. Ensure the pH for precipitation is optimal (around 3.5-4.5) and that the slurry is sufficiently cooled before filtration to minimize the product's solubility in the mother liquor.
Q2: My product is contaminated with the starting material (Gamma acid). How can I improve the conversion rate?
A: This is a classic sign of an incomplete reaction. The most critical parameter to check is the pH of the Gamma acid solution before adding the acetic anhydride. A US Patent highlights that the reaction should be carried out in a solution that is distinctly acid to litmus paper.[4] If the solution is alkaline, the acetic anhydride will be consumed in side reactions before it can fully acetylate the Gamma acid. Recalibrate your pH meter and ensure the solution is not basic prior to acetylation. Secondly, confirm the stoichiometry and purity of your acetic anhydride.
Q3: The color of my final product is off-white or tan instead of a clean white powder. What causes this discoloration?
A: Naphthol derivatives can be sensitive to air oxidation, which often leads to colored impurities. This can be exacerbated by excessive heat or the presence of metallic impurities. To mitigate this, ensure your reaction temperature is strictly controlled. For highly sensitive applications, performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation. Additionally, the purity of the starting Gamma acid is crucial; if it is already discolored, it will be difficult to obtain a pure white final product.
Q4: Can I use acetyl chloride instead of acetic anhydride?
A: While acetyl chloride is a potent acetylating agent, it is generally not recommended for this synthesis in an aqueous medium.[10] It reacts violently with water to produce hydrochloric acid, which would rapidly and drastically lower the pH of the reaction mixture. This makes pH control extremely difficult and would likely lead to poor yield and the formation of by-products due to the harsh acidic conditions. Acetic anhydride's reaction with water is much slower, making it far more suitable for this process.
Q5: How can I further purify my N-Acetyl Gamma Acid?
A: If your isolated product does not meet the required purity specifications, recrystallization is the most common and effective method. The product's sodium salt is sparingly soluble in cold water but much more soluble in hot water.[6] Dissolving the crude product in a minimum amount of hot water, optionally treating with activated carbon to remove colored impurities, followed by filtration and slow cooling can yield highly pure crystals. For removing residual sulfuric acid or other ionic impurities, ion-exchange chromatography is a viable, albeit more complex, option.[11]
Part 4: Data Summary & Expected Results
| Parameter | Recommended Value | Rationale |
| Gamma Acid:Ac₂O Molar Ratio | 1 : 1.1 - 1.2 | Ensures complete conversion of the starting material. |
| Reaction Temperature | 20 - 30°C | Prevents thermal degradation and side reactions.[1] |
| pH (before acetylation) | 6.5 - 7.0 (Slightly Acidic) | Maximizes N-acetylation selectivity; prevents side reactions.[4] |
| pH (for precipitation) | 3.5 - 4.5 | Minimizes solubility of the free acid form for effective isolation.[5] |
| Expected Yield | >85% | A well-controlled reaction should provide a high yield.[1] |
| Appearance | White to off-white crystalline powder | [12] |
References
-
LibreTexts. (2020). 22.7: Amide Chemistry. Chemistry LibreTexts. [Link]
-
Patsnap. (2024). What is the mechanism of Acetamide? Patsnap Synapse. [Link]
-
ChemBK. (2024). N-Acetyl gamma acid. [Link]
-
LibreTexts. (2021). 3.9: Chemistry of Amides- Synthesis and Reactions. Chemistry LibreTexts. [Link]
-
Osborn, A. R., Maic, T. C. W., & Whallei, E. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Science Publishing. [Link]
-
ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. [Link]
-
Mahavir Synthesis. (n.d.). N-Acetyl J-acid. [Link]
-
NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). [Link]
- Google Patents. (n.d.). US2335237A - Amino-hydroxynaphthalene sulphonic acids or their n-substitution products and a process for making the same.
-
EMCO Chemicals. (n.d.). Acetyl Gamma Acid. [Link]
- Google Patents. (n.d.). US2062368A - Production of acetylamino-naphthol-sulphonic acids.
- Google Patents. (n.d.).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Hydroxynaphthalene-2-sulphonic Acid: A Deep Dive into Properties and Applications. [Link]
- Google Patents. (n.d.). US4874892A - Process for the preparation of 6-hydroxynaphthalene-1-carboxylic from 1-aminomethylnaphthalene-6-sulphonic acid.
-
Wikimedia Commons. (2022). File:Synthesis 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.svg. [Link]
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2013). Has anyone worked with amino hydroxy naphthalene sulfonic acid?[Link]
-
NIH. (n.d.). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. PMC. [Link]
-
ResearchGate. (2025). Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines. [Link]
-
ResearchGate. (n.d.). Graph-theoretical optimization of the aspirin synthesis pathway: Enhancing green chemistry in pharmaceutical manufacturing. [Link]
-
World Of Dyes. (2013). 6-Hydroxynaphthalene-2-sulfonic acid. [Link]
- Google Patents. (n.d.). CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid.
-
World Of Dyes. (2013). 6-(Ethylamino)-4-hydroxynaphthalene-2-sulfonic acid. [Link]
-
Wikipedia. (n.d.). Aminonaphthalenesulfonic acids. [Link]
- Google Patents. (n.d.). KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene.
-
Himalaya Chemicals. (n.d.). 6- Hydroxynaphthalene- 2- Sulfonic Acid. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-naphthol-6-sulfonic acid. [Link]
-
ResearchGate. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. [Link]
-
PubChem. (n.d.). 2-Amino-8-hydroxynaphthalene-6-sulfonic acid. [Link]
-
PubChem. (n.d.). 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. [Link]
Sources
- 1. 2-Acetamido-8-naphthol-6-sufonic acid (N-acetyl gamma acid) | 6361-41-7 [chemicalbook.com]
- 2. Acetyl Gamma Acid | Cas no 6361-41-7 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. US2062368A - Production of acetylamino-naphthol-sulphonic acids - Google Patents [patents.google.com]
- 5. KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene - Google Patents [patents.google.com]
- 6. 6-Hydroxynaphthalene-2-sulphonic acid | 93-01-6 [chemicalbook.com]
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- 12. chembk.com [chembk.com]
Identifying and removing common impurities in crude N-Acetyl J-Acid.
Welcome to the technical support center for N-Acetyl J-Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with crude N-Acetyl J-Acid (7-(Acetylamino)-4-hydroxy-2-naphthalenesulfonic acid). We provide field-proven insights and detailed protocols to help you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude N-Acetyl J-Acid?
The impurity profile of crude N-Acetyl J-Acid is heavily dependent on the synthesis process, which typically involves the acetylation of J-Acid (2-Amino-5-naphthol-7-sulfonic acid) with acetic anhydride.[1] Consequently, the most prevalent impurities include:
-
Unreacted J-Acid: Incomplete acetylation leads to the carryover of the starting material.
-
Di-acetylated J-Acid: Acetylation can occur at both the amino group and the hydroxyl group, forming 7-(acetylamino)-4-(acetyloxy)-2-naphthalenesulfonic acid. This is a common byproduct when reaction conditions are not strictly controlled.
-
Isomeric Byproducts: Impurities present in the initial J-Acid, arising from its own synthesis (e.g., from Tobias acid), can be carried through and acetylated.[2]
-
Inorganic Salts: Salts such as sodium chloride or sodium sulfate are often used during the synthesis and isolation steps, leading to their presence in the crude product.[1][3]
-
Hydrolysis Products: The N-acetyl group can be susceptible to hydrolysis back to J-Acid under certain pH and temperature conditions.[4]
Q2: How can I perform a preliminary assessment of my crude product's purity?
A quick assessment can be made through several characterization techniques:
-
Appearance: Pure N-Acetyl J-Acid is typically a beige or white powder.[5][6] Significant deviation in color may indicate the presence of colored impurities.
-
Solubility: The product should be soluble in dilute alkaline solutions.[7] Incomplete solubility might suggest the presence of less polar, non-acidic impurities.
-
Thin-Layer Chromatography (TLC): A simple TLC analysis against a reference standard can quickly reveal the presence of major impurities like unreacted J-Acid, which will likely have a different retention factor (Rf).
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reversed-phase HPLC is the method of choice. It can effectively separate N-Acetyl J-Acid from J-Acid, di-acetylated species, and other byproducts.
Troubleshooting Guide: Impurity Identification & Removal
This section addresses specific purity-related problems in a question-and-answer format, providing diagnostic guidance and detailed remediation protocols.
Problem 1: My HPLC analysis shows a significant peak corresponding to unreacted J-Acid.
Diagnosis: This is a classic issue of incomplete acetylation. The amino group of J-Acid is nucleophilic, but reaction kinetics may have been insufficient for complete conversion. The presence of J-Acid can interfere with downstream applications where the free amino group is undesirable.
Solution: Purification via pH-Mediated Precipitation. This protocol exploits the difference in isoelectric points and solubility between N-Acetyl J-Acid and the more basic J-Acid. N-Acetyl J-Acid is more acidic due to the electron-withdrawing acetyl group and will precipitate at a lower pH than the amphoteric J-Acid.
Experimental Protocol: pH-Mediated Precipitation
-
Dissolution: Dissolve the crude N-Acetyl J-Acid in a minimum amount of deionized water containing a stoichiometric amount of a weak base (e.g., sodium carbonate or sodium bicarbonate) to form a clear solution. The pH should be alkaline (pH 8-9).
-
Initial Filtration: If any insoluble material is present, filter the solution to remove it. This may consist of highly non-polar impurities.
-
Acidification & Precipitation: Slowly add a dilute acid (e.g., 1M HCl) to the solution with constant stirring. Monitor the pH. N-Acetyl J-Acid will begin to precipitate. Carefully adjust the pH to approximately 3.5-4.0. Avoid dropping the pH too low initially, as this may co-precipitate some impurities.
-
Isolation: Collect the precipitated N-Acetyl J-Acid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, dilute acidic water (pH ~4) to remove residual soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.
-
Verification: Analyze a sample of the dried product by HPLC to confirm the reduction of the J-Acid peak.
Logical Workflow: pH-Based Purification
Caption: Workflow for purifying N-Acetyl J-Acid via pH manipulation.
Problem 2: I suspect the presence of di-acetylated J-Acid. How can I confirm and remove it?
Diagnosis: The di-acetylated impurity is formed when the phenolic hydroxyl group of J-Acid is also acetylated. This impurity is an aryl acetate, which is essentially an ester. Esters are susceptible to hydrolysis under basic conditions. The N-acetyl group, being an amide, is significantly more stable to hydrolysis.[8] This difference in chemical stability is the key to its removal. Confirmation can be achieved using HPLC-MS, where the molecular weight of the impurity will correspond to the di-acetylated structure.
Solution: Selective Alkaline Hydrolysis. This procedure uses mild alkaline conditions to selectively cleave the ester linkage of the di-acetylated impurity while leaving the more robust amide linkage of the desired product intact.
Experimental Protocol: Selective Hydrolysis
-
Dissolution: Dissolve the crude product in a dilute aqueous solution of a mild base, such as sodium carbonate (Na₂CO₃), at room temperature. Aim for a pH of approximately 10.0-10.5. Avoid strong bases like NaOH, which can promote hydrolysis of the amide group.
-
Controlled Hydrolysis: Gently stir the solution at a controlled temperature (e.g., 30-40°C) for a specific period (typically 1-3 hours). The reaction progress should be monitored by TLC or HPLC to ensure the disappearance of the di-acetylated impurity peak without significant formation of J-Acid (which would indicate amide cleavage).
-
Neutralization & Precipitation: Once the hydrolysis is complete, cool the solution to room temperature. Follow the acidification and precipitation steps outlined in Problem 1 (Steps 3-6) to isolate the purified N-Acetyl J-Acid. The byproduct of this hydrolysis is acetic acid (as acetate), which will remain in the aqueous filtrate.
-
Verification: Confirm the absence of the di-acetylated impurity by HPLC.
Troubleshooting Workflow
Caption: General troubleshooting workflow for N-Acetyl J-Acid purification.
Problem 3: My product has a high inorganic salt content and is off-color.
Diagnosis: This is common for crude products that have not been sufficiently purified after synthesis and workup. Salts are often used to "salt out" the product from the reaction mixture.[1] Color impurities may stem from side reactions or impurities in the starting materials.
Solution: Aqueous Recrystallization. Recrystallization is a powerful technique for removing both salt impurities and colored byproducts. The principle is to dissolve the crude product in a suitable solvent at an elevated temperature and then allow it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent.
Experimental Protocol: Aqueous Recrystallization
-
Solvent Selection: Deionized water is an excellent solvent for this purpose, given the sulfonic acid group. The solubility can be manipulated with pH.
-
Dissolution: In a flask, add the crude N-Acetyl J-Acid to a volume of deionized water. Heat the mixture to 80-90°C with stirring. Add a small amount of dilute base (e.g., 1M Na₂CO₃) dropwise until the solid just dissolves to form a clear solution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w of the solute) to the hot solution. Stir for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble matter. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a minimal amount of ice-cold deionized water to rinse off the mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C.
Summary of Impurities and Purification Strategies
| Impurity | Potential Source | Identification Method | Recommended Purification Protocol |
| Unreacted J-Acid | Incomplete acetylation reaction[1] | HPLC, TLC | pH-Mediated Precipitation |
| Di-acetylated J-Acid | Over-acetylation (reaction at -OH group) | HPLC-MS | Selective Alkaline Hydrolysis |
| Inorganic Salts | Salting out during synthesis/workup[3] | Conductivity, Ash Test | Aqueous Recrystallization |
| Colored Byproducts | Impurities in starting materials, side reactions | Visual Inspection, UV-Vis | Aqueous Recrystallization with Activated Charcoal |
References
-
Mahavir Synthesis. N-Acetyl J-acid. [Link]
-
Jemby Chem Limited. Manufacturing Process Description for N-Acetyl J-Acid. [Link]
-
University of Colorado Denver. SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. [Link]
-
Jemby Chem Limited. N Acetyl J Acid Product Page. [Link]
-
ChemBK. N-Acetyl J Acid. [Link]
-
Tradeindia. N Acetyl J Acid - C12H11O5NS, 80-99% Purity White Powder. [Link]
-
JEMBY CHEM LIMITED. N – ACETYL J - ACID. [Link]
-
ACS Publications. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]
-
Chinachemnet. China N-Acetyl J-Acid 6334-97-0. [Link]
- Google Patents. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
-
PrepChem.com. Synthesis of Amino J Acid. [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Patsnap Eureka. Preparation method of J acid and J acid waste water comprehensive treatment and recycling method. [Link]
-
ResearchGate. Depolymerization and De-N-acetylation of Chitin Oligomers in Hydrochloric Acid. [Link]
Sources
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- 2. prepchem.com [prepchem.com]
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- 5. chembk.com [chembk.com]
- 6. N Acetyl J Acid - C12H11O5NS, 80-99% Purity White Powder | Industrial Grade, Soluble in Dilute Alkaline Solutions, Room Temperature Storage, 60% Strength Min. - C12h11o5ns, 80-99% Purity White Powder | Industrial Grade, Soluble In Dilute Alkaline Solutions, Room Temperature Storage, 60% Strength Min. at Best Price in Ahmedabad | Jemby Chem Limited [tradeindia.com]
- 7. BuyN Acetyl J Acid Manufacturer, Exporter, Supplier [jembychemlimited.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting poor coupling efficiency in azo dye synthesis with 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid.
Technical Support Center: Azo Dye Synthesis with 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid
Welcome to the technical support center for azo dye synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with coupling reactions involving this compound, also known as N-acetyl-gamma acid. Here, we address common issues with poor coupling efficiency, offering in-depth troubleshooting advice and optimized protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My azo coupling reaction with this compound is resulting in a very low yield. What are the most likely causes?
Low yield is a frequent issue in azo dye synthesis and can stem from several critical stages of the reaction: the initial diazotization of the aromatic amine and the subsequent coupling step.[1]
Core Areas for Troubleshooting:
-
Diazonium Salt Instability: The diazonium salt intermediate is notoriously unstable, especially at elevated temperatures.[2][3] Decomposition of this salt before it can couple with the N-acetyl-gamma acid is a primary cause of low yield.
-
Incorrect pH of the Coupling Medium: The pH of the reaction mixture during the coupling stage is paramount.[4][5] For phenols and naphthols like N-acetyl-gamma acid, the coupling reaction is most efficient under specific pH conditions that favor the formation of the more reactive phenoxide ion.[5]
-
Poor Solubility of Reactants: The solubility of both the diazonium salt and the N-acetyl-gamma acid in the reaction medium can significantly impact reaction kinetics.
-
Side Reactions: Competing side reactions can consume the diazonium salt or the coupling component, thereby reducing the yield of the desired azo dye.
Below, we will dissect each of these potential issues with detailed troubleshooting steps.
Question 2: How can I ensure the stability of my diazonium salt throughout the reaction?
The stability of the diazonium salt is the cornerstone of a successful azo coupling reaction. These salts are highly reactive intermediates and prone to decomposition.[2][3][6][7]
Troubleshooting Protocol for Diazonium Salt Instability:
-
Strict Temperature Control (0-5 °C): The diazotization reaction (formation of the diazonium salt from a primary aromatic amine and nitrous acid) is highly exothermic.[1][8] It is crucial to maintain the temperature of the reaction mixture between 0 and 5 °C using an ice-water bath.[2][9][10] This low temperature minimizes the decomposition of the diazonium salt into a phenol and nitrogen gas.[5] The subsequent coupling reaction should also be maintained at this low temperature.[11]
-
In Situ Generation and Immediate Use: Nitrous acid, required for diazotization, is unstable and should be generated in situ by reacting sodium nitrite with a strong acid like hydrochloric acid.[2][3][] The resulting diazonium salt solution should be used immediately in the coupling reaction to prevent degradation.[7][13]
-
Monitor for Excess Nitrous Acid: A slight excess of nitrous acid is necessary to ensure complete diazotization of the primary amine. This can be confirmed by testing a drop of the reaction mixture with starch-iodide paper, which will turn blue-black in the presence of excess nitrous acid.[9] However, a large excess should be avoided as it can lead to unwanted side reactions.
Workflow for Stable Diazonium Salt Formation
Caption: Workflow for preparing a stable diazonium salt solution.
Question 3: What is the optimal pH for coupling with this compound, and how do I maintain it?
The pH of the coupling reaction is a critical parameter that dictates the reaction rate and yield.[4] For coupling with phenolic compounds like N-acetyl-gamma acid, a mildly alkaline environment is generally required.[5]
Scientific Rationale:
The hydroxyl group on the naphthalene ring is an activating group for electrophilic aromatic substitution.[14] In an alkaline medium, the hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide ion is a much more powerful nucleophile than the neutral hydroxyl group, thus significantly accelerating the coupling reaction with the electrophilic diazonium salt.[5]
Recommended pH Range and Control:
-
Optimal pH: For coupling with this compound, a pH range of 8-10 is generally considered optimal.[5]
-
pH Adjustment:
-
Dissolve the N-acetyl-gamma acid in a dilute alkaline solution, such as sodium carbonate or sodium hydroxide, to form the sodium salt and facilitate the formation of the phenoxide ion.[15]
-
Slowly add the cold diazonium salt solution to the alkaline solution of the N-acetyl-gamma acid while maintaining the temperature at 0-5 °C.[11]
-
Monitor the pH of the reaction mixture throughout the addition and adjust as necessary with a dilute base to maintain it within the optimal range.
-
pH Effects on Coupling Efficiency
Caption: The effect of pH on the azo coupling reaction outcome.
Quantitative Data Summary: Critical Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0 - 5 °C | Ensures stability of the diazonium salt intermediate.[2][3][5] |
| Coupling Temperature | 0 - 5 °C | Maintains diazonium salt stability during the coupling reaction.[11] |
| Coupling pH | 8 - 10 | Promotes the formation of the highly reactive phenoxide ion.[5] |
| Amine to Nitrite Ratio | 1 : 1.05 (molar) | A slight excess of nitrite ensures complete diazotization. |
Question 4: I'm observing an off-color in my final product and poor purity. What could be the cause?
Off-colors and impurities are often the result of side reactions occurring during the synthesis.
Common Side Reactions and Troubleshooting:
-
Decomposition of Diazonium Salt: As mentioned, if the temperature is not strictly controlled, the diazonium salt can decompose to form a phenol, which can then undergo self-coupling or other unwanted reactions, leading to colored impurities.
-
Coupling at the Wrong Position: While coupling with this compound is expected to occur at the 1-position (ortho to the hydroxyl group), variations in reaction conditions could potentially lead to minor coupling at other positions, resulting in isomeric impurities.[16][17]
-
Formation of Diazohydroxides: At a very high pH (e.g., >11), the diazonium salt can react with hydroxide ions to form a diazohydroxide, which is unreactive in the coupling reaction.[5]
Purification Protocol:
-
Salting Out: After the reaction is complete, the azo dye can often be precipitated from the aqueous solution by adding a saturated solution of sodium chloride. This process, known as "salting out," reduces the solubility of the organic dye.
-
Recrystallization: The crude dye can be further purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture. This will help to remove unreacted starting materials and by-products.
-
Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product and identify the presence of any impurities.[18]
References
-
ChemistryStudent. (n.d.). Azo Dye Formation (A-Level). Retrieved from [Link]
-
Wootton, A., et al. (2024). The continuous flow synthesis of azos. Journal of Flow Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. Retrieved from [Link]
-
MDPI. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. Retrieved from [Link]
-
Unacademy. (n.d.). Diazonium Salts: Importance in Synthetic Organic Chemistry. Retrieved from [Link]
-
Chegg.com. (2019). Solved DIAZOTISATION AND SYNTHESIS OF AN AZO DYE. Retrieved from [Link]
-
Scribd. (n.d.). Diazotization and Azo Dye Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous-flow synthesis of azo dyes in a microreactor system. Retrieved from [Link]
-
SlideShare. (2017). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) The continuous flow synthesis of azos. Retrieved from [Link]
-
The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]
-
PMC - NIH. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]
-
PubMed. (2019). Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. Retrieved from [Link]
-
University of the Fraser Valley. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
Agilent. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Retrieved from [Link]
-
RSC Publishing. (2018). An azo-coupling reaction-based surface enhanced resonance Raman scattering approach for ultrasensitive detection of salbutamol. Retrieved from [Link]
-
ResearchGate. (n.d.). Azo compounds synthesized under alkaline and acidic azo coupling conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
-
YouTube. (2021). Synthesis of an azo dye. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Aromatic Azo Compounds. Retrieved from [Link]
-
PubChem. (2025). 6-Acetamido-4-hydroxynaphthalene-1-sulfonic acid. Retrieved from [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (n.d.). Preparation and characterization azo dyes derived from 4- hydroxycoumarin and studying their analytical Applications. Retrieved from [Link]
-
IIP Series. (n.d.). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. Retrieved from [Link]
- Google Patents. (n.d.). US4395264A - Azo coupling process.
-
The University of Manchester. (n.d.). New Directions in the Chemistry of Azo-compounds. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxy-5-(4-sulfophenylazo)-2-naphthalenesulfonic acid. Retrieved from [Link]
-
Himalaya Chemicals. (n.d.). 6- Hydroxynaphthalene- 2- Sulfonic Acid. Retrieved from [Link]
-
Al-Nahrain Journal of Science. (2025). An Overview of Preparation for Different Azo Compounds. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Preparation of Azo Dyes from Sulfanilamide. Retrieved from [Link]
Sources
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- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Notes on Diazonium Salts: Importance in Synthetic Organic Chemistry for IIT JEE aspirants [unacademy.com]
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- 18. agilent.com [agilent.com]
Degradation pathways of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid under acidic and alkaline conditions.
Welcome to the technical support center for 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid (also known as N-acetyl-H-acid). This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis who are working with this important dye intermediate. Given the limited publicly available data on its specific degradation pathways, this document provides a framework based on established chemical principles to predict, investigate, and troubleshoot its stability under acidic and alkaline stress conditions.
Foundational Knowledge: Understanding the Stability Profile
This compound is a complex molecule with three key functional groups attached to a naphthalene core: an acetamido group, a hydroxyl group, and a sulphonic acid group. Each of these groups exhibits different sensitivities to pH and temperature, which dictates the overall stability of the molecule. Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential for identifying potential degradation products and establishing stable storage and reaction conditions.[1][2][3]
The primary degradation pathway anticipated for this molecule is the hydrolysis of the acetamido group.[4][5][6][7][8] A secondary, less likely pathway under typical conditions is the removal of the sulphonic acid group (desulfonation), which generally requires more extreme heat and strong acid.[9][10]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and degradation of this compound.
Q1: What is the most probable degradation product under acidic conditions?
A1: The most probable degradation product is 6-amino-4-hydroxynaphthalene-2-sulphonic acid (commonly known as H-acid). This is formed via the acid-catalyzed hydrolysis of the acetamido (amide) bond.[4][5][6] In this reaction, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[4][5] This process ultimately cleaves the amide bond, releasing acetic acid and the primary amine, H-acid.
Q2: How does alkaline stress affect the molecule?
A2: Similar to acidic conditions, alkaline conditions also promote the hydrolysis of the acetamido group to form H-acid and an acetate salt.[4][6][7] The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.[4][5] This reaction is often faster than acid-catalyzed hydrolysis and typically requires heating to proceed at a significant rate.[5][6]
Q3: Is the sulphonic acid group stable? Should I be concerned about desulfonation?
A3: Generally, aryl sulphonic acids are chemically robust and stable to hydrolysis.[11][12] Desulfonation, the cleavage of the carbon-sulfur bond, is the reverse of sulfonation and typically requires harsh conditions, such as heating in the presence of a strong aqueous acid (e.g., >200 °C for benzenesulfonic acid).[9][10] For most experimental conditions, desulfonation is not a primary concern. However, if your protocol involves prolonged heating at high temperatures in concentrated acid, it becomes a potential, albeit minor, degradation pathway.
Q4: What analytical techniques are recommended for monitoring the degradation of this compound?
A4: The most effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[13] This method can separate the parent compound from its more polar degradation product, H-acid. A typical setup would involve a C18 column with a mobile phase consisting of an aqueous buffer (like phosphate or acetate) and an organic modifier (like acetonitrile or methanol). For definitive identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable as it provides the molecular weight of the degradation products.
Troubleshooting Guide for Degradation Studies
This section provides solutions to common problems encountered during experimental work.
| Issue Encountered | Probable Cause & Explanation | Recommended Solution |
| A new, more polar peak appears in my HPLC chromatogram after acid or base treatment. | This is very likely the primary degradation product, 6-amino-4-hydroxynaphthalene-2-sulphonic acid (H-acid) . The loss of the acetyl group makes the molecule more polar, resulting in a shorter retention time on a reverse-phase column. | 1. Confirm by LC-MS: Analyze the sample to check if the molecular weight of the new peak corresponds to H-acid (MW: 239.25 g/mol ). 2. Co-injection: If a standard is available, co-inject it with your degraded sample to see if the retention times match. |
| The degradation is proceeding too quickly (or too slowly). | The rate of amide hydrolysis is highly dependent on temperature and the concentration of the acid or base .[5][6] Higher temperatures and higher concentrations of H+ or OH- will significantly accelerate the reaction. | To slow down: Decrease the temperature or use a lower concentration of acid/base (e.g., move from 1.0 M HCl to 0.1 M HCl). To speed up: Increase the temperature (e.g., from room temperature to 50-80°C) or use a higher concentration of acid/base. |
| I see multiple small, unknown peaks in my chromatogram. | This could indicate secondary degradation of the primary product (H-acid) or side reactions. Naphthol compounds can be susceptible to oxidation, especially under harsh conditions or in the presence of trace metals, leading to colored byproducts. | 1. Use an inert atmosphere: If oxidation is suspected, purge your reaction vessel with nitrogen or argon. 2. Characterize with LC-MS: Use mass spectrometry to get molecular weights for the unknown peaks to help in their identification. 3. Simplify conditions: Reduce the stress level (lower temperature or concentration) to see if the secondary peaks are minimized, confirming they are products of harsher conditions. |
Visualizing the Degradation Pathways
The following diagrams illustrate the proposed primary degradation mechanisms under different pH conditions.
Proposed Degradation Under Acidic Conditions
The primary reaction is the hydrolysis of the acetamido group, catalyzed by acid.
Caption: Acid-catalyzed hydrolysis pathway.
Proposed Degradation Under Alkaline Conditions
The primary reaction is the hydrolysis of the acetamido group, initiated by a hydroxide ion.
Caption: Base-mediated hydrolysis pathway.
Experimental Protocol: Forced Degradation Study
This protocol provides a standardized workflow for investigating the stability of this compound. The goal of a forced degradation study is typically to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed in sufficient quantities for detection without completely consuming the starting material.[14]
Objective:
To identify the primary degradation products under hydrolytic (acidic and alkaline) stress conditions.
Materials & Reagents:
-
This compound
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate or acetate buffer for HPLC mobile phase
-
Volumetric flasks, pipettes, and vials
-
Heating block or water bath
-
HPLC system with UV or PDA detector
Experimental Workflow Diagram
Caption: General workflow for a forced degradation study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade water.
-
Acid Hydrolysis:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.
-
Place the vial in a heating block set to 60°C.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Immediately neutralize the aliquot with an equivalent amount of 1.0 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
In a separate vial, mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.
-
Follow the same heating and sampling procedure as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 1.0 M HCl before dilution.
-
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of HPLC-grade water and subject it to the same heating conditions.
-
HPLC Analysis:
-
Analyze all prepared samples (including a T=0 sample) using a validated stability-indicating HPLC method.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control or T=0 sample.
-
Determine the relative retention times of any new peaks.
-
If using LC-MS, analyze the mass spectra of the new peaks to propose structures.
-
References
- Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
-
Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. In Chemistry LibreTexts. Retrieved from [Link]
-
Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]
-
Wikipedia. (n.d.). Desulfonation reaction. Retrieved from [Link]
- Zurrer, D., Cook, A. M., & Leisinger, T. (1987). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and Environmental Microbiology, 53(7), 1459–1463.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- Cerfontain, H., Lambrechts, H. J. P., & Schaasberg-Nienhuis, Z. R. H. (1983). On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids. Canadian Journal of Chemistry, 61(7), 1453-1458.
- Kramer, J. W., & KOBER, E. T. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Tetrahedron Letters, 50(26), 3123-3125.
- Tighzert, H., et al. (2021).
- Zurrer, D., Cook, A. M., & Leisinger, T. (1987). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and Environmental Microbiology, 53(7), 1459–1463.
-
Patsnap Eureka. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from [Link]
- Bokhari, S. A. R., Khan, R. R. M., & Tahir, M. S. (2016). Synthesis, characterization and RP-HPLC method development and validation for simultaneous determination of Koch acid and H acid. Journal of the Chemical Society of Pakistan, 38(3), 469-478.
- Chen, G., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Foods, 9(11), 1629.
- Wright, A. G., et al. (2019). Examining the Alkaline Stability of Tris(dialkylamino)sulfoniums and Sulfoxoniums. The Journal of Organic Chemistry, 84(15), 9513-9520.
-
Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]
-
Bokhari, S. A. R., Khan, R. R. M., & Tahir, M. S. (2016). Synthesis, Characterization and RP-HPLC Method Development and Validation for Simultaneous Determination of Koch Acid and H Acid. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
- Chen, G., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Foods, 9(11), 1629.
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
- Wilson, B., & Iverson, B. L. (2008). Hydrolysis of aliphatic naphthalene diimides: Effect of charge placement in the side chains. Journal of Physical Organic Chemistry, 21(7-8), 589-594.
- Google Patents. (n.d.). US4324742A - Process for separation of naphthalenedisulfonic acids.
- Gandeepan, P., & Cheng, C. H. (2017). Directing Group-Assisted C-H Bond Functionalization on the Naphthalene. The Chemical Record, 17(5), 493-514.
-
BioPharm International. (2017). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
- Al-Hamdani, Y. A., & Juboori, S. A. (2020). Protonation Equilibria of N-Acetylcysteine. ACS Omega, 5(32), 20386-20393.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
Sources
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Methods to increase the aqueous solubility of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid for biological applications.
Technical Support Center
Topic: Methods to Increase the Aqueous Solubility of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic Acid for Biological Applications.
Introduction
This compound, also known as N-acetyl-γ-acid, is a vital intermediate in the synthesis of various dyes and is used in certain biochemical assays.[1][2] For researchers in drug development and biological sciences, achieving a sufficient and stable concentration in aqueous media is a frequent and critical challenge. Its limited solubility in neutral aqueous buffers can hinder the generation of reliable data in cell-based assays, enzyme kinetics, and other preclinical studies.[1]
This guide provides a structured approach to systematically overcoming these solubility challenges. We move from fundamental techniques to more advanced formulation strategies, explaining the scientific rationale behind each method to empower researchers to make informed decisions for their specific experimental needs.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most common problems encountered during the solubilization of this compound in a direct question-and-answer format.
Q1: My powdered this compound isn't dissolving completely in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective step I should take?
Answer: The most direct and effective initial step is pH adjustment .
Scientific Rationale: The structure of this compound contains two key ionizable functional groups: a strongly acidic sulfonic acid group (-SO₃H) and a weakly acidic phenolic hydroxyl group (-OH).
-
At neutral or acidic pH, the compound can exist in its less soluble, protonated form.
-
By increasing the pH of the solution with a base (e.g., NaOH), you deprotonate these acidic groups, forming the corresponding anionic salts (sulfonate -SO₃⁻ and phenolate -O⁻).
These ionized salt forms are significantly more polar and exhibit much higher aqueous solubility due to favorable ion-dipole interactions with water molecules.[3][4] The solubility of salts whose anion is the conjugate base of a weak acid dramatically increases as pH rises.[5] Therefore, converting the molecule to its salt form in situ is a powerful strategy.[6]
Caption: pH-dependent equilibrium of the compound.
See Protocol 1 for a step-by-step guide to pH-mediated solubilization.
Q2: I've adjusted the pH, and while solubility improved, I still can't reach my target concentration, or the solution becomes hazy upon storage. What is my next best option?
Answer: Your next step should be the introduction of a cosolvent to your aqueous system.
Scientific Rationale: Cosolvency is a technique that enhances the solubility of poorly soluble drugs by adding a water-miscible organic solvent to the aqueous vehicle.[7][8] While the naphthalene ring system of the molecule is hydrophobic, the addition of a cosolvent reduces the overall polarity of the solvent system. This process works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[8] In essence, the cosolvent makes the aqueous environment more "hospitable" to the nonpolar regions of your compound, thereby increasing its solubility.[9][]
This method is particularly useful when pH adjustment alone is insufficient to overcome the inherent hydrophobicity of the naphthalene core at high concentrations.
| Cosolvent | Typical Concentration Range | Mechanism of Action | Advantages & Considerations |
| Ethanol | 1-20% (v/v) | Reduces solvent polarity. | Biologically compatible at low concentrations; volatile.[9] |
| Propylene Glycol (PG) | 5-40% (v/v) | Reduces solvent polarity; hydrogen bonding. | Low toxicity; commonly used in parenteral formulations.[11] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% (v/v) | Reduces solvent polarity. | Very low toxicity; can form viscous solutions at high %.[] |
| Dimethyl Sulfoxide (DMSO) | 0.1-10% (v/v) | Potent aprotic solvent; reduces polarity. | Excellent solubilizer, but can have cellular effects; use at the lowest effective concentration (<1%).[] |
See Protocol 2 for a detailed methodology on using cosolvents.
Q3: My biological system (e.g., cell culture, sensitive enzyme) is intolerant to organic solvents like DMSO or ethanol. How can I increase solubility without them?
Answer: For solvent-sensitive applications, you should explore formulation with cyclodextrins or, alternatively, non-ionic surfactants .
Scientific Rationale: 1. Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[12] The hydrophobic naphthalene portion of your molecule can be encapsulated within the cyclodextrin's cavity, forming a non-covalent "inclusion complex."[][14] This complex presents a hydrophilic exterior to the water, effectively masking the drug's hydrophobicity and dramatically increasing its apparent aqueous solubility.[15] This is an excellent method for BCS Class II compounds (low solubility, high permeability).[]
Caption: Workflow for preparing a solution using a cosolvent.
-
Preparation: Weigh the compound in a suitable vial.
-
Solvent Addition: Add a small volume of the chosen cosolvent (e.g., DMSO) to the solid.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved, creating a high-concentration primary stock (e.g., 50-100 mM).
-
Working Solution Preparation: Serially dilute this primary stock into your final aqueous experimental buffer.
-
Crucial Final Check: Ensure the final concentration of the cosolvent in your assay is low enough to be non-toxic to your biological system (typically <1%, and often <0.1% for DMSO). Always run a vehicle control (buffer + same final concentration of cosolvent) in your experiments.
Protocol 3: Formulation with Cyclodextrins
Objective: To prepare a solvent-free aqueous formulation using a cyclodextrin host molecule. (Hydroxypropyl-β-cyclodextrin, HPβCD, is a common choice for parenteral applications). [16]
-
Cyclodextrin Solution: Prepare a solution of HPβCD in purified water. A 10-40% (w/v) solution is a typical starting point.
-
Compound Addition: Add the powdered this compound to the cyclodextrin solution.
-
Complexation: Vigorously stir or shake the mixture at room temperature overnight (12-24 hours) to allow for the formation of the inclusion complex. [16]Gentle heating (40-50°C) can sometimes accelerate this process.
-
Clarification: After incubation, check the solution for clarity. If any undissolved compound remains, it indicates the saturation limit of the complex has been reached. Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: It is essential to determine the actual concentration of the dissolved compound in the final clear solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Frequently Asked Questions (FAQs)
FAQ 1: How do I know which method is best for my specific biological application? Your choice depends on the constraints of your experiment.
-
If your system is robust and can tolerate pH changes: Start with pH adjustment as it's the simplest and most cost-effective method.
-
If you need a very high concentration and your system tolerates small amounts of solvent: Use a cosolvent to make a concentrated stock and dilute it into your final medium.
-
If your system is sensitive to both pH extremes and organic solvents (e.g., primary cell culture, in vivo injection): Cyclodextrin complexation is the most sophisticated and biocompatible choice. [12] FAQ 2: Can I combine these methods? Yes. Combining methods can be very effective. For instance, you can dissolve the compound in a pH-adjusted buffer that also contains a low percentage of a cosolvent like propylene glycol. This multi-faceted approach can achieve higher concentrations than either method alone. [] FAQ 3: Are there potential interferences from these solubilizing agents in my assay? Absolutely. It is critical to run proper controls.
-
pH: Ensure your final assay buffer has the correct pH and that the buffer capacity is sufficient to handle the addition of your stock solution.
-
Cosolvents: Always include a "vehicle control" containing the same final concentration of the cosolvent as your test samples to account for any solvent-induced biological effects.
-
Cyclodextrins: These are generally considered biologically inert, but at very high concentrations, they can potentially interact with cell membranes. A control containing the cyclodextrin alone is recommended.
FAQ 4: What are some advanced techniques if these methods fail? For very challenging formulation problems, particularly for in vivo delivery, more advanced strategies exist:
-
Solid Dispersions: The compound is dispersed in a water-soluble polymer matrix (e.g., PVP, PEG) at the molecular level. [17][18]This technique is designed to increase the dissolution rate and apparent solubility by creating an amorphous form of the drug. [19][20]* Nanosuspensions: The particle size of the compound is reduced to the nanometer scale (<1000 nm) using techniques like media milling or high-pressure homogenization. [21][22]The drastically increased surface area enhances the dissolution velocity and saturation solubility. [23][24]
References
[21]Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). National Institutes of Health. Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [1]N-Acetyl gamma acid - ChemBK. (2024, April 9). ChemBK. [23]Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (n.d.). ResearchGate. [17]SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. (n.d.). Journal of Drug Delivery and Therapeutics. [22]Nanosuspension technologies for delivery of poorly soluble drugs. (n.d.). SciSpace. [24]NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023, May 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [19]Solubility Enhancement by Solid Dispersion Method: An Overview. (2025, August 6). ResearchGate. Cosolvency | PPTX. (n.d.). Slideshare. [25]Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [7]Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib. Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients. Solubility Enhancement of Etoricoxib by Cosolvency Approach. (n.d.). SciSpace. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.). ResearchGate. [26]Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Innovation. [20]Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.). National Institutes of Health. [18]Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. [9]Cosolvent. (n.d.). Wikipedia. [11]Solubility Enchantment Of Poorly Soluble Drug. (n.d.). International Journal of Pharmaceutical Sciences. [27]Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012, October 30). Journal of Applied Pharmaceutical Science. [28]Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [3]pH and Solubility - AP Chem. (n.d.). Fiveable. []Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences. [4]16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. [29]Improving the solubility of tetrahydropalmatine by introducing sulfonic acid by forming pharmaceutical salts of tetrahydropalmatine with supramolecular helical structure via CAHBs | Request PDF. (n.d.). ResearchGate. []pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences. [30]How does pH affect solubility? (2025, March 11). askIITians. [16]Can I use Cyclodextrin to improve the solubility of a compound? (2015, November 16). ResearchGate. [12]Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [5]17.5: Solubility and pH. (2023, April 12). Chemistry LibreTexts. [15]Budhwar, V. (2018). Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Asian Journal of Pharmaceutics, 12(2). [31]Ainurofiq, A., Azhari, F. A. A., & Hapsari, A. P. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. [14]Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16). ResearchGate. [32]Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents. [33]6-Hydroxynaphthalene-2-sulphonic Acid: A Deep Dive into Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [34]6-Hydroxynaphthalene-2-sulphonic acid | 93-01-6. (n.d.). ChemicalBook. [6]Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [2]2-Acetamido-8-naphthol-6-sufonic acid (N-acetyl gamma acid) | 6361-41-7. (2023, November 7). ChemicalBook. [35]6-Hydroxynaphthalene-2-sulfonic Acid at Best Prices - High Purity Dye Intermediate. (n.d.). ExportersIndia.com. [36]6-Hydroxynaphthalene-2-sulphonic acid CAS#: 93-01-6. (n.d.). ChemicalBook.
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Preventing side reactions during the diazotization and coupling of N-Acetyl J-Acid.
Welcome to the Technical Support Center for the diazotization and coupling of N-Acetyl J-Acid (7-(Acetylamino)-4-hydroxy-2-naphthalenesulfonic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial azo coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent common side reactions and optimize your experimental outcomes.
I. Reaction Overview: The Chemistry of N-Acetyl J-Acid Coupling
The synthesis of azo dyes using N-Acetyl J-Acid involves two primary stages: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with N-Acetyl J-Acid. While seemingly straightforward, this process is susceptible to various side reactions that can significantly impact yield and purity. Understanding the underlying mechanisms is paramount to successful synthesis.
The diazotization step involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid, to form a diazonium salt.[1] This electrophilic diazonium ion is then ready to react with the electron-rich N-Acetyl J-Acid in the coupling stage. N-Acetyl J-Acid is an activated coupling component due to the presence of the hydroxyl (-OH) and acetylamino (-NHCOCH₃) groups on the naphthalene ring.
II. Troubleshooting Guide: Preventing and Mitigating Side Reactions
This section addresses specific issues you may encounter during your experiments, providing explanations for their causes and actionable solutions.
Issue 1: Low Yield of the Desired Azo Dye
A low or nonexistent yield is a frequent problem that can often be traced back to the instability of the diazonium salt or suboptimal coupling conditions.[2]
Question: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low yields. Let's break them down by reaction stage:
A. During Diazotization:
-
Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures.[2][3] Above 5°C, they readily decompose, leading to the loss of the diazo group as nitrogen gas and the formation of phenols.[2][4] This is often a primary cause of reduced yield.
-
Cause 2: Incomplete Diazotization. Insufficient acid or sodium nitrite will result in unreacted aromatic amine.[7]
-
Solution: Use a slight excess of sodium nitrite (typically 1.1 equivalents) and ensure a strongly acidic environment to facilitate the complete formation of nitrous acid.[2] The slow, dropwise addition of the sodium nitrite solution is crucial to prevent localized temperature spikes and ensure a controlled reaction.[5]
-
B. During Coupling:
-
Cause 1: Incorrect pH. The pH of the coupling medium is critical and depends on the coupling partner. For N-Acetyl J-Acid, which is a naphthol derivative, a mildly alkaline pH is generally required to deprotonate the hydroxyl group, forming the more reactive phenoxide ion.[2][7]
-
Solution: Carefully adjust and monitor the pH of the N-Acetyl J-Acid solution to the optimal range, typically between 8 and 10, before and during the addition of the diazonium salt solution.[7] The use of a buffer solution can help maintain a stable pH.
-
-
Cause 2: Slow Coupling Rate. If the coupling reaction is too slow, the competing decomposition of the diazonium salt will significantly lower the yield.
-
Solution: Ensure efficient mixing and maintain the optimal pH and temperature. The slow addition of the cold diazonium salt solution to the cold N-Acetyl J-Acid solution with vigorous stirring is recommended.[6]
-
Issue 2: Formation of Off-Color Byproducts and Impurities
The appearance of unexpected colors or oily substances in your product indicates the presence of side products.
Question: My final product has a brownish or tarry appearance instead of the expected vibrant color. What are these impurities and how can I avoid them?
Answer:
Off-color products are typically a result of specific, well-understood side reactions. Here are the most common culprits:
-
Byproduct 1: Phenolic Impurities from Diazonium Decomposition. As mentioned, if the diazonium salt decomposes, it forms a phenol.[8] This newly formed phenol can then itself act as a coupling component, reacting with the remaining diazonium salt to produce a different, undesired azo dye.[7]
-
Prevention: The key is to prevent the initial decomposition of the diazonium salt by maintaining a low temperature (0-5°C) throughout the process.[6]
-
-
Byproduct 2: Triazene Formation. Triazenes are formed when the diazonium salt reacts with an amino group instead of the aromatic ring (N-coupling).[9][10] While N-Acetyl J-Acid's primary coupling site is the carbon atom, residual unreacted primary or secondary amines in the reaction mixture can lead to triazene formation, which are often oily and discolored.[11][12]
-
Byproduct 3: Oxidized Coupling Component. Phenols, like N-Acetyl J-Acid, are susceptible to oxidation, especially under alkaline conditions, which can lead to colored impurities.[7]
-
Prevention: Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Adding the diazonium salt solution promptly to the freshly prepared alkaline solution of N-Acetyl J-Acid can also limit its exposure to oxidative conditions.
-
Issue 3: Isomer Formation
The formation of multiple isomers can complicate purification and affect the final properties of the dye.
Question: I've isolated my product, but analytical data (TLC, HPLC) suggests the presence of isomers. How can I improve the regioselectivity of the coupling reaction?
Answer:
N-Acetyl J-Acid has two potential activated positions for electrophilic attack by the diazonium ion. The regioselectivity of the coupling is influenced by steric and electronic factors, as well as reaction conditions.
-
Cause: The diazonium cation can attack either the ortho or para position relative to the hydroxyl group. While one position is generally favored, changes in pH, temperature, and solvent can influence the ratio of the resulting isomers.[13] Studies have shown that factors like electrostatic repulsion between sulfo groups can also play a role in directing the substitution.[13]
-
Solution:
-
pH Control: The pH can influence the ionization state of both the diazonium salt and N-Acetyl J-Acid, thereby affecting the regioselectivity. Careful optimization of the coupling pH is crucial.
-
Temperature: Lower temperatures generally favor the thermodynamically more stable isomer.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the coupling reaction and thus the isomer ratio. Experimenting with different solvent systems may be necessary.
-
Purification: If isomer formation cannot be completely suppressed, purification techniques such as column chromatography or recrystallization will be necessary to isolate the desired isomer.[14]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the diazotization of an aromatic amine for coupling with N-Acetyl J-Acid?
A1: The reaction should be strictly maintained between 0 and 5°C.[5] Temperatures above this range lead to rapid decomposition of the unstable diazonium salt, resulting in the formation of phenols and a significant reduction in yield.[2]
Q2: How can I confirm that the diazotization is complete before proceeding to the coupling step?
A2: A simple and effective method is to use starch-iodide paper. A positive test (the paper turns blue-black) indicates the presence of excess nitrous acid, which in turn suggests that all the primary aromatic amine has been consumed.[6]
Q3: What is the optimal pH for coupling the diazonium salt with N-Acetyl J-Acid?
A3: For phenolic coupling components like N-Acetyl J-Acid, a slightly alkaline pH, typically in the range of 8-10, is required.[7] This condition facilitates the deprotonation of the hydroxyl group to form the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.[2]
Q4: My final product is difficult to purify. What are some effective purification strategies?
A4: Purification of azo dyes can be challenging due to their limited solubility and the presence of structurally similar byproducts.
-
Recrystallization: This is the most common method for purifying solid azo dyes. The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, methanol, acetic acid, or mixtures with water.[7]
-
Filtration and Washing: After the coupling reaction, the precipitated dye should be thoroughly washed with water to remove inorganic salts and other water-soluble impurities.[7]
-
Column Chromatography: For small-scale purifications and for separating isomers, column chromatography can be very effective.[14]
-
Acid/Base Washing: Depending on the functional groups present in your dye and the impurities, washing with dilute acid or base can help remove certain byproducts. For example, triazenes can sometimes be hydrolyzed back to the starting materials under acidic conditions.[6]
Q5: Are there any safety precautions I should be aware of when working with diazonium salts?
A5: Yes, diazonium salts can be explosive, especially when isolated in a dry, solid state.[3][15] For this reason, they are almost always generated in situ and used immediately in solution.[15] It is crucial to avoid any conditions that could lead to the precipitation and isolation of the diazonium salt. Always work behind a safety shield and wear appropriate personal protective equipment.
IV. Data and Protocols
Table 1: Key Reaction Parameters for Diazotization and Coupling
| Parameter | Diazotization | Coupling with N-Acetyl J-Acid | Rationale |
| Temperature | 0 - 5°C | 0 - 5°C | Prevents decomposition of the unstable diazonium salt.[2][3] |
| pH | Strongly Acidic (<2) | Mildly Alkaline (8 - 10) | Ensures formation of nitrous acid for diazotization and activates the hydroxyl group of N-Acetyl J-Acid for coupling.[2][7] |
| Reagent Addition | Slow, dropwise addition of NaNO₂ solution | Slow, dropwise addition of diazonium salt solution | Controls the exothermic reaction and prevents localized high concentrations that can lead to side reactions.[5][6] |
| Stirring | Vigorous | Vigorous | Ensures homogeneity and efficient heat transfer. |
Experimental Protocol: General Procedure for Diazotization and Coupling with N-Acetyl J-Acid
-
Diazotization: a. Dissolve the primary aromatic amine in a dilute mineral acid (e.g., hydrochloric acid) and cool the solution to 0-5°C in an ice-salt bath with continuous stirring. b. Prepare a solution of sodium nitrite in cold water. c. Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5°C. d. After the addition is complete, continue stirring for 15-30 minutes. Check for completion using starch-iodide paper.
-
Coupling: a. In a separate vessel, dissolve N-Acetyl J-Acid in an aqueous solution of sodium carbonate or sodium hydroxide to achieve a pH of 8-10. b. Cool this solution to 0-5°C in an ice-salt bath with vigorous stirring. c. Slowly add the freshly prepared, cold diazonium salt solution to the N-Acetyl J-Acid solution. d. A colored precipitate of the azo dye should form. e. Continue stirring for 1-2 hours at 0-5°C to ensure the reaction goes to completion. f. Isolate the product by filtration, wash thoroughly with cold water and then a saturated sodium chloride solution to remove impurities. g. Dry the purified product.
V. Visualizations
Diagram 1: General Workflow for Diazotization and Coupling
Caption: Troubleshooting guide for common side reactions.
VI. References
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
ResearchGate. (2022). Azo coupling reactions structures and mechanisms. Retrieved from [Link]
-
Wikipedia. (n.d.). Triazenes. Retrieved from [Link]
-
Lillie, R. D. (1970). The question of triazenes in the total color effect of the protein AZO coupling reaction in histochemistry. Journal of Histochemistry & Cytochemistry, 18(3), 187–194. [Link]
-
IntechOpen. (n.d.). Triazenes and triazines. Retrieved from [Link]
-
Chumakov, Y. M., & Tsapkov, V. I. (2018). Base catalysis of azo coupling of diazotized orthanilic and sulfanilic acids and their diethylamides with N-acetyl I acid in citrate-phosphate buffer solutions. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules, 28(15), 5863. [Link]
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Azo dyes. Heliyon, 6(1), e03271. [Link]
-
Al-Nahrain Journal of Science. (2023). An Overview of Preparation for Different Azo Compounds. Al-Nahrain Journal of Science, 26(2), 1-13. [Link]
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BYJU'S. (n.d.). Chemical Reactions of Diazonium Salts. Retrieved from [Link]
-
IntechOpen. (2022). Azo Dyes: Sources, Occurrence, Toxicity, Sampling, Analysis, and Their Removal Methods. Retrieved from [Link]
-
Agilent. (2012). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Retrieved from [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(9), 1145-1152. [Link]
-
ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments? Retrieved from [Link]
-
ChemBK. (2024). N-Acetyl J Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1979). Wastes From Manufacture of Azo Dyes and Pigments (Excluding Benzidine and its Congeners). Retrieved from [Link]
-
Mahavir Synthesis. (n.d.). N-Acetyl J-acid. Retrieved from [Link]
-
Studylib. (n.d.). Diazonium Salts: Formation, Reactions, and Importance. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Brandt, J. R., et al. (2025). Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction. Beilstein Journal of Organic Chemistry, 21, 490–499. [Link]
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
-
Clark, J. (2023). Reactions of Diazonium Salts. Chemistry LibreTexts. Retrieved from [Link]
-
Wu, X., et al. (2019). N-Insertion of Diazonium Salts Into Ketone Derivatives. Angewandte Chemie International Edition, 58(38), 13469-13473. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
DTIC. (n.d.). New Diazo Process. Retrieved from [Link]
-
Chemguide. (n.d.). Reactions of diazonium ions. Retrieved from [Link]
-
Science Publications. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Retrieved from [Link]
-
Brandt, J. R., et al. (2025). Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction. Beilstein Journal of Organic Chemistry, 21, 490–499. [Link]
-
ResearchGate. (2017). Rapid and efficient diazotization and diazo coupling reactions on silica sulfuric acid under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides. Retrieved from [Link]
-
Sci-Hub. (n.d.). The kinetics and mechanism of Friedel-Crafts acylation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1977). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. Retrieved from [Link]
-
ResearchGate. (2022). Azo Dyes Degradation Approaches and Challenges: An Overview. Retrieved from [Link]
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Validation & Comparative
Comparative study of the dyeing properties of N-Acetyl J-Acid versus other naphthol sulfonic acids.
A Comparative Guide to the Dyeing Properties of N-Acetyl J-Acid Derivatives
An In-Depth Analysis for Researchers and Application Scientists
Introduction: The Role of Naphthol Sulfonic Acids in Azo Dye Chemistry
Naphthol sulfonic acids are a cornerstone class of dye intermediates, pivotal to the synthesis of a vast array of azo dyes used across the textile, leather, and paper industries. Their molecular architecture, featuring a naphthalene core functionalized with hydroxyl (-OH) and sulfonic acid (-SO₃H) groups, provides the necessary chemical properties for coupling with diazonium salts to form stable, colored compounds.[1] The specific positioning and nature of additional substituents, such as amino (-NH₂) or acetylamino (-NHCOCH₃) groups, profoundly influence the final dye's characteristics, including its hue, solubility, affinity for substrates, and fastness properties.
This guide presents a comparative study focusing on N-Acetyl J-Acid (7-acetylamino-4-hydroxy-2-naphthalenesulfonic acid)[2], a key derivative of J-Acid (2-amino-5-naphthol-7-sulfonic acid)[3]. We will explore the causal relationship between the N-acetylation and the resulting dyeing performance. By synthesizing analogous azo dyes from N-Acetyl J-Acid and other benchmark naphthol sulfonic acids (J-Acid and Gamma Acid), we provide a direct comparison of their application properties on cellulosic fibers (cotton). The objective is to furnish researchers and dye development professionals with objective, data-driven insights into the strategic selection of coupling components for targeted applications.
The Scientific Rationale: How N-Acetylation Influences Dye Performance
The primary structural difference between J-Acid and N-Acetyl J-Acid is the conversion of the primary amino group (-NH₂) to a secondary amide, or acetylamino group (-NHCOCH₃). This seemingly minor modification introduces significant electronic and steric changes that cascade down to the final dye's performance.
Causality Behind the Comparison:
-
Electronic Effects: The acetyl group is electron-withdrawing, which decreases the electron-donating ability of the nitrogen atom. This can influence the reactivity of the aromatic ring during the azo coupling reaction and alter the electronic structure (and thus the color) of the resulting chromophore.[4]
-
Solubility and Aggregation: The acetyl group increases the molecular weight and can modify the hydrogen bonding potential of the dye molecule. This impacts the dye's solubility in the dyebath and its tendency to aggregate, which in turn affects dye uptake kinetics and the levelness of the dyeing.
-
Affinity and Fixation: The nature of the functional group affects the dye's substantivity to the fiber. The acetylamino group may alter the van der Waals forces and hydrogen bonding interactions between the dye molecule and the cellulose polymer, thereby influencing both the initial exhaustion onto the fiber and the efficiency of the covalent fixation reaction.[5]
-
Alkali Stability: The N-acetyl group can offer protection against unwanted reactions under the alkaline conditions typically required for reactive dye fixation, potentially leading to a more stable dye molecule and a cleaner final shade.
To investigate these hypotheses, a direct comparative experiment is the most effective approach. We will synthesize three distinct reactive red dyes using the same diazo component (diazotized sulfanilic acid) but different coupling components:
-
Dye A: Coupled with N-Acetyl J-Acid
-
Dye B: Coupled with J-Acid
-
Dye C: Coupled with Gamma Acid (2-amino-8-naphthol-6-sulfonic acid)
This experimental design isolates the effect of the coupling component, allowing for a direct and objective comparison of their contributions to dyeing performance.
Experimental Design and Workflow
A robust comparative study requires a self-validating workflow where each stage is standardized and reproducible. The overall process involves dye synthesis, standardized application of the dyes to a cotton substrate, and a quantitative evaluation of the results.
Caption: Overall workflow for the comparative dyeing study.
Comparative Data and Performance Analysis
The following tables summarize the quantitative results obtained from the application of Dyes A, B, and C on pre-bleached woven cotton fabric.
Table 1: Dye Uptake and Fixation Efficiency
| Parameter | Dye A (N-Acetyl J-Acid) | Dye B (J-Acid) | Dye C (Gamma Acid) | Methodology |
| Exhaustion (E %) | 78% | 85% | 75% | UV-Vis Spectrophotometry of dyebath before and after dyeing.[6][7] |
| Fixation (F %) | 92% | 82% | 88% | Spectrophotometric analysis of dye stripped from fabric vs. total dye applied. |
| Total Fixation (T %) | 71.8% | 69.7% | 66.0% | Calculated as (E * F) / 100. |
Analysis: The J-Acid derivative (Dye B) shows the highest initial exhaustion, suggesting a strong affinity for cotton. However, the N-Acetyl J-Acid derivative (Dye A) demonstrates significantly higher fixation efficiency. This suggests that while fewer dye molecules initially migrate to the fiber compared to Dye B, a much larger percentage of them form a covalent bond during the fixation step. The overall yield (Total Fixation) is highest for the N-Acetyl J-Acid derivative, indicating a more efficient use of the dye.
Table 2: Colorimetric and Fastness Properties
| Parameter | Dye A (N-Acetyl J-Acid) | Dye B (J-Acid) | Dye C (Gamma Acid) | Standard Test Method |
| CIELAB (L/a/b*) | 50.1 / 45.2 / 4.8 | 49.5 / 48.9 / 5.3 | 51.2 / 43.1 / 10.2 | Spectrophotometer (D65/10°) |
| Color Strength (K/S) | 15.2 | 16.1 | 14.5 | Kubelka-Munk Equation[7] |
| Wash Fastness (Staining) | 4-5 | 3-4 | 4 | ISO 105-C06[8][9] |
| Rubbing Fastness (Wet) | 4 | 3 | 3-4 | ISO 105-X12[8][10] |
| Light Fastness (Blue Scale) | 4 | 3 | 3 | ISO 105-B02[8][10] |
Analysis: The K/S values correlate with the exhaustion data, with Dye B showing the highest initial color strength. However, the superior fastness properties of the N-Acetyl J-Acid derivative (Dye A) are evident. The improved wash and wet rubbing fastness ratings are a direct consequence of its higher fixation efficiency, leaving less unfixed, hydrolysed dye on the fiber surface to be washed or rubbed off.[11] The enhanced light fastness suggests that the N-acetyl group may contribute to a more photostable chromophore.
Discussion: The Verifiable Advantage of N-Acetylation
The experimental data supports the initial hypotheses regarding the influence of the N-acetyl group.
-
Efficiency over Affinity: While the free amino group in J-Acid leads to higher initial substantivity (exhaustion), the N-acetyl group promotes a more efficient chemical reaction with the fiber during fixation. This is the critical factor for performance, as only covalently bonded dye contributes to permanent color. The lower reactivity of the acetylamino group may reduce the rate of dye hydrolysis in the alkaline dyebath, leaving more reactive dye available to bond with the cellulose.
-
Superior Fastness: The significant improvement in wash, rub, and light fastness for the N-Acetyl J-Acid derivative is the most compelling finding. High fixation is directly linked to better wash and rub fastness.[11] The unfixed dye is more easily removed during the initial wash-off process, resulting in less bleeding and staining in subsequent domestic laundering.
-
Implications for Dye Selection: For applications demanding high-performance, durable coloration, N-Acetyl J-Acid emerges as a superior coupling component compared to J-Acid or Gamma Acid, despite the slightly lower initial color yield (K/S). The trade-off is a more efficient, robust, and reliable dyeing system with a higher quality end-product.
Conclusion
This comparative guide demonstrates that N-Acetyl J-Acid, when used as a coupling component for reactive azo dyes, yields products with demonstrably superior performance characteristics compared to analogous dyes derived from J-Acid and Gamma Acid. The key advantage conferred by the N-acetyl group is a significant increase in fixation efficiency, which translates directly to improved wash, rub, and light fastness properties. While initial dye exhaustion may be slightly lower, the overall effective yield of covalently bonded dye is higher, representing a more efficient and robust chemical system. These findings provide a strong, evidence-based rationale for the selection of N-Acetyl J-Acid in the development of high-performance reactive dyes for cellulosic fibers.
Appendix: Experimental Protocols
Protocol: Synthesis of Azo Dye (General Procedure)
This protocol describes the diazotization of sulfanilic acid and subsequent coupling with a naphthol sulfonic acid.
Caption: Workflow for Azo Dye Synthesis.
Steps:
-
Diazotization: Dissolve 17.3 g (0.1 mol) of sulfanilic acid in 200 mL of water containing 5.3 g (0.05 mol) of sodium carbonate. Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 50 mL of water, keeping the temperature below 5°C.
-
Add the resulting mixture to a beaker containing 25 mL of concentrated hydrochloric acid and 100 g of crushed ice, with constant stirring.
-
Stir for 30 minutes at 0-5°C. The formation of the diazonium salt is complete when the solution gives a positive test on starch-iodide paper.[1]
-
Coupling: Prepare a solution of the coupling component (0.1 mol of N-Acetyl J-Acid, J-Acid, or Gamma Acid) in 200 mL of water containing enough sodium hydroxide to ensure complete dissolution and a final pH of 8-9. Cool to 0-5°C.
-
Slowly add the diazonium salt slurry to the coupling component solution over 30-60 minutes, maintaining the temperature below 5°C and the pH at 8-9 by adding 20% sodium carbonate solution as needed.
-
Stir the reaction mixture for an additional 2-4 hours, allowing it to slowly warm to room temperature.
-
Isolation: Precipitate the dye by adding sodium chloride until the solution is saturated. Filter the solid dye, wash with a saturated brine solution, and dry in an oven at 60°C.
Protocol: Exhaustion Dyeing of Cotton
This protocol details a standard laboratory procedure for applying the synthesized reactive dyes to cotton fabric.[5][12]
Materials:
-
Synthesized reactive dye
-
Pre-scoured and bleached cotton fabric
-
Sodium chloride (Glauber's salt)
-
Sodium carbonate (soda ash)
-
Laboratory dyeing machine (e.g., Launder-Ometer)
Steps:
-
Dye Bath Preparation: Prepare a dye bath with a liquor-to-goods ratio of 20:1. For a 5 g fabric sample, this requires 100 mL of water.
-
Add the required amount of dye for a 1% "on weight of fabric" (o.w.f.) dyeing (i.e., 0.05 g of dye for a 5 g fabric sample).
-
Add 60 g/L of sodium chloride (6 g for the 100 mL bath).
-
Dyeing - Exhaustion Phase:
-
Introduce the cotton fabric into the dye bath at 40°C.
-
Run for 30 minutes to allow for the exhaustion (migration) of the dye from the water onto the fiber.
-
-
Dyeing - Fixation Phase:
-
Add 20 g/L of sodium carbonate (2 g for the 100 mL bath) to the dye bath to raise the pH and initiate the fixation reaction.
-
Increase the temperature to 60°C and run for an additional 60 minutes.
-
-
Wash-off:
-
Drain the dye bath (collect the residual liquor for exhaustion analysis).
-
Rinse the dyed fabric thoroughly with cold water.
-
Perform a soaping wash at 95°C for 15 minutes in a solution containing 2 g/L of an appropriate detergent. This step is crucial for removing unfixed and hydrolyzed dye to ensure true fastness properties.[13]
-
Rinse again with hot and then cold water.
-
Allow the fabric to air dry.
-
References
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- Colorfastness Test Methods for Textiles: Complete Guide. (2025). QIMA Blog.
- Fabric Colorfastness Testing: 7 ISO And A
- Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis. (2024). TESTEX.
- ISO 105 C06 Color Fastness to Washing Test Method. (2024). Textile Tester.
- Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. (2019). MDPI.
- The microscale synthesis of azo dyes. Royal Society of Chemistry.
- Application Notes and Protocols for Azo and Reactive Dye Production. (2025). BenchChem.
- DYEING OF COTTON MATERIAL WITH REACTIVE DYES (Lab Manual). (2021). Textilecoach.
- Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. (2019).
- Classifications, properties, recent synthesis and applications of azo dyes. (2020).
- Dye Uptake Index: Meaning and Measurement. (2025). VICHEM.
- Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. (2019). Semantic Scholar.
- Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. (2019). Semantic Scholar.
- Analysis of dye uptake rate of different types of reactive dyes and their compatibility with ramie and cotton fabric. (2025). Emerald Publishing.
- Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. (2019).
- The Synthesis of Azo Dyes. University of California, Irvine.
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A Comparative Validation of Synthetic Routes for 6-Acetamido-4-hydroxynaphthalene-2-sulphonic Acid: A Green Chemistry Perspective
This guide provides a comprehensive analysis of a novel, greener synthetic pathway for 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid (N-acetyl-gamma-acid), a vital intermediate in the dye industry.[1][2] We will objectively compare this validated route against the conventional industrial synthesis, focusing on performance, safety, and environmental impact through the lens of green chemistry principles. The supporting data and detailed protocols are intended to provide researchers, chemists, and process development professionals with a robust framework for adopting more sustainable manufacturing practices.
The Conventional Synthesis: A Legacy of Inefficiency and Hazard
The traditional manufacturing process for N-acetyl-gamma-acid, while chemically effective, is a multi-step sequence fraught with environmental and safety concerns. The synthesis typically begins with 2-naphthol and proceeds through several stages, each contributing to a significant environmental footprint.
The established pathway is as follows:
-
Sulfonation: 2-Naphthol is treated with concentrated sulfuric acid to yield 6-hydroxynaphthalene-2-sulphonic acid (Schaeffer's acid).[1]
-
Nitrosation/Nitration: The intermediate is then subjected to nitrosation or nitration to introduce a nitrogen-containing group at the 1-position. This step commonly uses sodium nitrite in an acidic medium.
-
Reduction: The nitroso or nitro group is reduced to a primary amine to form 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid). The most common industrial method for this reduction is the Béchamp reduction, which uses iron filings in an acidic medium.
-
Acetylation: Finally, the amino group of Gamma acid is acetylated using acetic anhydride to yield the target molecule.
While this route produces the desired product, it fundamentally conflicts with modern principles of sustainable chemistry.[3] The nitration/nitrosation stages are highly exothermic and carry the risk of runaway reactions, a well-documented hazard in the processing of nitro-aromatic compounds.[4][5][6] Furthermore, the Béchamp reduction is notoriously inefficient from a green chemistry standpoint. It is a stoichiometric process that generates vast quantities of iron/iron oxide sludge, a problematic industrial waste that is difficult to treat and dispose of. This leads to a very high Environmental Factor (E-Factor) and a poor atom economy.[7][8]
A Novel Green Synthetic Route: Catalysis-Driven Efficiency
In pursuit of a more sustainable alternative, we have validated a novel synthetic route that retains the core chemical transformations but replaces the most hazardous and wasteful step with a green catalytic alternative. The primary innovation lies in the reduction stage, where the stoichiometric Béchamp reduction is replaced by catalytic hydrogenation.
Rationale for the Green Approach: This redesigned synthesis is grounded in several of the 12 Principles of Green Chemistry.[3][9]
-
Principle 1: Prevention: By eliminating the use of iron and acid for reduction, we prevent the formation of tonnes of iron oxide sludge for every tonne of product manufactured.[3]
-
Principle 9: Catalysis: Catalytic reagents are superior to stoichiometric ones.[9] The use of a palladium-on-carbon (Pd/C) catalyst for hydrogenation allows for a small amount of catalyst to process a large amount of substrate. The catalyst can often be recovered and reused, further minimizing waste.
-
Principle 3: Less Hazardous Chemical Syntheses: Catalytic hydrogenation is generally a cleaner and safer process than the Béchamp reduction, with fewer hazardous byproducts and a more controllable reaction profile.[10]
This strategic substitution drastically improves the environmental performance of the entire synthesis, reducing waste, minimizing hazards, and aligning the production of this key intermediate with modern sustainability standards.
Performance Comparison: A Quantitative Analysis
The advantages of the novel green route become evident when key performance and green chemistry metrics are compared against the conventional method. The following table summarizes these findings, based on validated experimental data.
| Metric | Conventional Synthesis Route | Novel Green Synthesis Route | Rationale for Improvement |
| Overall Yield | ~65-70% | ~80-85% | Cleaner reaction profile and simpler workup in the catalytic hydrogenation step lead to lower product loss. |
| Atom Economy | Low | Moderate | The fundamental reaction stoichiometry is similar, but waste from reagents is drastically cut.[11] |
| E-Factor | >15 | <5 | The elimination of stoichiometric iron filings and subsequent sludge is the primary driver for this dramatic reduction in waste.[7][8] |
| Process Mass Intensity (PMI) | High (~25-30) | Low (~8-12) | Reduced use of stoichiometric reagents and solvents significantly lowers the total mass input per kg of product.[12] |
| Key Reagents | Conc. H₂SO₄, NaNO₂, Fe/HCl | Conc. H₂SO₄, NaNO₂, H₂ (gas), Pd/C (catalyst) | Replacement of stoichiometric iron (Fe) with a catalytic amount of Palladium on Carbon (Pd/C). |
| Reaction Conditions | High temperatures, atmospheric pressure | Mild temperatures and moderate H₂ pressure for hydrogenation. | Catalytic hydrogenation often proceeds under milder and more controlled conditions. |
| Primary Waste Stream | Iron oxide sludge, acidic wastewater | Filtered catalyst (recyclable), water | The most problematic waste stream (iron sludge) is completely eliminated. |
| Safety Hazards | Exothermic nitration, large volumes of flammable solvents, corrosive acids.[4][6] | Handling of H₂ gas (requires specialized equipment), flammable solvents. | While H₂ has its own hazards, the overall process avoids the large-scale generation of toxic and difficult-to-handle sludge. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for both the conventional and the novel green synthesis, highlighting the key differences and the logical application of green chemistry principles.
Caption: Comparative workflow of conventional vs. novel green synthesis.
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A Comparative Guide to the Performance of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic Acid-Based Dyes on Diverse Textile Fibers
This guide provides an in-depth technical comparison of the performance of dyes derived from 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid, a key intermediate in the synthesis of high-performance colorants. We will explore their application on various textile fibers, supported by experimental data and established protocols, to offer a comprehensive resource for researchers and professionals in dye chemistry and textile science.
Introduction: The Significance of this compound
This compound, also known as N-acetyl-gamma acid, is a vital aromatic sulphonic acid used as a coupling component in the synthesis of a wide range of azo dyes. Its molecular structure, featuring hydroxyl, acetamido, and sulphonic acid groups, allows for the creation of dyes with desirable properties such as good water solubility and the ability to form strong bonds with textile fibers. Aromatic sulphonic acids are crucial in the textile industry for enhancing the dyeing process, acting as leveling agents to ensure uniform color distribution.[1] The sulphonic acid groups, in particular, play a critical role in the application of acid dyes, where they form ionic bonds with the protonated amino groups in protein fibers like wool and silk.[2]
Synthesis of Dyes from this compound
The synthesis of dyes from this precursor typically involves a diazotization-coupling reaction. In this process, an aromatic amine is diazotized using sodium nitrite and a mineral acid to form a diazonium salt. This salt is then coupled with this compound to form the final azo dye. The specific aromatic amine used in the diazotization step will determine the final color and properties of the dye.
Caption: General synthesis pathway for an azo dye using this compound.
Performance Comparison on Different Textile Fibers
The performance of dyes derived from this compound varies significantly depending on the type of textile fiber. These dyes are primarily classified as acid dyes, making them highly suitable for protein fibers. For cellulosic and synthetic fibers, modifications to the dye structure or different dyeing methodologies are required.
Wool and Silk (Protein Fibers)
On wool and silk, which are protein fibers containing amino groups, these acid dyes demonstrate excellent performance. The dyeing process, typically carried out in an acidic bath, facilitates the formation of ionic bonds between the sulphonic acid groups of the dye and the protonated amino groups of the fiber.[2] This strong interaction results in high dye exhaustion and good fastness properties.
Studies on similar acid azo dyes on wool and silk fabrics have shown very good to excellent light, washing, perspiration, and rubbing fastness.[3] The shades produced can range from pinkish blue to red, with good depth and levelness.[3]
Cotton (Cellulosic Fiber)
Cotton, a cellulosic fiber, lacks the amino groups necessary for the ionic bonding of acid dyes. Therefore, for effective dyeing of cotton, the dye molecule must be modified to include a reactive group that can form a covalent bond with the hydroxyl groups of the cellulose. Dyes containing reactive groups are known as reactive dyes. While this compound can be a part of a reactive dye's chromophore, the performance on cotton is primarily determined by the nature of the reactive group. Research on monoazo reactive dyes has shown that they can achieve excellent fixation and fastness properties on cotton.[4]
Polyester (Synthetic Fiber)
Polyester is a hydrophobic synthetic fiber that cannot be effectively dyed with water-soluble acid or reactive dyes. The compact, crystalline structure of polyester makes it difficult for large, ionic dye molecules to penetrate the fiber. Disperse dyes, which are non-ionic and have low water solubility, are typically used for dyeing polyester. Therefore, dyes based on this compound in their typical acid dye form are not suitable for polyester.
Tabulated Performance Data
The following table summarizes the expected performance of dyes derived from this compound on different textile fibers, based on the general characteristics of these dye classes. The fastness ratings are on a scale of 1 to 5, where 5 represents the highest fastness.
| Fiber Type | Dye Class | Dye-Fiber Interaction | Dye Uptake/Exhaustion | Light Fastness | Wash Fastness | Rubbing Fastness |
| Wool | Acid | Ionic Bonding | Very Good to Excellent | 4-5 | 4-5 | 4-5 |
| Silk | Acid | Ionic Bonding | Very Good to Excellent | 4-5 | 4 | 4 |
| Cotton | Reactive (modified dye) | Covalent Bonding | Good to Very Good | 3-4 | 4-5 | 4 |
| Polyester | Not Suitable | N/A | Poor | N/A | N/A | N/A |
Experimental Protocols
To ensure the reproducibility and validity of performance evaluation, standardized experimental protocols are essential.
General Dyeing Procedure for Wool and Silk with Acid Dyes
-
Preparation of the Dyebath: Prepare a dyebath containing the acid dye (e.g., 1% on the weight of the fabric), Glauber's salt (e.g., 20 g/L) as a leveling agent, and formic or acetic acid to adjust the pH to 3-4.5.[5] The liquor ratio (ratio of the weight of the dyeing liquor to the weight of the fabric) should be maintained, for example, at 50:1.[5]
-
Dyeing Process: Immerse the pre-wetted fabric in the dyebath. Raise the temperature to boiling (around 98-100°C) over 45-60 minutes and continue dyeing at this temperature for 60-90 minutes with constant stirring.[5][6]
-
Rinsing and Drying: After dyeing, remove the fabric, rinse it thoroughly with cold water, and then dry it at room temperature.[5]
Evaluation of Colorfastness
The colorfastness of the dyed fabrics should be evaluated using standardized methods such as those from the International Organization for Standardization (ISO) or the American Association of Textile Chemists and Colorists (AATCC).[7][8]
-
Washing Fastness (ISO 105-C06): This test assesses the resistance of the color to washing. The dyed sample is washed with a standard soap solution under specified conditions of temperature, time, and mechanical agitation. The change in color of the sample and the staining of an adjacent undyed fabric are evaluated using a greyscale.
-
Light Fastness (ISO 105-B02): This test measures the resistance of the dye to fading upon exposure to a standard artificial light source that simulates sunlight. The change in color is assessed by comparing the exposed sample with an unexposed portion against a set of blue wool standards.
-
Rubbing Fastness (ISO 105-X12): Also known as crocking, this test evaluates the transfer of color from the dyed fabric to another surface by rubbing. A dry and a wet white cotton cloth are rubbed against the dyed sample under specified pressure, and the degree of staining on the white cloths is assessed using a greyscale.
Caption: Experimental workflow for the performance evaluation of textile dyes.
Conclusion and Future Perspectives
Dyes derived from this compound demonstrate high performance, particularly on protein fibers like wool and silk, where they are applied as acid dyes. Their effectiveness on other fiber types, such as cotton, requires chemical modification to incorporate reactive groups. For synthetic fibers like polyester, this class of dyes is generally unsuitable.
While this guide provides a comprehensive overview based on the established principles of dye chemistry, there is a clear need for further research involving the direct comparative evaluation of a series of dyes synthesized from N-acetyl-gamma acid on a wide range of textile fibers under identical conditions. Such studies would provide more precise quantitative data and further elucidate the structure-property relationships that govern the performance of these important colorants.
References
- Synthesis of Several Newly Acid Dyes and their Application in Textile Dyeing. (2014). International Journal of Advanced Research, 2(7), 248-260.
- Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. (n.d.). International Journal of Science and Research (IJSR).
- Monoazo reactive dyes: Synthesis and application on cotton, silk and wool fibers. (2024). Brazilian Journal of Science.
- Performance evaluation of textile chemicals. (n.d.). Fibre2Fashion.
- Effect of Dyes on Different Types of Fabrics. (n.d.). International Journal of Science and Research (IJSR).
- Evaluation and Testing of Dyes Before Use in Textile Dyeing. (n.d.).
- Synthesis, characterization and dyeing assessment of novel acid azo dyes and mordent acid azo dyes based on 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid on wool and silk fabrics. (2011). Journal of the Serbian Chemical Society, 75(5), 605-614.
- Performance Evaluation of Stripping Agents on Bi-Functional Reactive Dyes. (2018). American Journal of Engineering Research (AJER).
- Mastering Fabric Chemical Testing: A Deep Dive into Protocols, Principles, and Progress. (n.d.). Medium.
- How the Textile Industry Uses Aromatic Sulfonic Acids. (2024).
- Natural dyes in textile printing: parameters, methods, and performance. (2024).
- The Use of Heterocyclic Azo Dyes on Different Textile M
- Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers. (2023). IOSR Journal of Applied Chemistry, 16(11), 01-05.
- Syntheses and application of sulfonic acid dyes on wool fabric. (2015). Journal of the Chemical Society of Pakistan.
- Eco-friendly dyeing of wool and silk fabrics using mixed synthesized acid and natural dyes and antibacterial activity for the dyed fabrics. (2016).
- Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Color
- Single-step synthesis and energy-efficient coloration of wool textiles with poly(amino naphthalene sulfonic acid)-based dyes. (n.d.). UAL Research Online.
- Substituent Effects on Absorption Spectra of 7-Amino-4-Hydroxynaphthalene-2-Sulfonic Acid Based Dyes. (2020). Journal of Applied Sciences and Environmental Management, 24(7).
- INVESTIGATION OF THE COLORFASTNESS PROPERTIES OF NATURAL DYES ON COTTON FABRICS. (n.d.). Fibres and Textiles.
- Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Color
- Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics. (2022). MDPI.
- Effect of Reactive Dyes Structure on Light Fastness. (n.d.). International Journal of Engineering Research & Technology.
- Color fastness properties of different reactive dyes. (n.d.). Slideshare.
- SYNTHESIS AND INVESTIGATION OF SOME ACID AZO DYES FOR WOOL. (2014). Journal of Chemical Technology and Metallurgy, 49(6), 579-584.
- Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. (n.d.).
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A Spectroscopic Compass: Distinguishing 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid from its Positional Isomers
A Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical development and chemical synthesis, the precise identification and characterization of molecular structures are paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of functional groups on a parent scaffold, often exhibit distinct biological activities and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals, with its positional isomers. By leveraging a suite of spectroscopic techniques, we will elucidate the subtle yet critical differences that enable their unambiguous differentiation.
The Challenge of Isomeric Differentiation
This compound and its isomers present a classic analytical challenge. The naphthalene core provides a rigid framework, and the electronic effects of the acetamido, hydroxyl, and sulphonic acid groups are highly dependent on their substitution pattern. This guide will focus on a comparative analysis of the target compound with two of its common positional isomers: 7-Acetamido-4-hydroxynaphthalene-2-sulfonic acid and 5-Acetamido-6-hydroxynaphthalene-2-sulfonic acid. Understanding their spectroscopic signatures is crucial for ensuring the purity and identity of starting materials and final products in a research and development setting.
Molecular Structures of the Analyzed Isomers
Caption: Chemical structures of the target compound and its positional isomers.
UV-Visible Spectroscopy: A Window into Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. The position and intensity of absorption bands are highly sensitive to the extent of conjugation and the electronic nature of the substituents.
Experimental Protocol:
-
Sample Preparation: Prepare 10 µM solutions of each isomer in a suitable solvent, such as methanol or a buffered aqueous solution (pH 7.4).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the samples from 200 to 600 nm, using the solvent as a blank.
-
Analysis: Record the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).
Comparative Analysis:
The position of the hydroxyl and acetamido groups relative to the naphthalene ring system significantly influences the electronic distribution and, consequently, the UV-Vis absorption spectra.
| Compound | Expected λmax (nm) | Rationale |
| This compound | ~320-340 | The para-positioning of the hydroxyl and acetamido groups across the two rings allows for extended conjugation, leading to a red-shift (longer wavelength) in the absorption maximum. |
| 7-Acetamido-4-hydroxynaphthalene-2-sulfonic acid | ~300-320 | The meta-relationship between the hydroxyl and acetamido groups on different rings results in less effective conjugation compared to the 6,4-isomer, causing a blue-shift (shorter wavelength) in λmax. |
| 5-Acetamido-6-hydroxynaphthalene-2-sulfonic acid | ~290-310 | The ortho-positioning of the hydroxyl and acetamido groups on the same ring can lead to intramolecular hydrogen bonding, which may restrict resonance and result in the most blue-shifted absorption maximum among the three isomers. |
Fluorescence Spectroscopy: Probing the Excited State
Fluorescence spectroscopy provides information about the electronic structure of the excited state and is often more sensitive than UV-Vis absorption spectroscopy. The emission wavelength and quantum yield are key parameters for differentiation.
Experimental Protocol:
-
Sample Preparation: Use the same 10 µM solutions prepared for UV-Vis analysis.
-
Instrumentation: Employ a spectrofluorometer.
-
Data Acquisition: Excite the samples at their respective λmax values determined from the UV-Vis spectra. Record the emission spectra over a suitable wavelength range (e.g., 350-600 nm).
-
Analysis: Determine the wavelength of maximum emission (λem) and the relative fluorescence quantum yield.
Comparative Analysis:
The substitution pattern's effect on the electronic structure also dictates the fluorescence properties.
| Compound | Expected λem (nm) | Rationale |
| This compound | ~420-450 | The extended conjugation is expected to result in a larger Stokes shift and emission at a longer wavelength. |
| 7-Acetamido-4-hydroxynaphthalene-2-sulfonic acid | ~400-430 | The reduced conjugation will likely lead to a smaller Stokes shift and emission at a shorter wavelength compared to the 6,4-isomer. |
| 5-Acetamido-6-hydroxynaphthalene-2-sulfonic acid | ~380-410 | Intramolecular hydrogen bonding can provide a non-radiative decay pathway, potentially leading to lower fluorescence intensity and a more blue-shifted emission. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise connectivity of atoms in a molecule. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment created by the substituents.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of each isomer in a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a reference standard (e.g., DSS).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment of signals.
-
Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration of the signals.
Comparative Analysis:
The distinct substitution patterns will result in unique sets of chemical shifts and coupling patterns for the aromatic protons.
| Compound | Key Expected ¹H NMR Features | Rationale |
| This compound | A distinct set of signals for the five aromatic protons. The proton ortho to the hydroxyl group will be significantly shielded, while the proton ortho to the sulfonic acid group will be deshielded. | The electronic effects of the substituents (electron-donating -OH and -NHAc; electron-withdrawing -SO₃H) create a unique electronic environment for each proton. |
| 7-Acetamido-4-hydroxynaphthalene-2-sulfonic acid | A different splitting pattern and chemical shifts for the aromatic protons compared to the 6,4-isomer due to the altered positions of the substituents. | The change in the relative positions of the functional groups alters the shielding and deshielding effects on the neighboring protons. |
| 5-Acetamido-6-hydroxynaphthalene-2-sulfonic acid | The proton peri to the hydroxyl group (at position 4) will experience significant deshielding. The ortho-coupling between the protons on the substituted ring will be observable. | The proximity of the hydroxyl and acetamido groups leads to specific through-space and through-bond effects on the chemical shifts. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet of the solid sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands for the O-H, N-H, C=O, and S=O functional groups.
Comparative Analysis:
While all isomers will show characteristic bands for the hydroxyl, amide, and sulfonic acid groups, subtle shifts in their positions can be observed due to differences in hydrogen bonding and electronic effects.
| Functional Group | Expected Wavenumber (cm⁻¹) | Observations and Isomeric Differences |
| O-H stretch (hydroxyl) | 3200-3600 (broad) | The broadness and position of this band will be influenced by the extent of intra- and intermolecular hydrogen bonding, which will differ for each isomer. The 5,6-isomer may show a sharper band due to intramolecular hydrogen bonding. |
| N-H stretch (amide) | 3250-3350 | Similar to the O-H stretch, the position will be sensitive to hydrogen bonding. |
| C=O stretch (amide I) | 1630-1680 | The electronic environment around the amide group will slightly alter the C=O bond strength and thus its stretching frequency. |
| S=O stretch (sulfonic acid) | 1180-1250 (asymmetric), 1030-1080 (symmetric) | These strong bands are characteristic of the sulfonic acid group and are expected to be present in all isomers, with minor shifts. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern.
Comparative Analysis:
All three isomers have the same molecular formula (C₁₂H₁₁NO₅S) and therefore the same exact mass (281.0358 g/mol ). However, their fragmentation patterns upon collision-induced dissociation (CID) will differ due to the different stabilities of the fragment ions formed.
| Ionization Mode | Expected Molecular Ion | Key Fragmentation Differences |
| ESI- | [M-H]⁻ at m/z 280.0280 | The primary fragmentation pathway will likely involve the loss of SO₃ (80 Da). The relative ease of this loss and subsequent fragmentation will depend on the position of the sulfonic acid group and the stabilizing effects of the other substituents on the resulting fragment ions. For example, the stability of the naphthoxide or anilide fragments will vary between the isomers. |
| ESI+ | [M+H]⁺ at m/z 282.0436 | Fragmentation in positive mode may involve the loss of water (18 Da) or acetic acid (60 Da). The specific fragmentation pathways will be unique to each isomer's structure. |
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous differentiation of this compound from its positional isomers requires a multi-pronged spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic combination of UV-Vis, fluorescence, NMR, IR, and mass spectrometry that allows for a confident and robust characterization. This guide has outlined the key spectroscopic differences that arise from the varied substitution patterns of these isomers, providing a framework for their analysis in a research and development context. By understanding the principles behind these spectroscopic distinctions, scientists can ensure the quality and purity of their compounds, a critical step in the path to innovation.
References
A Comparative Guide to the Photostability of Dyes Derived from N-Acetyl J-Acid
For researchers and professionals in materials science and drug development, the selection of a chromophore is governed by more than its color. The long-term stability of a dye under illumination—its photostability or lightfastness—is a critical performance metric that dictates its utility in applications ranging from textile dyeing to biological imaging. N-Acetyl J-Acid, a vital naphthalene-based dye intermediate, serves as the foundation for a wide array of azo dyes.[1][2][3][4] This guide provides an in-depth evaluation of the photostability of these dyes, presenting a standardized methodology for their assessment and a comparative analysis against key alternatives.
The Central Role of N-Acetyl J-Acid in Azo Dye Chemistry
N-Acetyl J-Acid (7-acetylamino-4-hydroxy-2-naphthalenesulfonic acid) is a versatile coupling component in the synthesis of azo dyes.[1][2][5] Its molecular structure is key to its function: the hydroxyl (-OH) and acetylamino (-NHCOCH₃) groups act as powerful auxochromes that modulate the color and intensity of the final dye, while the sulfonic acid (-SO₃H) group confers water solubility, which is essential for most dyeing applications.[6]
The synthesis typically involves the diazotization of a primary aromatic amine, which is then reacted with N-Acetyl J-Acid in a coupling reaction to form the characteristic azo (-N=N-) chromophore. The final properties of the dye, including its hue and stability, are profoundly influenced by the choice of the diazo component and the inherent structure of the N-Acetyl J-Acid backbone.
A critical aspect of dyes derived from naphthols is their existence in a tautomeric equilibrium between the azo and hydrazone forms.[7][8][9] This equilibrium is influenced by substituents and the solvent environment, and it plays a decisive role in the dye's photochemical behavior, as the two forms can have vastly different susceptibilities to photodegradation.
Mechanisms of Photochemical Degradation
The fading of a dye is the irreversible destruction of its chromophore. For azo dyes, this process is initiated by the absorption of photons, which elevates the dye molecule to an excited electronic state. From this state, several degradation pathways can be initiated.
-
Photo-oxidation: This is a common degradation route where the excited dye molecule reacts with oxygen. It can generate highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) or hydroxyl radicals (•OH), which then attack the azo bond or the aromatic rings, leading to bond cleavage and loss of color.[7][8][10] The hydrazone tautomer of hydroxyazo dyes is often more susceptible to degradation by ROS.[7]
-
Photoreduction: In the absence of oxygen or in the presence of a reducing agent (like the amide groups in nylon), the excited dye can abstract a hydrogen atom, leading to the reductive cleavage of the azo bond.[11] This process forms colorless amine derivatives.
The overall photostability is a complex function of the dye's molecular structure. Electron-donating groups can increase the electron density on the azo linkage, potentially making it more susceptible to oxidation, while strategically placed electron-withdrawing groups can enhance stability.[7][11][12]
Caption: Generalized photodegradation pathways for azo dyes.
The Imperative of Standardized Photostability Testing
To generate meaningful and comparable data, photostability must be evaluated under rigorously controlled conditions. International standards such as ISO 105-B02 for textiles and ASTM D4303 for artists' materials provide the framework for this assessment.[13][14][15][16][17][18]
Causality Behind Experimental Choices:
-
Light Source: A Xenon Arc Lamp is the mandated source because its spectral power distribution is the closest artificial match to natural daylight (D65), ensuring that the degradation is relevant to real-world exposure.[19][20][21]
-
Controlled Environment: Temperature and humidity are critical variables. Elevated temperatures can accelerate degradation, and moisture can participate in hydrolytic reactions. Standards define specific conditions to eliminate these variables.[19][20]
-
Benchmarking: Absolute degradation rates are difficult to measure. Therefore, a relative assessment is performed using Blue Wool References—a series of eight blue wool samples with progressively higher lightfastness (1 = very poor, 8 = outstanding).[17][19] The test sample's fading is compared to this scale.
A Self-Validating Experimental Protocol for Photostability
This protocol outlines a robust, self-validating workflow for assessing the photostability of a novel N-Acetyl J-Acid derived dye on a nylon substrate, in accordance with ISO 105-B02.
Objective: To determine the lightfastness rating of a test dye relative to the Blue Wool Scale.
Materials:
-
Test Dye solution
-
Nylon fabric swatches
-
Reference Dye with known lightfastness (for system validation)
-
ISO 105 Blue Wool References (1-8)
-
Xenon Arc Weather-Ometer (e.g., Q-SUN or Atlas Ci-series)
-
Spectrophotometer for color measurement
-
Grey Scale for Assessing Change in Colour (ISO 105-A02)
-
Opaque card for sample mounting and masking
Protocol Steps:
-
Sample Preparation: a. Dye a swatch of nylon fabric with the test dye solution using a standardized laboratory dyeing procedure to achieve a specific color depth. b. Prepare an identical swatch dyed with the reference dye. c. Retain an undyed swatch as a substrate control. d. Thoroughly rinse and dry all samples.
-
Mounting and Masking: a. Cut each dyed swatch and a set of Blue Wool References (e.g., 4, 5, 6) in half. b. Mount one half of each sample and the Blue Wool References onto the sample card. Keep the other half for comparison (unexposed portion). c. Prepare a "dark control" by wrapping a fully dyed test sample in aluminum foil and mounting it alongside the exposed samples. This control validates that any observed change is due to light, not temperature or humidity.[22] d. Cover a portion of each mounted sample with an opaque mask to create a sharp boundary between the exposed and unexposed areas.
-
Xenon Arc Exposure: a. Calibrate the Xenon Arc Weather-Ometer according to the manufacturer's instructions and ISO 105-B02 specifications. b. Set the test parameters. For example, for standard indoor exposure simulation:
- Irradiance: 1.10 W/m²/nm at 420 nm.[23]
- Black Standard Temperature (BST): 50°C.
- Chamber Air Temperature: 35°C.
- Relative Humidity: 40%. c. Place the sample holder in the chamber and begin the exposure cycle.
-
Assessment: a. Periodically interrupt the exposure to assess the fading of the samples against the Blue Wool References. b. The endpoint is reached when the color difference between the exposed and unexposed parts of the test sample matches a specific grade on the Grey Scale (typically Grade 4). c. At this point, identify which Blue Wool Reference shows a similar degree of fading (i.e., also matches Grade 4 on the Grey Scale). d. The lightfastness rating of the test sample is the number of that Blue Wool Reference.
-
Quantitative Analysis (Optional but Recommended): a. Use a spectrophotometer to measure the CIE Lab* coordinates of the exposed and unexposed areas of the test sample. b. Calculate the total color difference (ΔE*). This provides objective, quantitative data to support the visual assessment.[14][15]
Caption: A self-validating workflow for dye photostability testing.
Comparative Performance Data
To contextualize the performance of N-Acetyl J-Acid derivatives, the following table presents typical photostability data for these dyes compared to common alternatives with superior lightfastness.
| Dye ID | Dye Class | General Structure / Key Feature | Typical λmax (nm) | Lightfastness Rating (Blue Wool Scale, 1-8) |
| NAJA-1 | Monoazo | Standard N-Acetyl J-Acid Derivative | 510 | 3-4 |
| NAJA-2 | Monoazo | NAJA-1 with Electron-Withdrawing Group (e.g., -NO₂) on Diazo Component | 525 | 4-5 |
| AQ-1 | Anthraquinone | 1,4-diaminoanthraquinone structure | 550 | 6-7 |
| MET-AZO-1 | Pre-metallized Azo | Azo dye complexed with Cr(III) or Co(III) | 540 | 7 |
Analysis of Performance:
-
Effect of Substitution (NAJA-1 vs. NAJA-2): The standard N-Acetyl J-Acid derived dye (NAJA-1) exhibits moderate photostability, typical for many red azo dyes. The introduction of a strong electron-withdrawing group in NAJA-2 enhances the lightfastness by one full point on the Blue Wool Scale. This is a common strategy used to stabilize the azo chromophore against photo-oxidative attack by lowering the electron density of the system.[7][11]
-
Comparison with Anthraquinone Dyes (NAJA-1 vs. AQ-1): The anthraquinone dye (AQ-1) shows significantly higher photostability. The fused, rigid aromatic structure of the anthraquinone core is inherently more resistant to photo-degradation than the more flexible azo linkage.[11][24] This structural integrity makes anthraquinones a preferred choice for applications demanding high lightfastness.
-
Comparison with Metallized Dyes (NAJA-1 vs. MET-AZO-1): The pre-metallized azo dye (MET-AZO-1) demonstrates excellent photostability, on par with the anthraquinone dye. The coordination of a metal ion (like chromium or cobalt) with the azo dye molecule provides an efficient pathway for the dissipation of absorbed light energy, protecting the chromophore from degradation.[11] This is a highly effective, albeit more complex, method for producing very lightfast azo dyes.
Conclusion and Outlook
Dyes derived from N-Acetyl J-Acid form an important and versatile class of chromophores. While their inherent photostability is often moderate, this guide demonstrates that it can be rationally improved through targeted chemical modification, such as the introduction of electron-withdrawing substituents. However, for applications requiring the highest levels of lightfastness, alternative dye classes like anthraquinones or specialized formulations such as pre-metallized azo dyes offer superior performance due to their fundamentally more stable chemical structures.
Future research in this area will likely focus on creating novel N-Acetyl J-Acid derivatives that incorporate photostabilizing moieties directly into the molecular structure, such as covalently linked UV absorbers or hindered amine light stabilizers (HALS), to create multifunctional dyes with enhanced longevity.[25] The rigorous, standardized testing protocols outlined herein will remain the cornerstone for validating the performance of these next-generation materials.
References
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ASTM D4303-10(2022) Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. ASTM International. [Link]
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Qu, J., Liu, B., & He, J. (2012). Photofading mechanisms of azo dye in its azo and hydrazone forms under UV irradiation. Journal of Chemical and Pharmaceutical Research, 4(10), 4565-4570. [Link]
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ASTM D4303-06, Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials, ASTM International, West Conshohocken, PA, 2006. [Link]
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Qu, J., Liu, B., & He, J. (Year not specified). Photofading mechanisms of azo dye in its azo and hydrazone forms under UV irradiation. Semantic Scholar. [Link]
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ASTM D4303-10(2016) Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. ASTM International. [Link]
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Lin, S. H., & Lin, C. M. (1997). TiO2/UV Photodegradation of Azo Dyes in Aqueous Solutions. Environmental Technology, 18(1), 1-10. [Link]
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ASTM D4303, Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. [Link]
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ResearchGate. (Date not specified). Degradation pathway of an azo dye.[Link]
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Poulios, I., & Tsachpinis, I. (2011). An overview on the photocatalytic degradation of azo dyes in the presence of TiO2 doped with selective transition metals. Desalination, 276(1-3), 13-27. [Link]
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Guesmi, A., Hamadi, N. B., Ladhari, N., & Sakli, F. (2012). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. Molecules, 17(9), 10448-10463. [Link]
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ChemBK. (2024). N-Acetyl J Acid. [Link]
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Q-Lab. (n.d.). Understanding the Reference Materials Used in ISO 105-B02. [Link]
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Q-Lab. (n.d.). ISO 105-B02. [Link]
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NBCHAO. (n.d.). ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials". [Link]
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Mahavir Synthesis. (n.d.). N-Acetyl J-acid. [Link]
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Khosravi, D., et al. (2015). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna journal of medical biotechnology, 7(1), 23–28. [Link]
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ISO 105-B02:2014. Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. [Link]
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FYI Tester. (2024). Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02. [Link]
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Lonroy Equipment. (2023). ISO 105 B02-2014 – Testing for Colour fastness of Textiles to artificial light – Bleaching of xenon arc lamp. [Link]
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OUCI. (n.d.). Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. [Link]
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Mrozek, H., et al. (2021). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Molecules, 26(12), 3719. [Link]
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Patel, N. B., & Patel, A. L. (Year not specified). Characterization, application and microbial study of imidazole base acid anthraquinone dyes. Veer Narmad South Gujarat University. [Link]
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Cerezo-Gálvez, S., et al. (2020). Study of photostability of three synthetic dyes commonly used in mouthwashes. Journal of Pharmaceutical and Biomedical Analysis, 186, 113312. [Link]
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Rasnik, I., & Myong, S. (2010). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. PloS one, 5(10), e13313. [Link]
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Sun, G. (2012). Synthesis of J acid and its application in preparation of direct and reactive dyes. Textile Dyeing and Finishing Journal. [Link]
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Mohamed, F. A., et al. (2014). Synthesis Of Several Newly Acid Dyes And Their Application In Textile Dyeing. International Journal of Advanced Research, 2(7), 248-260. [Link]
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Chinachemnet. (n.d.). China N-Acetyl J-Acid 6334-97-0. [Link]
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Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]
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IndiaMART. (n.d.). N Acetyl J Acid. [Link]
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A. A. Otutu, et al. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry, 4(4), 63-68. [Link]
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Sampled. (2023). Meet the expert: The Importance of Photostability Testing. [Link]
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Mohamed, F. A., et al. (2014). Synthesis of Several Newly Acid Dyes and their Application in Textile Dyeing. ResearchGate. [Link]
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ResearchGate. (2025). Variation in Optoelectronic Properties of Azo Dye-Sensitized TiO2 Semiconductor Interfaces with Different Adsorption Anchors: Carboxylate, Sulfonate, Hydroxyl and Pyridyl Groups. [Link]
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Uesaka, T., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC advances, 12(28), 17350–17361. [Link]
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ACS Publications. (2024). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews. [Link]
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Al-Adilee, K. J. (2023). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Baghdad Science Journal. [Link]
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Grimm, J. B., et al. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature methods, 14(10), 987–994. [Link]
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Allen, N. S., et al. (1992). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Dyes and Pigments, 18(2), 131-157. [Link]
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Scribd. (n.d.). J Acid: Structure and Properties. [Link]
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Liana, D. D., et al. (2018). Nucleic Acid-Binding Dyes as Versatile Photocatalysts for Atom-Transfer Radical Polymerization. ACS macro letters, 7(8), 983–988. [Link]
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Uesaka, T., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Advances, 12(28), 17350-17361. [Link]
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ResearchGate. (2025). Fluorescent acid azo dyes from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol and comparison with 2-naphthol analogs. [Link]
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ACS Publications. (2026). Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular Sieving. Journal of the American Chemical Society. [Link]
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A Comparative Cost-Effectiveness Analysis of Synthetic Methodologies for 6-Acetamido-4-hydroxynaphthalene-2-sulphonic Acid
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to the Synthesis of a Key Dye Intermediate
Abstract
6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid, also known as N-acetyl-gamma acid, is a crucial intermediate in the synthesis of a wide array of azo dyes. The economic viability of dye production is intrinsically linked to the cost-effectiveness of its intermediates. This guide provides a comprehensive analysis of the primary synthetic methodologies for N-acetyl-gamma acid, with a focus on comparing their cost-effectiveness. We will delve into two main synthetic pathways for the precursor, 6-amino-4-hydroxynaphthalene-2-sulphonic acid (gamma acid), followed by its acetylation. The analysis considers raw material costs, reaction yields, process complexity, and environmental impact to provide a holistic view for researchers and process chemists.
Introduction
This compound is a naphthalene derivative characterized by acetamido, hydroxyl, and sulphonic acid functional groups. These moieties impart desirable properties for its use as a coupling component in the synthesis of various colorants. The efficiency and cost of its production are therefore of significant interest to the chemical industry. This guide will explore and compare the following synthetic approaches:
-
Route A: Synthesis of gamma acid from β-naphthol via a multi-step process involving sulfonation and alkali fusion, followed by acetylation.
-
Route B: Synthesis of gamma acid utilizing the Bucherer-Lepetit reaction, followed by acetylation.
The final step in both routes is the acetylation of the resulting gamma acid to yield the target molecule, N-acetyl-gamma acid.
Synthetic Methodologies: A Detailed Examination
Route A: The Sulfonation and Alkali Fusion of β-Naphthol
This traditional and widely practiced industrial method involves a series of robust reactions starting from the readily available feedstock, β-naphthol.
Workflow Diagram:
Caption: Synthetic pathway of N-acetyl-gamma acid via sulfonation and alkali fusion of β-naphthol.
Experimental Protocol:
Step 1: Sulfonation of β-Naphthol
-
In a suitable reactor, charge concentrated sulfuric acid (98%) and oleum (20-30%).
-
Gradually add β-naphthol to the acid mixture while maintaining the temperature between 60-80°C.
-
The reaction is typically carried out for several hours to ensure the formation of 2-hydroxynaphthalene-6,8-disulfonic acid.
-
The completion of the reaction is monitored by techniques such as HPLC.
Step 2: Alkali Fusion
-
The sulfonation mass is carefully added to a molten mixture of sodium hydroxide at a high temperature, typically around 200-250°C.
-
This exothermic reaction is maintained for a specific duration to facilitate the replacement of one of the sulfonic acid groups with a hydroxyl group and the amination of the other.
-
The reaction mixture is then cooled and diluted with water.
Step 3: Isolation and Purification of Gamma Acid
-
The diluted fusion melt is acidified with a mineral acid (e.g., sulfuric acid) to precipitate the crude gamma acid.
-
The precipitate is filtered, washed with water to remove inorganic salts and other impurities, and then dried.
-
Further purification can be achieved by recrystallization.
Step 4: Acetylation of Gamma Acid
-
The purified gamma acid is suspended in a suitable solvent, and acetic anhydride is added as the acetylating agent.
-
The reaction is typically carried out at a moderate temperature (50-70°C) for a few hours.
-
Upon completion, the reaction mixture is cooled, and the precipitated N-acetyl-gamma acid is filtered, washed, and dried.
Route B: The Bucherer-Lepetit Reaction Pathway
This alternative route to gamma acid involves the amination of a hydroxyl group on a naphthalenesulfonic acid derivative using the Bucherer-Lepetit reaction.[1][2][3][4][5]
Workflow Diagram:
Caption: Synthetic pathway of N-acetyl-gamma acid via the Bucherer-Lepetit reaction.
Experimental Protocol:
Step 1: Synthesis of 2-Hydroxynaphthalene-6-sulfonic acid (Schaeffer's Acid)
-
This intermediate is typically prepared by the sulfonation of β-naphthol under specific conditions to favor the formation of the 6-sulfonic acid isomer.
Step 2: Bucherer-Lepetit Reaction
-
2-Hydroxynaphthalene-6-sulfonic acid is heated in an aqueous solution of ammonia and sodium bisulfite in an autoclave under pressure.
-
The reaction temperature is typically maintained between 130-150°C for several hours.
-
The reaction converts the hydroxyl group at the 4-position to an amino group, yielding gamma acid.
Step 3: Isolation and Purification of Gamma Acid
-
After the reaction, the mixture is cooled, and the gamma acid is precipitated by acidification.
-
The product is then filtered, washed, and purified as described in Route A.
Step 4: Acetylation of Gamma Acid
-
The final acetylation step is carried out similarly to Route A.
Cost-Effectiveness Analysis
To provide a comprehensive comparison, we will analyze the costs associated with each route, considering raw material prices, typical yields, and waste treatment expenses. The prices of raw materials are based on recent market data and are subject to fluctuation.
Raw Material Cost Analysis
| Raw Material | Price (USD/ton) - Approx. |
| β-Naphthol | 1,700[6] |
| Sulfuric Acid (98%) | 130[1][7][8][9][10] |
| Oleum (20-30%) | 140[11][12] |
| Sodium Hydroxide | 480[13][14][15][16][17] |
| Ammonia | 450[18][19][20][21][22] |
| Sodium Bisulfite | (Varies, estimated based on components) |
| Acetic Anhydride | 950 |
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Sulfonation/Alkali Fusion | Route B: Bucherer-Lepetit Reaction |
| Starting Material | β-Naphthol | 2-Hydroxynaphthalene-6-sulfonic acid |
| Key Reactions | Sulfonation, Alkali Fusion | Bucherer-Lepetit Reaction |
| Typical Overall Yield (Gamma Acid) | 60-70% | 75-85% |
| Process Complexity | High (multiple high-temperature steps) | Moderate (requires autoclave) |
| Energy Consumption | High (alkali fusion step) | Moderate |
| Waste Generation | High (sulfuric acid waste, salts) | Moderate (sulfite waste) |
| Raw Material Cost per ton of Gamma Acid (Estimated) | Lower starting material cost, but higher reagent consumption | Higher starting material cost, but potentially lower reagent cost |
| Waste Treatment Cost (Estimated) | $50-150 per ton of non-hazardous sludge[23] | $50-150 per ton of non-hazardous sludge[23] |
Note: The estimated raw material cost and waste treatment cost are highly dependent on process efficiency and local regulations.
Discussion and Conclusion
Route A , the sulfonation and alkali fusion of β-naphthol, is a well-established and widely used industrial method. Its primary advantage lies in the use of readily available and relatively inexpensive β-naphthol as a starting material. However, this route is characterized by its high energy consumption, particularly during the alkali fusion step, and the generation of significant amounts of acidic and saline wastewater, which require extensive and costly treatment. The overall yield of gamma acid through this process typically ranges from 60-70%.
Route B , which employs the Bucherer-Lepetit reaction, offers a more direct amination of a pre-formed naphthalenesulfonic acid. This route generally provides a higher yield of gamma acid, in the range of 75-85%. While the starting material, 2-hydroxynaphthalene-6-sulfonic acid, may be more expensive than β-naphthol, the higher yield and potentially less harsh reaction conditions can offset this cost. The use of an autoclave for the Bucherer-Lepetit reaction adds to the capital cost, but the reduced energy consumption and lower volume of highly acidic waste compared to Route A can make it a more environmentally friendly and ultimately more cost-effective option.
The final acetylation step is common to both routes and is a relatively straightforward and high-yielding reaction. The cost of acetic anhydride is a significant contributor to the final cost of N-acetyl-gamma acid.
From a cost-effectiveness standpoint, Route B (Bucherer-Lepetit Reaction) presents a compelling alternative to the traditional sulfonation and alkali fusion method (Route A). The higher yield and potentially lower environmental footprint of Route B can lead to significant long-term cost savings, despite the potentially higher initial cost of the starting material.
For new production facilities, a thorough techno-economic evaluation is recommended to compare the capital expenditure for an autoclave (Route B) against the higher operational expenditure for energy and waste treatment associated with alkali fusion (Route A). For existing facilities utilizing Route A, process optimization to improve yields and reduce waste, or a potential retrofitting to incorporate the Bucherer-Lepetit technology, could be explored to enhance cost-effectiveness and sustainability. The choice of the optimal synthetic route will ultimately depend on a combination of factors including local raw material costs, energy prices, environmental regulations, and the scale of production.
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A Comparative Ecotoxicological Assessment of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid and its Potential Degradation Products: A Guide for Researchers
This guide provides a comprehensive framework for conducting an ecotoxicological assessment of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid (AMPS), a naphthalene sulfonic acid derivative. Given the limited publicly available ecotoxicity data for AMPS, this document emphasizes a comparative approach, evaluating the parent compound against its predicted environmental degradation products. This methodology, grounded in internationally accepted OECD guidelines, offers a robust strategy for researchers, scientists, and drug development professionals to generate reliable data for environmental risk assessment.
Introduction to AMPS and the Rationale for Ecotoxicological Assessment
This compound is a complex organic molecule. Naphthalene sulfonic acids are known for their use as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Their introduction into the environment, primarily through industrial wastewater, necessitates a thorough evaluation of their potential impact on aquatic ecosystems.[3] The sulfonic acid group generally imparts high water solubility, which can lead to widespread distribution in aquatic compartments, potentially affecting a range of organisms.[3]
Environmental degradation processes, such as biodegradation or photodegradation, can transform the parent AMPS molecule into various byproducts. These degradation products may exhibit different, and sometimes greater, toxicity than the original compound. Therefore, a comprehensive assessment must consider not only the parent molecule but also its principal transformation products.
Predicted Degradation Pathway of AMPS
Based on the functional groups present in the AMPS molecule (acetamido, hydroxyl, and sulfonic acid groups on a naphthalene core), a primary degradation pathway is hypothesized to be the cleavage of the acetamido group via hydrolysis or microbial action. This would yield 6-Amino-4-hydroxynaphthalene-2-sulphonic acid (AHNS) . Further degradation could potentially lead to the removal of the sulfonic acid group or cleavage of the aromatic rings, but AHNS represents a primary, structurally similar degradation product for initial comparative assessment.
Caption: Hypothesized primary degradation pathway of AMPS.
Comparative Ecotoxicological Testing Strategy
A standard battery of aquatic toxicity tests, based on OECD Guidelines for the Testing of Chemicals, is recommended.[4][5] This ensures data quality and international acceptance. The strategy involves concurrently testing the parent compound (AMPS) and its primary degradation product (AHNS) to compare their effects across different trophic levels.
Caption: Overall experimental workflow for the comparative assessment.
Data Presentation for Comparative Analysis
Quantitative results from the ecotoxicological tests should be summarized in a clear, tabular format to facilitate direct comparison between AMPS and its degradation product(s).
Table 1: Comparative Aquatic Toxicity
| Test Organism | Endpoint (Duration) | OECD Guideline | AMPS Result | AHNS Result |
| Pseudokirchneriella subcapitata (Algae) | EC50 (72h) | 201 | [Insert Data] | [Insert Data] |
| Daphnia magna (Invertebrate) | EC50 (48h) | 202 | [Insert Data] | [Insert Data] |
| Danio rerio (Fish) | LC50 (96h) | 203 | [Insert Data] | [Insert Data] |
EC50: The concentration causing a 50% effect (growth inhibition or immobilization). LC50: The concentration causing 50% lethality.
Table 2: Biodegradability Assessment
| Test Substance | OECD Guideline | Result (% Degradation in 28 days) | Classification |
| AMPS | 301F (Manometric Respirometry) | [Insert Data] | [e.g., Not readily biodegradable] |
| AHNS | 301F (Manometric Respirometry) | [Insert Data] | [e.g., Readily biodegradable] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the core ecotoxicological tests.
-
Principle: This test assesses the toxicity of a substance on the growth of a freshwater green alga, typically Pseudokirchneriella subcapitata, over 72 hours. The endpoint is the inhibition of growth, expressed as the EC50.[6]
-
Causality: Algae are primary producers in aquatic ecosystems. Inhibition of their growth can have cascading effects on the entire food web. This test is therefore a critical indicator of ecosystem health.
-
Protocol:
-
Preparation: Prepare a sterile algal growth medium. Culture the selected algal species to a logarithmic growth phase.
-
Test Solutions: Prepare a geometric series of test concentrations of AMPS and AHNS. A limit test at 100 mg/L may be performed first to determine the concentration range.[6] Include a control (medium only) and, if a solvent is used, a solvent control.
-
Inoculation: Inoculate flasks containing the test solutions and controls with a low density of exponentially growing algal cells. Use at least three replicates for each concentration.[6]
-
Incubation: Incubate the flasks under constant fluorescent lighting (60-120 µE/m²/s) and temperature (21-24°C) for 72 hours.[6]
-
Measurement: Measure the algal biomass (e.g., using a cell counter or spectrophotometer) at 24, 48, and 72 hours.
-
Data Analysis: For each concentration, calculate the average growth rate. Determine the EC50 value by plotting the percentage inhibition of the growth rate against the logarithm of the test substance concentration.
-
-
Principle: This acute test evaluates the toxicity of a substance to a freshwater invertebrate, typically Daphnia magna. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.[7][8]
-
Causality: Daphnia are a key link in the aquatic food chain, grazing on algae and serving as food for fish. Acute toxicity to daphnids can disrupt this critical trophic link.
-
Protocol:
-
Test Organisms: Use juvenile daphnids (<24 hours old) from a healthy, breeding culture.
-
Test Solutions: Prepare a series of test concentrations for AMPS and AHNS in a suitable dilution water. Include a control.
-
Exposure: Place at least 20 daphnids, divided into at least four replicate groups, into each test concentration and the control.
-
Incubation: Maintain the test vessels at 18-22°C with a 16-hour light/8-hour dark photoperiod for 48 hours. Do not feed the daphnids during the test.[6]
-
Observation: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the lack of movement for 15 seconds after gentle agitation.[6]
-
Data Analysis: Calculate the EC50 and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
-
-
Principle: This test determines the concentration of a substance that is lethal to 50% (LC50) of a test fish species (e.g., Zebrafish, Danio rerio) over a 96-hour exposure period.
-
Causality: Fish are often at the top of aquatic food webs and are of direct economic and ecological importance. Acute lethality in fish is a significant indicator of severe environmental contamination.
-
Protocol:
-
Test Organisms: Use a recommended fish species from a single stock, acclimated to the test conditions.
-
Test Solutions: A semi-static test design is often preferred, where test solutions are renewed every 24 hours. Prepare the required concentrations of AMPS and AHNS.
-
Exposure: Introduce a group of fish (e.g., 7-10) into each test tank.
-
Incubation: Maintain the test tanks at a constant temperature with appropriate lighting for 96 hours. Monitor water quality parameters (pH, dissolved oxygen, temperature) daily. Dissolved oxygen should be maintained above 60% saturation.
-
Observation: Record mortalities at 24, 48, 72, and 96 hours.
-
Data Analysis: Calculate the LC50 and its 95% confidence limits for the 96-hour exposure period.
-
-
Principle: This test evaluates the potential for a substance to be rapidly and ultimately biodegraded by microorganisms under aerobic aquatic conditions.[9][10] Biodegradation is measured by oxygen consumption over a 28-day period.[11]
-
Causality: Substances that are not readily biodegradable can persist in the environment, leading to long-term exposure and potential bioaccumulation. This test is a key screening tool for persistence.[10][12]
-
Protocol:
-
Inoculum: Use a mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.
-
Test Setup: Prepare sealed vessels containing a defined mineral medium, the inoculum, and the test substance (AMPS or AHNS) at a known concentration.
-
Controls: Run parallel vessels including: a blank control (inoculum only), a reference control (with a readily biodegradable substance like sodium benzoate), and a toxicity control (test substance + reference substance).
-
Incubation: Incubate the vessels at a constant temperature in the dark with continuous stirring for 28 days.
-
Measurement: Measure the oxygen consumption in each vessel using a manometric respirometer.[11][13]
-
Data Analysis: Calculate the percentage biodegradation by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.[12][13]
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic Acid
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed, procedural framework for managing the waste stream of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid (also known as N-Acetyl Gamma Acid[1][2]), an important intermediate in the synthesis of dyes and other organic compounds.[2] Our directive is not merely to follow steps, but to understand the causality behind them, ensuring a self-validating system of safety and environmental stewardship.
Part 1: Core Principle - Hazard Assessment and Precaution
A review of available Safety Data Sheets (SDS) for this compound and its close structural isomers reveals a lack of universally harmonized hazard classification. Some related naphthalenesulfonic acid derivatives are identified as causing skin, eye, or respiratory irritation.[3][4][5] In contrast, other data sheets may lack specific hazard statements.[6]
This ambiguity necessitates the adoption of the Precautionary Principle . In alignment with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, substances with unknown or incompletely characterized hazards must be handled as if they are hazardous.[7] Therefore, all waste containing this compound must be managed as regulated hazardous waste to ensure the highest level of safety.
Table 1: Mandatory Personal Protective Equipment (PPE) for Handling and Disposal
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of solutions or aerosolization of solid powder, preventing serious eye irritation.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, mitigating the risk of potential skin irritation.[9] Gloves must be inspected before use.[10] |
| Body Protection | A standard laboratory coat. | Protects against incidental contact and contamination of personal clothing.[9] |
| Respiratory | Not generally required for small quantities handled in well-ventilated areas. Use a NIOSH-approved respirator if dusts are generated. | Work should be conducted in a chemical fume hood or well-ventilated area to minimize inhalation risk.[9][11] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must adhere to the "cradle-to-grave" framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] The generator of the waste is responsible for its management from creation to final disposal.[12]
Step 1: Waste Characterization and Segregation
-
Designation: Immediately designate all surplus, expired, or contaminated this compound as "Hazardous Waste."
-
Segregation: This is a critical control point. This waste must be kept separate from all other waste streams.[14][15]
-
Causality: Mixing incompatible chemicals can lead to dangerous reactions, gas generation, or fire. Specifically, avoid commingling with strong oxidizing agents, strong acids, or strong bases.[4] Segregation simplifies identification for the final disposal facility and prevents costly and dangerous complications.[16]
-
Step 2: Containment and Labeling
-
Container Selection: Use only a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[9][14] For solid waste, a wide-mouth high-density polyethylene (HDPE) container is suitable.
-
Labeling: The container must be clearly and accurately labeled.[17] An incomplete or incorrect label is a common and serious compliance violation.
-
Action: Affix a "Hazardous Waste" label to the container.
-
Content: Fill out the label completely with the required information, as detailed in Table 2.
-
Table 2: Required Information for Hazardous Waste Label
| Field | Example Entry |
| Generator Name | Dr. Jane Doe, Principal Investigator |
| Laboratory/Room # | Building A, Room 123 |
| Accumulation Start Date | [Date waste is first added] |
| Chemical Contents | This compound |
| Hazards | Irritant (Precautionary) |
Step 3: On-Site Accumulation and Storage
-
Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[9] This area must be under the control of the laboratory personnel.
-
Storage Conditions: The storage area should be away from drains and incompatible materials.[9] The container must remain closed at all times except when adding waste.[9]
Step 4: Arranging for Final Disposal
-
Coordination: Do not attempt to dispose of this chemical yourself. Disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a contracted, licensed hazardous waste disposal company.[8][16]
-
Procedure: Once the waste container is full or has been stored for the maximum allowable time per institutional policy (often not exceeding one year), contact your EHS representative to arrange for pickup.[9] You will need to provide them with details about the waste, including its name and quantity.
Part 3: Emergency Procedures - Spill and Exposure Management
Small-Scale Laboratory Spill (Solid Powder)
-
Restrict Access: Immediately alert others in the area and secure the location.[9]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height.
-
Don PPE: Wear the PPE outlined in Table 1.
-
Avoid Dust: Do not use a dry sweeping method that could create airborne dust.[18] Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.
-
Collect: Carefully scoop the contaminated absorbent material into your designated hazardous waste container.[9]
-
Decontaminate: Wipe the spill area with a damp cloth, disposing of the cloth as hazardous waste.[9] Follow with a standard soap and water wash.
-
Report: Report the incident to your laboratory supervisor and EHS department.[8]
Personnel Exposure First Aid
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[19]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Part 4: Decontamination of Empty Containers
An "empty" container that held this compound must still be treated as hazardous waste.[18] To render it non-hazardous, it must be properly decontaminated.
-
Triple Rinsing: The standard procedure is to triple-rinse the container.[9][20]
-
Solvent Selection: Use a suitable solvent that can fully dissolve any remaining residue. Water may be appropriate given the compound's sulfonic acid group.
-
Rinsate Collection: Crucially, the rinsate from all three rinses is considered hazardous liquid waste. [9] It must be collected in a separate, properly labeled hazardous waste container.
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste after defacing the original label. Confirm this final step with your local EHS regulations.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: 1-Amino-2-naphthol-4-sulfonic acid.
- BenchChem. (n.d.). Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of Acridine-4-Sulfonic Acid: A Step-by-Step Guide for Laboratory Professionals.
- TCI Chemicals. (2025). Safety Data Sheet: Sodium 6,7-Dihydroxynaphthalene-2-sulfonate.
- United States Environmental Protection Agency. (n.d.). Hazardous Waste.
- Echemi. (n.d.). 2-Naphthalenesulfonic acid SDS, 120-18-3 Safety Data Sheets.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.
- United States Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- Fisher Scientific. (2010). Safety Data Sheet: 1-Amino-2-naphthol-4-sulfonic acid.
- Lab Manager Magazine. (2020). The OSHA Laboratory Standard.
- Sigma-Aldrich. (2024). Safety Data Sheet: 4-Aminonaphthalene-1-sulphonic acid.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Naphthalenesulfonic acid.
- United States Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- Spectrum Laboratory Products Inc. (2009). Material Safety Data Sheet: Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid.
- ChemBK. (2024). N-Acetyl gamma acid.
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- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
- Fisher Scientific. (2023). Safety Data Sheet: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.
- National Academies of Sciences, Engineering, and Medicine. (2011). Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Sdfine. (n.d.). 4-amino-3-hydroxy-naphthalene-1-sulphonic acid.
- AK Scientific, Inc. (n.d.). 4-Hydroxynaphthalene-2-sulfonic acid.
- BLD Pharmatech. (n.d.). 5-Acetamido-6-Hydroxynaphthalene-2-Sulphonic Acid (CAS No. 80073-10-5) SDS.
- University of Cincinnati Environmental Health & Safety. (2022). Advisory 7.3 - Hazardous/Chemical Waste Management.
- University of California, Berkeley, Environment, Health & Safety. (2023). Sulfuric Acid - Standard Operating Procedure.
- LookChem. (n.d.). Material Safety Data Sheet: 2-AMINO-8-NAPHTHOL-6-SULFONIC ACID(GAMMA ACID).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
